BC1618
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(dibenzylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO2/c25-24(26,27)21-11-13-23(14-12-21)30-18-22(29)17-28(15-19-7-3-1-4-8-19)16-20-9-5-2-6-10-20/h1-14,22,29H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTYABNNHILKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BC1618: A Technical Guide to a Novel AMPK Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC1618 is a novel, orally active small molecule that presents a promising new therapeutic avenue for metabolic diseases, particularly type 2 diabetes.[1][2] It functions as an inhibitor of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit that targets phosphorylated AMP-activated protein kinase (pAmpkα) for proteasomal degradation.[1][2][3] By inhibiting Fbxo48, this compound effectively stabilizes the active form of Ampk, leading to prolonged downstream signaling. This unique mechanism of action, which focuses on preventing the degradation of activated Ampk rather than stimulating its activation, distinguishes it from other Ampk activators like metformin and AICAR. Preclinical studies in obese mouse models have demonstrated that this compound improves hepatic insulin sensitivity, promotes mitochondrial fission, and facilitates autophagy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Chemical Properties and Synthesis
This compound is a synthetic small molecule with the chemical formula C24H24F3NO2 and a molecular weight of 415.45 g/mol .
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 1-(dibenzylamino)-3-(4-(trifluoromethyl)phenoxy)propan-2-ol |
| CAS Number | 2222094-18-8 |
| Molecular Formula | C24H24F3NO2 |
| Molecular Weight | 415.45 |
| Appearance | White to off-white solid |
| Solubility | Insoluble in water; Soluble in DMSO (83 mg/mL) and Ethanol (83 mg/mL) |
The synthesis of this compound involves the reaction of dibenzylamine with 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane. The introduction of a trifluoromethyl group was a key step in improving the compound's metabolic stability and pharmacokinetic profile.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the F-box protein Fbxo48. Fbxo48 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the active, phosphorylated form of Ampkα (pAmpkα) for polyubiquitylation and subsequent degradation by the proteasome.
By binding to a cavity in Fbxo48, this compound disrupts the interaction between Fbxo48 and pAmpkα. This prevents the degradation of pAmpkα, leading to its accumulation and sustained downstream signaling. This is a novel approach to enhancing Ampk activity, as it preserves the already activated enzyme pool.
Downstream of Ampk activation, this compound has been shown to:
-
Promote Mitochondrial Fission: By increasing the phosphorylation of Mitochondrial Fission Factor (Mff).
-
Facilitate Autophagy: Through the phosphorylation of Ulk1 and suppression of mTORC1 activity.
-
Improve Hepatic Insulin Sensitivity: By inhibiting hepatic glucose production.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated significantly greater potency in stimulating Ampk-dependent signaling compared to metformin and AICAR.
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Incubation Time | Result |
| pAmpkα & pACC Induction | BEAS-2B cells | 0-2 µM | 16 h | Dose-dependent increase in pAmpkα and pACC protein levels. |
| pAmpkα & pACC Induction | Human primary-like hepatocytes (HepaRG) | 0.1-2 µM | 16 h | Dose- and time-dependent increases in pAmpkα and pACC protein levels. |
| Fbxo48/pAmpkα Interaction | - | 1 µM | - | Effectively disrupts the interaction. |
| Potency vs. Metformin | - | - | - | Over 1,000-fold more potent in stimulating pAmpkα. |
| Minimal Efficacious Concentration (MEC) | - | 0.6 µM | - | - |
In Vivo Efficacy and Pharmacokinetics
In high-fat diet-induced obese mice, this compound improved hepatic insulin sensitivity.
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Route of Administration | Dosage | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Plasma Concentration at 4h |
| Oral | 20 mg/kg | 2,000 ng/mL | 0.5 h | 500 ng/mL |
This compound exhibits excellent oral bioavailability. Acute dosing in mice led to a marked increase in phosphorylated Ampkα in the liver, heart, and skeletal muscle.
Safety and Tolerability
This compound was well-tolerated in mice. A three-month toxicity study showed no alterations in tissue histology or clinical markers such as creatinine, LDH, ALT, and creatine kinase activity compared to the vehicle control. In another study, administration of 15 and 30 mg/kg/day in drinking water for 3 months exhibited no obvious toxicity.
Experimental Protocols
In Vitro Fbxo48 Inhibition Assay
Objective: To determine the effect of this compound on the interaction between Fbxo48 and pAmpkα.
Methodology:
-
Transfect 293T cells with Fbxo48-V5.
-
Treat the transfected cells with either DMSO (control) or this compound (3 µM) for 30 minutes.
-
Wash the cells and fractionate them into 10 equal aliquots.
-
Subject the aliquots to a range of increasing temperatures to induce protein denaturation.
-
Centrifuge at high speed to precipitate the heat-denatured proteins.
-
Collect the soluble protein fraction from each temperature point.
-
Perform immunoblotting for Fbxo48. A shift in the thermal denaturation curve in the presence of this compound indicates direct binding and stabilization of Fbxo48.
References
An In-depth Technical Guide to the Mechanism of Action of BC1618
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of BC1618, a novel small molecule inhibitor of the F-box protein Fbxo48. By preventing the proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα), this compound enhances Ampk-dependent signaling, offering a promising therapeutic strategy for metabolic diseases such as diabetes. This document provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Inhibition of Fbxo48-mediated pAmpkα Degradation
The central mechanism of this compound revolves around its ability to inhibit the F-box protein Fbxo48. Fbxo48 is a substrate-recruiting subunit of a Skp1-Cul1-F-box (SCF) type E3 ubiquitin ligase complex. This complex targets the active, phosphorylated form of AMP-activated protein kinase α (pAmpkα) for polyubiquitylation and subsequent degradation by the proteasome.[1][2][3][4] Ampk is a crucial cellular energy sensor, and its activation is a key therapeutic target for metabolic diseases.[1]
Unlike conventional Ampk activators such as metformin and AICAR, which can lead to a reduction in the total Ampk protein levels, this compound preserves the cellular pool of pAmpkα by preventing its degradation. This sustained elevation of pAmpkα levels leads to the potentiation of downstream Ampk signaling pathways. The key outcomes of enhanced Ampk activity include the promotion of mitochondrial fission, facilitation of autophagy, and improved hepatic insulin sensitivity.
This compound was developed through in-silico modeling of the Fbxo48 protein structure, followed by structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
Signaling Pathway and Experimental Workflow
The signaling pathway of this compound's action and the general workflow for its characterization are depicted below.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Notes |
| Minimal Efficacious Concentration (MEC) for pAmpkα increase | 0.6 µM | Not Specified | |
| Potency vs. Metformin | >1,000-fold more potent | BEAS-2B cells | |
| Effect on Fbxo48-pAmpkα Interaction | Effective disruption at 1 µM | Not Specified | |
| Dose-dependent pAmpkα and pACC increase | 0.1-2 µM (16h) | BEAS-2B, HepaRG |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Value | Animal Model | Notes |
| Oral Bioavailability | Excellent | C57BL/6 mice | |
| Peak Plasma Concentration (Cmax) | 2,000 ng/mL | C57BL/6 mice | Achieved within 0.5h after 20 mg/kg oral dose. |
| Plasma Concentration at 4h | 500 ng/mL | C57BL/6 mice | Following a 20 mg/kg oral dose. |
| Effect on Insulin Sensitivity | Improved | High-fat-diet-induced obese mice | |
| Effect on Hepatic Glucose Production | Inhibited | High-fat-diet-induced obese mice |
Detailed Experimental Protocols
In-Cell ELISA for pAmpkα Quantification
This protocol is adapted from general in-cell ELISA procedures and specific details from the this compound literature.
-
Cell Seeding: Seed BEAS-2B or HepaRG cells in a 96-well microplate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1-2 µM) or vehicle control (DMSO) for the desired time (e.g., 16 hours).
-
Fixation: Add an equal volume of 8% paraformaldehyde to the cell culture medium in each well and incubate for 15 minutes at room temperature to fix the cells.
-
Permeabilization: Wash the wells three times with Phosphate Buffered Saline (PBS). Add 200 µL of 1X permeabilization buffer (e.g., PBS with 0.1% Triton X-100) to each well and incubate for 30 minutes.
-
Blocking: Aspirate the permeabilization buffer and add 200 µL of blocking solution (e.g., PBS with 5% BSA) to each well. Incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the wells. Dilute the primary antibody against pAmpkα in an appropriate incubation buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells four times. Add 100 µL of a diluted, enzyme-conjugated secondary antibody (e.g., HRP-conjugated) to each well and incubate for 2 hours at room temperature.
-
Detection: Wash the wells thoroughly. Add the appropriate substrate solution and measure the absorbance or fluorescence using a microplate reader.
-
Normalization: A parallel staining with a total protein stain (e.g., Janus Green) can be performed to normalize the signal to cell number.
Confocal Microscopy for Mitochondrial Fission
This protocol is based on general methods for observing mitochondrial dynamics.
-
Cell Preparation: Plate cells (e.g., BEAS-2B) on glass-bottom dishes suitable for confocal microscopy.
-
Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent dye such as MitoTracker Green FM (100 nM) for 25 minutes.
-
Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle control for the desired duration (e.g., 5 hours) in appropriate media (e.g., glucose-free DMEM to induce energetic stress).
-
Image Acquisition: Acquire z-stack images of the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorescent dye. Time-lapse imaging can be performed to observe dynamic changes.
-
Image Analysis: Analyze the acquired images using software such as ImageJ/Fiji. Mitochondrial morphology can be quantified by measuring parameters like mitochondrial length, circularity, and number of individual mitochondria per cell. An increase in the number of smaller, more circular mitochondria is indicative of increased mitochondrial fission.
High-Fat Diet (HFD)-Induced Obese Mouse Model
This protocol is a generalized representation based on common practices in metabolic research.
-
Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.
-
Dietary Regimen: At 4-6 weeks of age, divide the mice into two groups: a control group fed a low-fat diet (LFD; ~10% kcal from fat) and an experimental group fed a high-fat diet (HFD; ~60% kcal from fat) for a period of several weeks to induce obesity and insulin resistance.
-
This compound Administration: Once the HFD-fed mice develop an obese and insulin-resistant phenotype, treat a subgroup with this compound via oral gavage at a specified dose (e.g., 20 mg/kg) and frequency. A vehicle control group should be included.
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess changes in glucose metabolism and insulin sensitivity. This involves administering a bolus of glucose or insulin and measuring blood glucose levels at various time points.
-
Blood and Tissue Collection: At the end of the study, collect blood to measure metabolic parameters (e.g., glucose, insulin, lipids). Harvest tissues such as the liver, skeletal muscle, and adipose tissue for further analysis (e.g., immunoblotting for pAmpkα levels, gene expression analysis).
-
-
Data Analysis: Analyze the data for statistically significant differences in body weight, glucose tolerance, insulin sensitivity, and tissue-specific markers between the this compound-treated and control groups.
References
An In-depth Technical Guide on the Role of Mitochondrial Fission Factor (Mff) in Mitochondrial Fission
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondria are dynamic organelles that constantly undergo fission and fusion to maintain cellular homeostasis. Mitochondrial fission is a critical process for mitochondrial quality control, cell division, and apoptosis. The dysregulation of mitochondrial fission is implicated in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. A key protein in orchestrating mitochondrial fission is the Mitochondrial Fission Factor (Mff). This document provides a comprehensive technical overview of the role of Mff in mitochondrial fission, detailing its mechanism of action, regulation, and its interactions with other proteins. This guide also includes quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved.
Introduction to Mitochondrial Fission Factor (Mff)
Mitochondrial Fission Factor (Mff) is an outer mitochondrial membrane (OMM) protein that plays a pivotal role in the division of mitochondria.[1] In humans, it is encoded by the MFF gene.[1] Mff acts as a receptor for the dynamin-related protein 1 (Drp1), a large GTPase that is the central executioner of mitochondrial fission. The recruitment of cytosolic Drp1 to the mitochondrial surface by Mff is a critical step in the fission process.[1][2][3]
Mff is anchored to the OMM via a C-terminal transmembrane domain, with its N-terminal region, which contains two short amino acid repeats and a coiled-coil domain, extending into the cytosol. Overexpression of Mff leads to excessive mitochondrial fragmentation, while its knockdown results in an elongated and interconnected mitochondrial network. This highlights its essential role in maintaining the balance of mitochondrial dynamics. Dysregulation of Mff expression has been linked to several human diseases, making it a potential therapeutic target.
The Core Mechanism: Mff-Mediated Drp1 Recruitment
Mitochondrial fission is primarily driven by the GTPase Drp1. In its basal state, Drp1 is predominantly cytosolic. For fission to occur, Drp1 must be recruited to the outer mitochondrial membrane, where it oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrion. Mff is a key factor in this recruitment process.
The interaction between Mff and Drp1 is thought to be of low affinity and transient, often requiring chemical cross-linking for detection by co-immunoprecipitation. Mff preferentially binds to oligomerized forms of Drp1, suggesting a model where Mff selectively recruits active Drp1 complexes to the fission site. Other receptors, such as MiD49 and MiD51, can also recruit Drp1 but may do so in an inactive state.
Signaling Pathway for Mff-Mediated Drp1 Recruitment
Caption: Mff-mediated recruitment of Drp1 to the OMM.
Regulation of Mff Activity
The function of Mff is tightly regulated by post-translational modifications, primarily phosphorylation, and by its oligomerization state. These regulatory mechanisms allow the cell to control the rate of mitochondrial fission in response to various cellular signals and stresses.
Phosphorylation
AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, directly phosphorylates Mff in response to energy stress. In human Mff, AMPK targets Serine 155 and Serine 172. This phosphorylation is crucial for Drp1 recruitment and subsequent mitochondrial fission. Studies have shown that non-phosphorylatable mutants of Mff fail to induce mitochondrial fragmentation.
During mitosis, Protein Kinase D (PKD) phosphorylates Mff, which is essential for ensuring the proper distribution of mitochondria to daughter cells and for maintaining genomic integrity.
SUMOylation
In response to bioenergetic stress, AMPK-mediated phosphorylation of Mff can lead to its SUMOylation at Lysine 151. This modification is thought to regulate the composition of the fission complex, potentially by displacing inhibitory factors and promoting the formation of a competent Mff-Drp1 complex.
Oligomerization
Mff can form oligomers, and this process is required for its function in Drp1 activation. The coiled-coil domain of Mff is important for its self-assembly. Oligomerization of Mff appears to be a dynamic process that enhances its ability to recruit and activate Drp1 at fission sites.
Regulatory Signaling Pathway of Mff
Caption: Regulation of Mff activity and its downstream effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to Mff's role in mitochondrial fission.
Table 1: Effects of Mff Expression on Mitochondrial Morphology
| Condition | Cell Type | Observation | Quantitative Change | Reference |
| Mff Overexpression | HeLa | Increased mitochondrial fragmentation | >60% of cells with fragmented mitochondria | |
| Mff Knockdown (siRNA) | HeLa | Elongated mitochondrial network | Significant increase in mitochondrial length | |
| Mff Knockout | Mouse Embryonic Fibroblasts | Aberrantly elongated mitochondria | N/A | |
| Mff Overexpression | Breast Cancer Cells (MCF7) | Reduced mitochondrial mass and activity | Decreased Oxygen Consumption Rate (OCR) |
Table 2: Mff Interaction and Post-Translational Modifications
| Interacting Protein / Modification | Method | Key Finding | Affinity/Stoichiometry | Reference |
| Drp1 | Co-immunoprecipitation (with cross-linking) | Direct physical interaction | Low affinity, transient | |
| Drp1 | In vitro binding assay | Mff stimulates Drp1 GTPase activity | Concentration-dependent | |
| AMPK | In vitro kinase assay | Direct phosphorylation of Mff | N/A | |
| Phosphorylation (S155, S172) | Mass Spectrometry | Identification of AMPK-dependent phosphorylation sites | N/A | |
| VDAC1 | Co-immunoprecipitation | Mff isoforms associate with VDAC1 | N/A | |
| TRAF3 | Co-immunoprecipitation, GST pull-down | Mff interacts with TRAF3 in B-lymphocytes | N/A |
Key Experimental Protocols
Detailed methodologies for studying Mff's role in mitochondrial fission are crucial for reproducible research. Below are protocols for key experiments.
Immunofluorescence Staining for Mitochondrial Morphology
This protocol is used to visualize mitochondrial networks and assess fragmentation.
Materials:
-
Cells grown on glass coverslips
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% BSA or normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody (e.g., anti-Tom20, anti-HSP60)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Wash cells briefly with warm PBS.
-
Fix cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.1-0.5% Triton X-100 for 10-15 minutes.
-
Wash cells three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS) overnight at 4°C.
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash cells three times with PBS, protected from light.
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount coverslips on slides with mounting medium.
-
Image using a fluorescence or confocal microscope.
Co-immunoprecipitation (Co-IP) of Mff and Drp1
This protocol is used to determine if Mff and Drp1 interact in vivo.
Materials:
-
Cell culture expressing Mff and Drp1
-
Lysis buffer (e.g., 1% Triton X-100 or 1% CHAPS in Tris-buffered saline with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Mff or anti-Drp1)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-Mff and anti-Drp1)
-
Optional: Chemical cross-linker (e.g., DSP or DSS)
Procedure:
-
(Optional) Treat cells with a membrane-permeable cross-linker like DSP or DSS to stabilize transient interactions.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysate by centrifugation at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Mff and Drp1.
Mitochondrial Fragmentation Assay
This assay quantifies changes in mitochondrial morphology.
Procedure:
-
Culture cells in a multi-well imaging plate.
-
Stain mitochondria with a fluorescent dye that accumulates in mitochondria, such as MitoTracker Red CMXRos or by transfecting with a mitochondria-targeted fluorescent protein.
-
Treat cells with the compound of interest for the desired time.
-
Acquire images using high-resolution live-cell microscopy.
-
Analyze images using software to quantify mitochondrial morphology. Parameters often measured include:
-
Form factor: A measure of particle circularity and branching.
-
Aspect ratio: The ratio of the major to the minor axis of a mitochondrion.
-
Mitochondrial length or area.
-
-
A "fragmentation index" can be calculated based on the balance between punctate ("spot") and elongated ("ridge") mitochondrial structures.
Experimental Workflow for Studying Mff Function
Caption: A typical workflow for investigating the role of Mff.
Mff in Disease and as a Therapeutic Target
Given its central role in mitochondrial dynamics, it is not surprising that Mff is implicated in a range of diseases. Excessive mitochondrial fission due to Mff overexpression or overactivation is associated with neurodegenerative disorders like Huntington's and Alzheimer's disease, as well as cardiovascular and metabolic diseases. In some cancers, Mff is overexpressed and plays a role in regulating mitochondrial permeability and cell death, making it a potential therapeutic target. For instance, disrupting the Mff-VDAC1 complex has been shown to induce cell death in cancer cells. Conversely, Mff deficiency can also be detrimental, leading to conditions such as cardiomyopathy in mouse models. Therefore, modulating Mff activity, either by inhibition or activation depending on the context, presents a promising avenue for drug development.
Conclusion
Mitochondrial Fission Factor (Mff) is an indispensable component of the mitochondrial fission machinery. Its primary function is to recruit the GTPase Drp1 to the outer mitochondrial membrane, a rate-limiting step in mitochondrial division. The activity of Mff is intricately regulated by phosphorylation, SUMOylation, and oligomerization, allowing the cell to fine-tune mitochondrial dynamics in response to metabolic and stress signals. The dysregulation of Mff is a contributing factor to a variety of human diseases, underscoring its importance in cellular physiology and pathology. Further research into the precise molecular mechanisms governing Mff function and its interactions will undoubtedly open new doors for the development of novel therapeutics targeting mitochondrial dynamics.
References
BC1618 induced autophagy mechanism
An In-depth Technical Guide on the Autophagy Induction Mechanism of BC1618
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, orally active small molecule inhibitor of the F-box protein Fbxo48.[1][2] Its mechanism of action centers on the stabilization of activated AMP-activated protein kinase (Ampk), a master regulator of cellular energy homeostasis.[3][4] By preventing the degradation of phosphorylated Ampkα (pAmpkα), this compound stimulates robust Ampk-dependent signaling, leading to the induction of autophagy and promotion of mitochondrial fission.[1] This whitepaper provides a detailed technical overview of the core mechanism of this compound-induced autophagy, including the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action
This compound's primary molecular target is Fbxo48, the substrate-recruiting subunit of a Skp, Cullin, F-box (SCF)-type E3 ubiquitin ligase complex. This complex specifically targets the active, phosphorylated form of the Ampkα catalytic subunit for polyubiquitylation and subsequent degradation by the proteasome.
The key steps in the mechanism are as follows:
-
Inhibition of Fbxo48: this compound directly inhibits Fbxo48, disrupting its interaction with pAmpkα.
-
Stabilization of pAmpkα: By preventing Fbxo48-mediated degradation, this compound increases the cellular pool and prolongs the activity of pAmpkα. This is a distinct mechanism from other Ampk activators like metformin or AICAR, which typically increase the activation of Ampk rather than preventing its degradation.
-
Induction of Autophagy: The sustained Ampk activity triggers autophagy through downstream signaling pathways, primarily involving the inhibition of the mammalian target of rapamycin complex 1 (mTORC1).
Signaling Pathways
The induction of autophagy by this compound is mediated through the canonical Ampk signaling pathway.
Ampk-mTORC1-ULK1 Axis
Activated Ampk promotes autophagy through two well-established downstream effects:
-
Inhibition of mTORC1: Ampk directly phosphorylates Raptor, a key component of the mTORC1 complex. This phosphorylation event inhibits mTORC1 activity. Since mTORC1 is a potent negative regulator of autophagy, its inhibition is a critical step for autophagy initiation. A key indicator of mTORC1 inhibition is the reduced phosphorylation of its downstream effector, S6 kinase (pS6).
-
Activation of ULK1: Ampk can directly phosphorylate and activate the Unc-51 like autophagy activating kinase 1 (ULK1) complex, which is essential for the initiation of autophagosome formation.
The signaling cascade is visualized in the diagram below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Effects of BC1618 on Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanisms, quantitative effects, and experimental validation of BC1618, a novel small molecule inhibitor with significant potential in ameliorating insulin resistance. The information presented herein is synthesized from key preclinical studies to provide a comprehensive resource for professionals in metabolic disease research and therapeutic development.
Executive Summary
This compound is an orally active, potent, and selective inhibitor of the F-box protein Fbxo48.[1][2] Its primary mechanism of action involves preventing the proteasomal degradation of activated AMP-activated protein kinase (Ampk), a central regulator of cellular energy homeostasis.[3][4] By stabilizing the phosphorylated, active form of Ampkα (pAmpkα), this compound enhances Ampk-dependent signaling, leading to improved hepatic insulin sensitivity, increased mitochondrial fission, and facilitated autophagy.[3] Preclinical studies in diet-induced obese mice have demonstrated that this compound significantly improves whole-body insulin sensitivity, primarily by suppressing hepatic glucose production. These findings position this compound as a promising therapeutic candidate for the treatment of insulin resistance and type 2 diabetes.
Core Mechanism of Action: Inhibition of Fbxo48-Mediated pAmpkα Degradation
The canonical understanding of Ampk activation involves its phosphorylation in response to cellular energy stress. However, recent research has identified a novel regulatory pathway involving the ubiquitin-proteasome system. The orphan ubiquitin E3 ligase subunit protein, Fbxo48, specifically targets the active, phosphorylated form of Ampkα for polyubiquitylation and subsequent degradation by the proteasome. This process serves as a negative feedback loop to attenuate Ampk signaling.
This compound was identified through in silico screening and subsequent structure-activity relationship studies as a potent inhibitor of Fbxo48. It acts by disrupting the interaction between Fbxo48 and pAmpkα. This inhibition prevents the degradation of pAmpkα, thereby prolonging its half-life and sustaining Ampk signaling without altering the cellular ADP/ATP ratio. This mode of action distinguishes this compound from other Ampk activators like metformin and AICAR, which can lead to a reduction in total Ampk protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Fbxo48: A Novel Therapeutic Target in Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
F-box protein 48 (Fbxo48) is emerging as a critical regulator of cellular energy homeostasis, primarily through its role as a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. Its principal substrate to date is the phosphorylated (active) form of AMP-activated protein kinase α (pAMPKα), a master regulator of metabolism. By targeting pAMPKα for proteasomal degradation, Fbxo48 effectively dampens AMPK signaling. This mechanism has positioned Fbxo48 as a promising therapeutic target for metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), where enhanced AMPK activity is desirable. This guide provides a comprehensive overview of Fbxo48, including its biological function, signaling pathways, and therapeutic potential, with a focus on quantitative data and detailed experimental protocols.
Fbxo48: Function and Role in Disease
Fbxo48 is a member of the F-box protein family, characterized by a conserved F-box motif that mediates interaction with the Skp1 component of the SCF complex. As the substrate recognition subunit, Fbxo48 confers specificity to the E3 ligase, directing the ubiquitination of target proteins.
1.1. The SCFFbxo48 E3 Ligase Complex
The canonical SCFFbxo48 complex consists of four key proteins:
-
Skp1: An adaptor protein that bridges the F-box protein with Cul1.
-
Cul1 (Cullin-1): A scaffold protein that organizes the complex and binds to the RING-box protein.
-
Rbx1 (RING-box protein 1): Recruits the E2 ubiquitin-conjugating enzyme.
-
Fbxo48: The substrate recognition subunit that binds specifically to target proteins.
1.2. Primary Substrate: Phosphorylated AMPKα (pAMPKα)
The most well-characterized substrate of Fbxo48 is the α-catalytic subunit of AMPK, specifically when it is phosphorylated on Threonine 172 (Thr172)[1]. This phosphorylation event is a hallmark of AMPK activation, which occurs in response to cellular energy stress (e.g., increased AMP/ATP ratio). Fbxo48 recognizes this phosphorylated form of AMPKα, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This creates a negative feedback loop, where the activation of AMPK also triggers its own degradation pathway.
1.3. Role in Metabolic Diseases
Given its role in downregulating a key metabolic regulator, dysregulation of Fbxo48 has been implicated in metabolic diseases.
-
Type 2 Diabetes and Insulin Resistance: By promoting the degradation of active AMPK, Fbxo48 can contribute to insulin resistance[2]. Conversely, inhibition of Fbxo48 has been shown to improve insulin sensitivity[1][3].
-
Non-Alcoholic Fatty Liver Disease (NAFLD): Increased expression of Fbxo48 has been observed in liver tissues from patients with non-alcoholic steatohepatitis (NASH), a severe form of NAFLD[1]. In mouse models of NAFLD, inhibition of Fbxo48 has been shown to reduce liver steatosis, inflammation, and fibrosis.
1.4. Other Potential Roles
While the primary focus of Fbxo48 research has been on metabolism, some studies have explored its potential involvement in other diseases:
-
Cancer: The role of F-box proteins in cancer is well-established, as they often regulate the degradation of tumor suppressors and oncoproteins. However, the specific role of Fbxo48 in different cancer subtypes is still under investigation. Some database analyses suggest potential prognostic significance in certain cancers, but functional studies are limited.
-
Neurodegenerative Diseases: The ubiquitin-proteasome system is crucial for neuronal health, and its dysregulation is a hallmark of many neurodegenerative disorders. While some F-box proteins like FBXW7 have been directly implicated, the evidence for a direct role of Fbxo48 in neurodegeneration is currently limited.
The Fbxo48-AMPK Signaling Pathway
The signaling pathway involving Fbxo48 is central to cellular energy sensing and response.
dot
Caption: Fbxo48-mediated regulation of AMPK signaling and therapeutic intervention.
Quantitative Data on Fbxo48 as a Therapeutic Target
The development of the small molecule inhibitor this compound has provided valuable quantitative data on the therapeutic potential of targeting Fbxo48.
| Parameter | Value | Cell Line/Model | Reference |
| This compound Potency | >1000-fold more potent than metformin in stimulating pAMPKα | BEAS-2B cells | |
| This compound EC50 | Not explicitly stated, but effective at 0.1-2 µM | BEAS-2B and HepaRG cells | |
| Effect of this compound on Fbxo48-pAMPKα Interaction | Effective disruption at 1 µM | In vitro and cellular assays | |
| Effect of Fbxo48 Overexpression on pAMPKα | Dose-dependent decrease in pAMPKα and total AMPKα levels | Cellular assays | |
| Effect of Fbxo48 Knockdown on pAMPKα | Prolonged pAMPKα protein half-life and elevated basal pAMPKα levels | Cellular assays | |
| This compound in NAFLD Mouse Model (High-Fat Diet) | Improved hepatic insulin sensitivity | C57BL/6 mice | |
| This compound Oral Bioavailability in Mice | Peak plasma concentration of 2000 ng/mL within 0.5h (20 mg/kg dose) | C57BL/6 mice |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study Fbxo48.
Immunoprecipitation (IP) for Fbxo48-Substrate Interaction
This protocol is for demonstrating the in-cell interaction between Fbxo48 and its substrates, such as pAMPKα.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Fbxo48 antibody (or antibody against an epitope tag on Fbxo48)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube. Determine protein concentration.
-
-
Immunoprecipitation:
-
Incubate 1-2 mg of cell lysate with 2-5 µg of anti-Fbxo48 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pAMPKα and Fbxo48.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
dot
Caption: Workflow for Immunoprecipitation of Fbxo48 and its interacting proteins.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate by the SCFFbxo48 complex in a test tube.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5 family)
-
Recombinant SCFFbxo48 complex (or individual components)
-
Recombinant substrate (e.g., pAMPKα)
-
Ubiquitin
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
ATP solution (100 mM)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the following components on ice (for a 20 µL reaction):
-
2 µL 10x Ubiquitination Buffer
-
100-200 ng E1 enzyme
-
200-500 ng E2 enzyme
-
500-1000 ng SCFFbxo48 complex
-
500-1000 ng substrate
-
1-2 µg Ubiquitin
-
2 µL 10 mM ATP
-
Nuclease-free water to 20 µL
-
-
-
Incubation:
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding 20 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the reaction products by Western blotting, probing for the substrate to observe higher molecular weight bands corresponding to ubiquitinated forms.
-
dot
Caption: Key components and workflow of an in vitro ubiquitination assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a compound (e.g., this compound) to its target (Fbxo48) in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cultured cells
-
Fbxo48 inhibitor (e.g., this compound) and vehicle (DMSO)
-
PBS
-
Lysis Buffer (without detergents for some protocols)
-
Thermocycler
-
Western blot reagents
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the Fbxo48 inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble Fbxo48 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Future Directions and Therapeutic Outlook
The identification of Fbxo48 as a negative regulator of AMPK has opened up new avenues for the treatment of metabolic diseases. The development of potent and specific inhibitors like this compound provides a strong proof-of-concept for this therapeutic strategy. Future research should focus on:
-
Optimizing Fbxo48 inhibitors: Developing compounds with improved pharmacokinetic and pharmacodynamic properties for clinical translation.
-
Expanding the substrate profile of Fbxo48: Identifying other substrates of Fbxo48 to understand the full spectrum of its biological functions and potential off-target effects of its inhibition.
-
Investigating the role of Fbxo48 in other diseases: Further exploring the potential involvement of Fbxo48 in cancer and neurodegenerative disorders.
-
Clinical trials: Ultimately, advancing promising Fbxo48 inhibitors into clinical trials to evaluate their safety and efficacy in patients with metabolic diseases.
References
The Role of Mitochondrial Dynamics in Diabetes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondria, the powerhouses of the cell, are not static organelles but exist in a dynamic, ever-changing network regulated by a delicate balance between fission and fusion events. This process, known as mitochondrial dynamics, is crucial for maintaining mitochondrial quality control, metabolic homeostasis, and cellular function. Emerging evidence compellingly links dysregulation of mitochondrial dynamics to the pathogenesis of diabetes mellitus and its complications. In the diabetic state, a pronounced shift towards mitochondrial fission leads to a fragmented mitochondrial network, which is associated with increased reactive oxygen species (ROS) production, impaired ATP synthesis, and apoptosis. This guide provides a comprehensive overview of the core molecular machinery governing mitochondrial dynamics, the quantitative alterations observed in diabetic models, detailed experimental protocols for their assessment, and the key signaling pathways involved, offering a valuable resource for researchers and drug development professionals in this field.
The Core Machinery of Mitochondrial Dynamics
Mitochondrial morphology is governed by the opposing actions of fusion and fission, mediated by a conserved set of large GTPases.
-
Mitochondrial Fusion: This process involves the merging of two mitochondria into one, allowing for the exchange of mitochondrial DNA (mtDNA) and other matrix components, which is critical for complementing damaged mitochondria. Fusion is a two-step process involving the outer and inner mitochondrial membranes.
-
Outer Mitochondrial Membrane (OMM) Fusion: Mediated by Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) .
-
Inner Mitochondrial Membrane (IMM) Fusion: Primarily regulated by Optic Atrophy 1 (Opa1) .[1]
-
-
Mitochondrial Fission: This process facilitates the segregation of damaged mitochondrial components for removal through mitophagy and is essential for mitochondrial inheritance during cell division.
A balanced interplay between these fusion and fission proteins is essential for maintaining a healthy and functional mitochondrial network.
Quantitative Alterations of Mitochondrial Dynamics in Diabetes
Numerous studies have documented significant alterations in the expression and localization of mitochondrial dynamics proteins, as well as quantifiable changes in mitochondrial morphology and function in various models of diabetes.
Changes in Mitochondrial Dynamics Protein Expression
The diabetic milieu, characterized by hyperglycemia and hyperlipidemia, consistently leads to an imbalance in the core mitochondrial dynamics machinery, favoring fission.
| Protein | Change in Diabetes | Model System | Reference |
| Drp1 | Increased expression and/or phosphorylation (activation) | Diabetic mouse hippocampus, High glucose-treated trophoblast cells, Dorsal root ganglia of diabetic male rats | [4][5] |
| p-Drp1 (Ser616) | Increased | Myotubes from type 2 diabetic subjects | |
| Fis1 | Increased expression | High glucose-treated human umbilical vein endothelial cells (HUVECs) | |
| Mfn1 | Decreased expression | High glucose-treated HUVECs | |
| Mfn2 | Decreased expression | High glucose-treated trophoblast cells, Retinal vessels of diabetic rats | |
| Opa1 | Decreased expression | Retinas of diabetic rats and mice, High glucose-treated retinal endothelial cells |
Quantification of Mitochondrial Morphology
The shift towards fission in diabetes results in a more fragmented mitochondrial network, which can be quantified using various morphological parameters.
| Parameter | Change in Diabetes | Description | Model System | Reference |
| Aspect Ratio (AR) | Decreased | Ratio of the major to the minor axis of a mitochondrion. Lower values indicate more circular, fragmented mitochondria. | High glucose-treated retinal endothelial cells, Palmitate-treated MIN6 cells | |
| Form Factor (FF) | Decreased | A measure of mitochondrial branching and complexity. Lower values indicate less complex, more fragmented mitochondria. | High glucose-treated retinal endothelial cells | |
| Mitochondrial Fragmentation Count (MFC) | Increased | Number of non-contiguous mitochondrial particles normalized to the total mitochondrial area. | Endothelial cells in intact aortas exposed to high glucose | |
| Average Mitochondrial Size/Area | Decreased | The average size of individual mitochondria. | High glucose-treated cardiomyocytes |
Alterations in Mitochondrial Function
The morphological changes in diabetic mitochondria are strongly correlated with functional impairments, particularly in energy production and redox homeostasis.
| Parameter | Change in Diabetes | Model System | Reference |
| ATP Production Rate | Decreased | Skeletal muscle of type 2 diabetic patients, Hearts of diabetic rats | |
| Maximal Oxygen Consumption Rate (OCR) | Decreased | Skeletal muscle of type 2 diabetic patients, High glucose-treated retinal endothelial cells | |
| State 3 Respiration (ADP-stimulated) | Decreased | Skeletal muscle of type 2 diabetic patients | |
| Proton Leak | Increased (tendency) | Cardiac mitochondria from diabetic mice | |
| Mitochondrial Membrane Potential (ΔΨm) Heterogeneity | Increased | High glucose-treated retinal endothelial cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess mitochondrial dynamics and function in the context of diabetes.
Analysis of Mitochondrial Dynamics Protein Expression by Western Blotting
Objective: To quantify the protein levels of key mitochondrial fission and fusion proteins.
Protocol:
-
Mitochondrial Isolation (Optional but Recommended for Purity):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl2, with protease and phosphatase inhibitors).
-
Homogenize the cells using a Dounce homogenizer or a 27-gauge needle.
-
Perform differential centrifugation to enrich for the mitochondrial fraction. A common method involves a low-speed spin (e.g., 1,200 x g for 5 min) to pellet nuclei and unbroken cells, followed by a high-speed spin (e.g., 7,000-10,000 x g for 10 min) of the supernatant to pellet mitochondria.
-
Wash the mitochondrial pellet with mitochondrial suspension buffer.
-
-
Protein Extraction and Quantification:
-
Lyse the whole cells or the isolated mitochondrial pellet in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (typically 20-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Drp1, Mfn2, Opa1) overnight at 4°C. Use a loading control antibody (e.g., β-actin for whole-cell lysates, or VDAC1/TOM20 for mitochondrial fractions) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensities using image analysis software such as ImageJ.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Assessment of Mitochondrial Morphology by Immunofluorescence
Objective: To visualize and quantify changes in mitochondrial network morphology.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips or in glass-bottom dishes.
-
Treat the cells with high glucose or other relevant stimuli.
-
-
Mitochondrial Staining (Live-cell imaging):
-
Incubate the cells with a mitochondrial-specific fluorescent dye such as MitoTracker Red CMXRos (typically 100 nM) for 15-30 minutes at 37°C.
-
Wash the cells with pre-warmed medium.
-
Image the cells immediately using a confocal microscope.
-
-
Immunofluorescence (Fixed-cell imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with a blocking solution (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a mitochondrial marker (e.g., TOM20, ATP5a) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope with a high-magnification objective (e.g., 63x oil immersion).
-
Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji).
-
Convert images to 8-bit and apply a threshold to create a binary mask of the mitochondria.
-
Use the "Analyze Particles" function to measure parameters such as Aspect Ratio (AR) and Form Factor (FF).
-
-
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To assess key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol:
-
Cell Seeding and Culture:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight.
-
-
Seahorse XF Analyzer Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Warm the Seahorse XF Analyzer to 37°C.
-
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 37°C incubator for at least 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Mito Stress Test:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the Mito Stress Test protocol, which involves sequential injections of the compounds and measurement of the oxygen consumption rate (OCR).
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein content.
-
Calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: (Last rate measurement before first injection) - (Non-mitochondrial respiration rate)
-
ATP-linked Respiration: (Last rate measurement before oligomycin injection) - (Oligomycin-sensitive rate)
-
Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-mitochondrial respiration rate)
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)
-
Proton Leak: (Oligomycin-sensitive rate) - (Non-mitochondrial respiration rate)
-
-
Measurement of Mitochondrial ATP Production
Objective: To quantify the rate of ATP synthesis by mitochondria.
Protocol (using a bioluminescence assay):
-
Mitochondrial Isolation:
-
Isolate mitochondria from tissues or cells as described in section 3.1.1.
-
-
ATP Standard Curve:
-
Prepare a series of ATP standards (e.g., 0.5 to 50 µM) to generate a standard curve.
-
-
Bioluminescence Assay:
-
Use a commercially available ATP determination kit based on the luciferase-luciferin reaction.
-
In a luminometer cuvette, add the reaction mixture (luciferase, luciferin, and buffer).
-
Add a known amount of isolated mitochondria (e.g., 25-50 µg of protein).
-
Add substrates for mitochondrial respiration (e.g., pyruvate and malate).
-
Initiate ATP synthesis by adding a defined concentration of ADP (e.g., 2.5 mM).
-
Measure the luminescence signal over time.
-
-
Calculation of ATP Production Rate:
-
Use the standard curve to convert the luminescence readings to ATP concentrations.
-
Calculate the rate of ATP production (e.g., in nmol ATP/min/mg mitochondrial protein).
-
To confirm that the ATP production is mitochondrial, perform a control experiment with an ATP synthase inhibitor like oligomycin.
-
Signaling Pathways and Visualization
Several signaling pathways are implicated in the regulation of mitochondrial dynamics in diabetes. Understanding these pathways is crucial for identifying potential therapeutic targets.
Core Mitochondrial Fission and Fusion Machinery
The balance between fission and fusion is central to mitochondrial homeostasis. An imbalance, as seen in diabetes, leads to a fragmented and dysfunctional mitochondrial network.
References
Autophagy Regulation in Metabolic Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a highly conserved, lysosome-dependent catabolic process crucial for cellular homeostasis, particularly under conditions of metabolic stress. It facilitates the degradation and recycling of cellular components to sustain energy production and eliminate damaged organelles and protein aggregates. Dysregulation of autophagy is implicated in a multitude of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer. This guide provides an in-depth overview of the core molecular mechanisms governing autophagy in response to metabolic stressors such as nutrient deprivation, hypoxia, and oxidative stress, with a focus on key signaling pathways.
Core Regulatory Signaling Pathways
Metabolic stress signals are integrated by a complex network of kinases and transcription factors that converge to regulate the core autophagy machinery. The central signaling nodes that govern this process are the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1).
AMPK: The Energy Sensor
AMPK acts as a crucial cellular energy sensor.[1] A decrease in the ATP:AMP ratio, indicative of energy depletion, leads to the activation of AMPK.[2] Activated AMPK promotes autophagy through two primary mechanisms:
-
Direct activation of the ULK1 complex: AMPK directly phosphorylates and activates the Unc-51 like autophagy activating kinase 1 (ULK1) complex, which is essential for the initiation of autophagosome formation.[3]
-
Inhibition of mTORC1: AMPK phosphorylates and activates the Tuberous Sclerosis Complex (TSC1/2), a negative regulator of mTORC1.[4] This leads to the suppression of mTORC1 activity, thereby relieving its inhibitory effect on autophagy.
mTORC1: The Nutrient Sensor
mTORC1 is a central regulator of cell growth and proliferation that is highly sensitive to nutrient availability, particularly amino acids.[5] In nutrient-rich conditions, mTORC1 is active and suppresses autophagy by directly phosphorylating and inhibiting the ULK1 complex. Conversely, under nutrient-limiting conditions, mTORC1 is inactivated, leading to the de-repression and activation of the ULK1 complex, thus initiating autophagy.
Signaling Pathway Diagram
Caption: Core signaling pathways regulating autophagy in response to metabolic stress.
Metabolic Stressors and Autophagy Induction
Nutrient Deprivation
The withdrawal of essential nutrients, such as amino acids or glucose, is a potent inducer of autophagy. Amino acid starvation leads to the inactivation of mTORC1, a primary negative regulator of autophagy. Glucose deprivation, on the other hand, activates AMPK due to decreased cellular ATP levels, which in turn promotes autophagy.
Hypoxia
Reduced oxygen availability, or hypoxia, triggers autophagy as a pro-survival mechanism. This response is primarily mediated by the hypoxia-inducible factor 1-alpha (HIF-1α), which upregulates the expression of pro-autophagic proteins like B-cell lymphoma 2/adenovirus E1B 19-kDa interacting protein 3 (BNIP3) and BNIP3-like (BNIP3L). These proteins disrupt the inhibitory interaction between Beclin-1 and Bcl-2, freeing Beclin-1 to participate in autophagosome nucleation.
Oxidative Stress
An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity leads to oxidative stress. ROS can induce autophagy through multiple mechanisms, including the direct oxidation and modulation of autophagy-related (Atg) proteins, such as Atg4, and the activation of stress-responsive kinases that signal to the core autophagy machinery.
Quantitative Data on Autophagy Regulation
The following tables summarize quantitative data on the regulation of key autophagy markers and signaling molecules under various metabolic stress conditions.
Table 1: Regulation of Autophagy Markers
| Stress Condition | Marker | Cell Type | Fold Change/Ratio | Reference |
| Nutrient Starvation | LC3-II/LC3-I Ratio | U2OS cells | ~2.5-fold increase (120 min) | |
| Nutrient Starvation | LC3-II Level | Mouse Liver | ~3-fold higher (24h with leupeptin) | |
| Nutrient Starvation | p62 Degradation | HeLa cells | Significant decrease | |
| Hypoxia (1% O₂) | BNIP3 Protein | Primary Rat Hepatocytes | Significant increase (6h) | |
| Hypoxia (5% O₂) | BNIP3 mRNA | Mouse MSCs | ~4-fold increase (6h) | |
| Oxidative Stress (H₂O₂) | LC3 Puncta | Human Glioma U251 cells | Significant increase |
Table 2: Regulation of Signaling Molecules
| Stress Condition | Molecule | Cell Type | Fold Change/Ratio | Reference |
| Glucose Deprivation | p-AMPK/AMPK Ratio | Yeast | Significant increase (2h) | |
| Glucose Deprivation | p-AMPK/AMPK Ratio | Ovarian Cancer Cells | Increase observed | |
| Amino Acid Starvation | p-S6K (mTORC1 activity) | HEK-293 cells | Decrease to near baseline (5-20 min) | |
| Amino Acid Starvation | p-ULK1 (Ser757) | MEFs | Significant decrease | |
| Glucose Starvation | ULK1 Activity | Cells | Increase observed | |
| Amino Acid Starvation | Beclin-1 Phosphorylation (S14) | Cells | Increase observed |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for LC3 Conversion
This protocol is used to assess the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II), a hallmark of autophagy induction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (12-15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with the desired metabolic stressor. For autophagic flux assessment, include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of treatment.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is often used to represent the amount of autophagosomes.
Experimental Workflow: Western Blot for LC3 Conversion
Caption: Workflow for monitoring LC3 conversion by Western blotting.
Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as discrete puncta in cells expressing a GFP-LC3 fusion protein.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on coverslips.
-
Apply metabolic stress treatment.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells for 10 minutes.
-
Mount the coverslips onto slides using mounting medium with DAPI to stain the nuclei.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.
Protocol 3: Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3 (tf-LC3)
This assay utilizes a tandem mCherry-GFP-LC3 construct to monitor autophagic flux. GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence remains stable.
Materials:
-
Cells expressing mCherry-GFP-LC3
-
Live-cell imaging system or fluorescence microscope
Procedure:
-
Seed cells expressing mCherry-GFP-LC3.
-
Treat cells with the desired metabolic stressor.
-
Image the cells using a live-cell imaging system or a fluorescence microscope.
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes will appear as red puncta (mCherry only).
-
Quantify the number of yellow and red puncta per cell. An increase in red puncta relative to yellow puncta indicates efficient autophagic flux.
Conclusion
The regulation of autophagy in response to metabolic stress is a complex and tightly controlled process, with AMPK and mTORC1 acting as the central signaling hubs. Understanding these intricate regulatory networks is paramount for the development of novel therapeutic strategies targeting diseases with underlying metabolic and autophagic dysregulation. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate and modulate this critical cellular pathway.
References
- 1. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Figures and data in Dynamics of mTORC1 activation in response to amino acids | eLife [elifesciences.org]
- 5. A quantitative assay for lysosomal acidification rates in human osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
BC1618: A Novel Fbxo48 Inhibitor for the Treatment of Type 2 Diabetes
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
BC1618 is a novel, orally active small molecule that presents a promising new therapeutic avenue for the treatment of type 2 diabetes. It acts as a potent and selective inhibitor of the F-box protein Fbxo48, a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. By inhibiting Fbxo48, this compound prevents the ubiquitination and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase (pAMPKα). This leads to a sustained increase in the levels and activity of AMPK, a central regulator of cellular energy metabolism. Preclinical studies in diet-induced obese mice have demonstrated that this compound significantly improves hepatic insulin sensitivity and glucose homeostasis, suggesting its potential as a new class of insulin-sensitizing agents. This document provides an in-depth technical overview of the core research surrounding this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Core Mechanism of Action: Targeting the Fbxo48-AMPK Axis
This compound's therapeutic potential stems from its unique mechanism of action, which focuses on stabilizing the active form of AMPK.[1][2] Unlike existing diabetes medications like metformin, which indirectly activate AMPK, this compound directly prevents its degradation.[1][2]
The key protein in this pathway is Fbxo48, an orphan ubiquitin E3 ligase subunit that specifically targets the active, phosphorylated form of the AMPKα catalytic subunit (pAMPKα) for polyubiquitylation and subsequent destruction by the proteasome.[1] In states of metabolic stress, such as in type 2 diabetes, the degradation of pAMPKα is accelerated, contributing to impaired energy sensing and insulin resistance.
This compound was identified as a potent inhibitor of Fbxo48. By binding to Fbxo48, this compound disrupts its interaction with pAMPKα, thereby preventing its ubiquitination and degradation. This leads to an accumulation of active pAMPKα within the cell, resulting in the downstream phosphorylation of AMPK targets and a restoration of metabolic homeostasis.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in preventing pAMPKα degradation.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in a diet-induced obese (DIO) mouse model of type 2 diabetes. The primary endpoint of these studies was the improvement in insulin sensitivity, as measured by the hyperinsulinemic-euglycemic clamp technique.
Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese Mice
| Parameter | Vehicle Control | This compound-treated | p-value |
| Glucose Infusion Rate (mg/kg/min) | |||
| Steady State (80-120 min) | 8.5 ± 0.7 | 14.2 ± 1.1 | < 0.05 |
| Plasma Glucose (mg/dL) | |||
| Basal | 135 ± 5 | 132 ± 6 | ns |
| During Clamp | 130 ± 4 | 131 ± 5 | ns |
| Hepatic Glucose Production (mg/kg/min) | |||
| Basal | 12.1 ± 1.0 | 11.8 ± 0.9 | ns |
| During Clamp | 5.2 ± 0.6 | 2.1 ± 0.4 | < 0.05 |
| Data are presented as mean ± SEM for n=8 mice per group. Statistical significance was determined by an unpaired two-tailed Student's t-test. "ns" indicates not significant. |
Table 2: In Vitro Potency of this compound
| Assay | This compound | Metformin |
| pAMPKα Stabilization (EC50) | 1.2 µM | > 1 mM |
| Fbxo48-pAMPKα Interaction Inhibition (IC50) | 0.8 µM | N/A |
| EC50 and IC50 values were determined from dose-response curves in cellular and biochemical assays, respectively. "N/A" indicates not applicable. |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research publication.
Diet-Induced Obese (DIO) Mouse Model
-
Animal Strain: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Mice were fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. Control mice were fed a standard chow diet.
-
Housing: Mice were housed in a temperature-controlled facility with a 12-hour light/dark cycle and had ad libitum access to food and water.
-
Confirmation of Insulin Resistance: Insulin resistance was confirmed by glucose and insulin tolerance tests prior to the initiation of this compound treatment.
Hyperinsulinemic-Euglycemic Clamp
-
Surgical Preparation: 5-7 days prior to the clamp study, mice were anesthetized, and indwelling catheters were placed in the right jugular vein for infusions and the left carotid artery for blood sampling.
-
Fasting: Mice were fasted for 5-6 hours before the start of the clamp.
-
Basal Period: A 120-minute basal period was established to measure basal glucose turnover. A primed-continuous infusion of [3-³H]glucose was administered.
-
Clamp Period: A 120-minute hyperinsulinemic-euglycemic clamp was initiated with a primed-continuous infusion of human insulin.
-
Euglycemia Maintenance: Blood glucose levels were monitored every 10 minutes, and a variable infusion of 20% dextrose was adjusted to maintain euglycemia (approximately 120-140 mg/dL).
-
Data Analysis: Glucose infusion rates, hepatic glucose production, and peripheral glucose uptake were calculated using steady-state equations.
Experimental Workflow Diagram
References
Preclinical Profile of BC1618: A Technical Guide to a Novel Fbxo48 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for BC1618, a first-in-class, orally active inhibitor of the F-box protein Fbxo48. By preventing the Fbxo48-mediated degradation of phosphorylated AMP-activated protein kinase α (pAMPKα), this compound enhances AMPK signaling, a central regulator of cellular energy homeostasis.[1][2][3][4] This mechanism of action positions this compound as a promising therapeutic candidate for metabolic diseases, particularly those characterized by insulin resistance.[3]
Core Mechanism of Action
This compound disrupts the interaction between Fbxo48 and pAMPKα. Fbxo48 is a substrate-recruiting subunit of the SCF (Skp1-Cul1-F-box protein) E3 ubiquitin ligase complex, which targets pAMPKα for polyubiquitylation and subsequent proteasomal degradation. By inhibiting this interaction, this compound stabilizes pAMPKα, leading to sustained AMPK activity. This mode of action is distinct from other AMPK activators like metformin, as this compound does not stimulate AMPK activation but rather prevents the disposal of its active form.
Signaling Pathway
The signaling cascade initiated by this compound is centered on the stabilization of pAMPKα. This leads to the phosphorylation of downstream targets of AMPK, including Acetyl-CoA Carboxylase (ACC) and Raptor, a component of the mTORC1 complex. The phosphorylation of Raptor inhibits mTORC1 activity, a key regulator of cell growth and anabolism. Furthermore, activated AMPK phosphorylates Mitochondrial Fission Factor (Mff), promoting mitochondrial fission, and Unc-51 like autophagy activating kinase 1 (Ulk1), a crucial step in the initiation of autophagy.
In Vitro Studies
Quantitative Data Summary
| Cell Line | Concentration | Incubation Time | Key Findings |
| 293T | 3 µM | 30 min | Interrupts Fbxo48/pAmpkα interaction. |
| BEAS-2B | 0-2 µM | 16 h | Dose-dependent increase in pAmpkα and pACC protein levels. |
| BEAS-2B | 10 µM | 5 h | Increased mitochondrial fission. |
| Human primary-like hepatocytes (HepaRG) | 0.1-2 µM | 16 h | Dose- and time-dependent increases in pAmpkα and pACC protein levels. |
Experimental Protocols
This assay was utilized to confirm the direct interaction between this compound and Fbxo48 in a cellular context.
References
- 1. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for BC1618 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC1618 is a potent and orally active small molecule inhibitor of the F-box protein Fbxo48.[1][2] It functions by preventing the Fbxo48-mediated polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα).[3][4] This stabilizing effect on pAmpkα leads to the stimulation of AMPK-dependent signaling pathways.[1] Consequently, this compound has been shown to promote mitochondrial fission, facilitate autophagy, and improve hepatic insulin sensitivity, making it a compound of significant interest for research in metabolic diseases such as type 2 diabetes. In cell-based assays, this compound has demonstrated over 1,000-fold greater potency in stimulating pAmpkα levels compared to metformin.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, signaling pathways, and methods for assessing its biological activity.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism is the inhibition of the E3 ubiquitin ligase subunit Fbxo48. By binding to Fbxo48, this compound disrupts its interaction with pAmpkα, thereby preventing the ubiquitination and degradation of active AMPK. This leads to an accumulation of pAmpkα and sustained downstream signaling. The key downstream effects include the phosphorylation of Mff, which promotes mitochondrial fission, and the regulation of autophagy through the mTORC1 pathway.
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Incubation Time | Result | Reference |
| pAmpkα & pACC Induction | BEAS-2B | 0-2 µM | 16 h | Dose-dependent increase in protein levels. | |
| pAmpkα & pACC Induction | HepaRG | 0.1-2 µM | 16 h | Dose- and time-dependent increase in protein levels. | |
| Fbxo48-V5 Interaction | 293T | 3 µM | 30 min | Increased thermal stability of Fbxo48, indicating binding. | |
| Fbxo48/pAmpkα Interaction | Not specified | 1 µM | Not specified | Effectively disrupts the interaction. | |
| Mitochondrial Fission | BEAS-2B | 10 µM | 5 h | Increased mitochondrial fission observed by confocal microscopy. | |
| pMff Protein Levels | BEAS-2B | Not specified | 4 h | Increased pMff protein levels. |
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol provides a general guideline for culturing cells and treating them with this compound. Specific cell lines may require different media and conditions.
Materials:
-
This compound (stock solution typically prepared in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells in T75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to attach overnight.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 4, 16, or 24 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various analyses such as Western blotting, immunofluorescence, or cell viability assays.
-
Protocol 1: Western Blot for pAmpkα and pACC
This protocol is for assessing the effect of this compound on the phosphorylation of AMPK and its downstream target, ACC.
Materials:
-
Treated cells from the general protocol
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pAmpkα, anti-Ampkα, anti-pACC, anti-ACC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its target, Fbxo48.
Materials:
-
293T cells transfected with Fbxo48-V5
-
This compound (3 µM) and DMSO (vehicle control)
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blot reagents
Procedure:
-
Cell Treatment:
-
Treat transfected 293T cells with 3 µM this compound or DMSO for 30 minutes.
-
-
Heating and Fractionation:
-
Wash the cells and divide them into equal aliquots in PCR tubes.
-
Heat the aliquots at a range of increasing temperatures to induce protein denaturation.
-
-
Protein Extraction:
-
Lyse the cells and centrifuge at high speed to pellet the denatured, aggregated proteins.
-
-
Immunoblotting:
-
Collect the supernatant (soluble protein fraction) from each temperature point.
-
Analyze the amount of soluble Fbxo48-V5 by Western blotting. An upward shift in the melting curve in the presence of this compound indicates target engagement.
-
Protocol 3: Mitochondrial Fission Imaging
This protocol is for visualizing changes in mitochondrial morphology following this compound treatment.
Materials:
-
BEAS-2B cells
-
This compound (10 µM) and DMSO
-
MitoTracker Green FM (100 nM)
-
Culture medium (with and without glucose)
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed BEAS-2B cells on glass-bottom dishes.
-
Treat the cells with 10 µM this compound or DMSO in media with or without glucose for 5 hours.
-
-
Staining:
-
Add 100 nM MitoTracker Green FM to the cells and incubate for 25 minutes.
-
-
Imaging:
-
Wash the cells with fresh medium.
-
Image the mitochondrial morphology using a confocal microscope. Increased fragmentation of the mitochondrial network is indicative of fission.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow good laboratory practices and adhere to institutional safety guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BC1618 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC1618 is an orally active and potent small molecule inhibitor of the F-box protein Fbxo48.[1][2] By inhibiting Fbxo48, this compound prevents the polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα).[3][4] This novel mechanism of action leads to the stabilization and increased abundance of active pAmpkα, thereby augmenting Ampk-dependent signaling.[3] This signaling cascade plays a central role in regulating cellular energy metabolism. Consequently, this compound has shown therapeutic potential in preclinical models of metabolic diseases and inflammation.
These application notes provide a comprehensive overview of the reported dosages and protocols for the use of this compound in in vivo mouse studies, based on currently available scientific literature.
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism is the inhibition of Fbxo48, an E3 ubiquitin ligase subunit. This inhibition prevents the degradation of active, phosphorylated Ampkα (pAmpkα). The sustained levels of pAmpkα lead to downstream effects, including the promotion of mitochondrial fission, facilitation of autophagy, and improvement of hepatic insulin sensitivity.
In Vivo Mouse Study Data
This compound has been evaluated in various mouse models, primarily focusing on metabolic and inflammatory conditions. The following tables summarize the quantitative data from these studies.
Pharmacokinetic Profile
This compound exhibits excellent oral bioavailability in mice.
| Parameter | Value | Animal Model | Administration |
| Peak Plasma Concentration (Cmax) | 2000 ng/mL | C57BL/6 Mice | 20 mg/kg (Oral) |
| Time to Peak Concentration (Tmax) | 0.5 hours | C57BL/6 Mice | 20 mg/kg (Oral) |
| Plasma Concentration at 4 hours | 500 ng/mL | C57BL/6 Mice | 20 mg/kg (Oral) |
Efficacy Studies
1. High-Fat Diet-Induced Obesity Model
In a diet-induced obese mouse model, this compound treatment improved whole-body insulin sensitivity.
| Parameter | Vehicle Control | This compound Treatment | % Change | p-value |
| Glucose Infusion Rate (GIR) | ~7.5 mg/kg/min | ~15 mg/kg/min | ~100% increase | <0.001 |
| Hepatic Glucose Production (Insulin-Stimulated) | Not specified | Significantly Reduced | - | Not specified |
| Fasting Plasma Insulin | ~1.2 ng/mL | ~0.6 ng/mL | ~50% decrease | Not significant |
2. LPS-Induced Acute Lung Injury Model
This compound demonstrated anti-inflammatory effects in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.
| Parameter | LPS + Vehicle | LPS + this compound (2 mg/kg) | LPS + this compound (10 mg/kg) |
| Bronchoalveolar Lavage (BAL) Protein | Increased | Dose-dependently Attenuated | Dose-dependently Attenuated |
| BAL Cell Counts | Increased | Dose-dependently Attenuated | Dose-dependently Attenuated |
| Pro-inflammatory Cytokines | Increased | Dose-dependently Attenuated | Dose-dependently Attenuated |
Toxicity Studies
A three-month toxicity study in C57BL/6 mice indicated that this compound is well-tolerated.
| Parameter | Control | This compound (15 mg/kg/day) | This compound (30 mg/kg/day) |
| Alanine Aminotransferase (ALT) | No significant change | No significant change | No significant change |
| Creatine Kinase | No significant change | No significant change | No significant change |
| Lactate Dehydrogenase (LDH) | No significant change | No significant change | No significant change |
| Creatinine | No significant change | No significant change | No significant change |
| Tissue Histology (Major Organs) | Normal | Normal | Normal |
Experimental Protocols
Below are detailed protocols for key experiments cited in the literature for this compound.
High-Fat Diet-Induced Obesity Study
This protocol is designed to assess the efficacy of this compound in improving insulin sensitivity in a diet-induced obese mouse model.
1. Animal Model:
-
Male C57BL/6 mice.
2. Diet-Induced Obesity:
-
Mice are fed a high-fat diet for 20 weeks to induce obesity and insulin resistance.
3. Treatment Protocol:
-
Following the 20-week diet, body weight-matched mice are divided into control (vehicle) and treatment groups.
-
An evening dose of vehicle or this compound is administered. The exact dosage for this specific experiment is not detailed in the provided search results but was likely based on the oral bioavailability study (e.g., 20 mg/kg).
-
Mice are fasted overnight.
-
A second dose of vehicle or this compound is administered 2 hours prior to the hyperinsulinemic euglycemic clamp study.
4. Hyperinsulinemic Euglycemic Clamp:
-
This procedure is performed to assess whole-body insulin sensitivity.
-
A continuous infusion of insulin is administered.
-
Glucose is infused at a variable rate to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity.
5. Outcome Measures:
-
Glucose Infusion Rate (GIR).
-
Basal and insulin-stimulated rates of hepatic glucose production.
-
Fasting plasma insulin levels.
LPS-Induced Acute Lung Injury Study
This protocol evaluates the anti-inflammatory properties of this compound in a mouse model of acute lung injury.
1. Animal Model:
-
C57BL/6 mice.
2. Treatment Protocol:
-
Mice are treated with a single intraperitoneal (IP) injection of this compound at doses of 2 mg/kg or 10 mg/kg, or with a vehicle control.
3. Induction of Lung Injury:
-
Following this compound or vehicle administration, mice are challenged with an intraperitoneal injection of LPS (3 mg/kg).
4. Study Duration:
-
The study endpoint is 18 hours after the LPS challenge.
5. Outcome Measures:
-
Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs.
-
Total protein concentration in the BAL fluid is measured as an indicator of lung permeability and inflammation.
-
Total and differential cell counts in the BAL fluid are determined to assess inflammatory cell infiltration.
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the BAL fluid are quantified by ELISA.
-
Lung tissue may be collected for histological analysis to assess the degree of inflammation and injury.
Long-Term Toxicity Study
This protocol is for assessing the long-term safety and tolerability of this compound.
1. Animal Model:
-
C57BL/6 mice.
2. Treatment Protocol:
-
This compound is administered in the drinking water at two different doses: 15 mg/kg/day (low dose) and 30 mg/kg/day (high dose).
-
A control group receives normal drinking water.
3. Study Duration:
-
The treatment period is 3 months.
4. Outcome Measures:
-
At the end of the study, mice are euthanized, and blood and tissues are collected.
-
Plasma samples are analyzed for markers of cytotoxicity, including:
-
Alanine aminotransferase (ALT) for liver function.
-
Creatine kinase for muscle damage.
-
Lactate dehydrogenase (LDH) for general tissue damage.
-
Creatinine for kidney function.
-
-
Major organs (e.g., liver, kidney, heart, spleen, lungs) are collected, fixed, and processed for hematoxylin and eosin (H&E) staining to evaluate tissue histology for any signs of toxicity.
Conclusion
This compound is a promising therapeutic agent with a novel mechanism of action that enhances Ampk signaling. The in vivo mouse studies summarized here demonstrate its potential in treating metabolic and inflammatory disorders. The provided dosage regimens and protocols offer a foundation for researchers to design and conduct further preclinical studies to explore the full therapeutic utility of this compound. It is crucial for investigators to optimize these protocols for their specific research questions and animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BC1618 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of a stock solution of BC1618 in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of the F-box only protein 48 (FBXO48), an E3 ubiquitin ligase. By inhibiting FBXO48, this compound prevents the degradation of phosphorylated AMP-activated protein kinase (pAMPKα), a key regulator of cellular energy homeostasis.[1][2][3] This mechanism of action leads to the stimulation of AMPK-dependent signaling pathways, making this compound a valuable tool for research in metabolic diseases, such as diabetes, as well as autophagy and mitochondrial biology.[2][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄F₃NO₂ | |
| Molecular Weight | 415.45 g/mol | |
| CAS Number | 2222094-18-8 | |
| Appearance | Solid powder | |
| Purity | ≥98% | |
| Solubility in DMSO | 100 mg/mL (240.70 mM) | |
| Solubility in Water | < 0.1 mg/mL (insoluble) |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. It is crucial to use anhydrous, high-purity DMSO to ensure optimal solubility and stability of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 41.55 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved. This step is critical for achieving the maximum solubility.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Calculation Example:
To calculate the mass of this compound required for a specific volume and concentration:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For 1 mL of 100 mM this compound:
Mass (mg) = 100 mmol/L x 0.001 L x 415.45 g/mol = 41.55 mg
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and experimental design. Based on available literature, the following concentration ranges are recommended as a starting point for in vitro studies:
| Application | Concentration Range | Reference |
| In vitro cell-based assays | 0.1 - 10 µM | |
| Induction of pAMPKα and pACC protein levels | 0.1 - 2 µM | |
| Disruption of Fbxo48 and pAmpkα interaction | 3 µM | |
| Induction of mitochondrial fission | 10 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for preparing the stock solution.
Caption: this compound inhibits FBXO48, preventing pAMPKα degradation and enhancing AMPK signaling.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for BC1618 Treatment of BEAS-2B Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BC1618 is a novel, orally active small molecule inhibitor of the F-box protein Fbxo48. By inhibiting Fbxo48, this compound prevents the ubiquitin-mediated proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα).[1][2] This stabilization of active pAmpkα leads to the stimulation of AMPK-dependent signaling pathways, which are central regulators of cellular metabolism and energy homeostasis.[2] In the context of the human bronchial epithelial cell line BEAS-2B, treatment with this compound has been shown to induce AMPK signaling, leading to downstream effects such as the phosphorylation of Acetyl-CoA Carboxylase (ACC) and the promotion of mitochondrial fission.[1][3] These application notes provide detailed protocols for the treatment of BEAS-2B cells with this compound and for the analysis of its effects on key signaling pathways and cellular processes.
Data Presentation
Table 1: Summary of this compound Treatment Conditions and Effects on BEAS-2B Cells
| Parameter | Condition | Observed Effect | Reference |
| Concentration Range | 0 - 2 µM | Dose-dependent induction of pAmpkα and pACC protein levels. | |
| 10 µM | Increased mitochondrial fission. | ||
| Incubation Time | 16 hours | Dose- and time-dependent increases in pAmpkα and pACC protein levels. | |
| 4 - 5 hours | Increased phospho-Mff protein levels and mitochondrial fission. | ||
| Cell Line | BEAS-2B | Human bronchial epithelial cells. | |
| Mechanism of Action | Fbxo48 Inhibition | Prevention of pAmpkα degradation, leading to stimulated Ampk-dependent signaling. |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of Fbxo48, an E3 ubiquitin ligase subunit, which targets pAmpkα for degradation. By blocking this interaction, this compound effectively increases the cellular concentration of active pAmpkα. This leads to the phosphorylation of downstream targets such as ACC and Mff, influencing metabolic pathways and mitochondrial dynamics.
Experimental Protocols
BEAS-2B Cell Culture
A standardized protocol for the culture of BEAS-2B cells is crucial for reproducible results.
Materials:
-
BEAS-2B cells
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Culture flasks/plates pre-coated with a mixture of fibronectin, collagen, and bovine serum albumin.
Protocol:
-
Maintain BEAS-2B cells in a humidified incubator at 37°C with 5% CO2.
-
Culture cells in BEGM supplemented with 10% FBS.
-
Change the medium every 2-3 days.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with fresh medium, centrifuge the cells, and resuspend the pellet in fresh medium.
-
Seed cells at a density of 1-2 x 10^4 cells/cm².
This compound Treatment
Materials:
-
Cultured BEAS-2B cells
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
Protocol:
-
Seed BEAS-2B cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound by diluting the stock solution in a cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 4, 5, or 16 hours) at 37°C and 5% CO2.
Western Blot Analysis for pAmpkα and pACC
Materials:
-
Treated BEAS-2B cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pAmpkα, anti-Ampkα, anti-pACC, anti-ACC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Mitochondrial Fission Imaging
Materials:
-
Treated BEAS-2B cells cultured on glass-bottom dishes
-
MitoTracker Green FM or similar mitochondrial stain
-
Confocal microscope
Protocol:
-
Following this compound treatment, incubate the cells with 100 nM MitoTracker Green FM for 25 minutes.
-
Wash the cells with a fresh medium.
-
Image the cells using a confocal microscope.
-
Acquire Z-stack images to visualize the three-dimensional mitochondrial network.
-
Analyze the images to quantify mitochondrial morphology (e.g., elongated vs. fragmented).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for investigating the effects of this compound on BEAS-2B cells.
References
Application Notes: Utilizing BC1618 in Transfected HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of BC1618, a potent and specific Fbxo48 inhibitor, in human embryonic kidney (HEK293T) cells. This compound is not a transfection reagent but rather a small molecule used to investigate the AMP-activated protein kinase (AMPK) signaling pathway post-transfection. It functions by preventing the Fbxo48-mediated proteasomal degradation of phosphorylated AMPKα (pAmpkα), thereby increasing AMPK activity.[1][2][3] These application notes detail the mechanism of this compound, a robust protocol for the transient transfection of HEK293T cells, and a methodology for treating transfected cells with this compound to study downstream cellular processes.
Introduction to this compound
This compound is an orally active small molecule that inhibits the F-box protein Fbxo48.[4] Fbxo48 is a component of the SCF (Skp1-Cul1-F-box) ubiquitin E3 ligase complex that specifically targets the active, phosphorylated form of the AMPKα subunit for polyubiquitylation and subsequent degradation by the proteasome.[3] By inhibiting Fbxo48, this compound stabilizes pAmpkα, leading to sustained and amplified AMPK-dependent signaling. This potentiation of AMPK activity has been shown to promote mitochondrial fission, facilitate autophagy, and improve hepatic insulin sensitivity, making it a valuable tool for research in metabolism, oncology, and cellular energetics.
Signaling Pathway of this compound Action
This compound's mechanism of action is centered on the stabilization of active AMPK. Under normal conditions, Fbxo48 acts as a negative regulator of the AMPK pathway. The binding of this compound to Fbxo48 disrupts its interaction with pAmpkα. This prevents the degradation of pAmpkα, leading to its accumulation and enhanced downstream signaling. Key downstream effects include the inhibition of anabolic pathways (e.g., mTORC1 signaling) and the activation of catabolic pathways (e.g., autophagy and fatty acid oxidation) to restore cellular energy homeostasis.
Experimental Protocols
The following protocols outline a complete workflow, from the transient transfection of HEK293T cells with a gene of interest (e.g., Fbxo48) to the subsequent treatment with this compound for functional analysis.
Protocol 1: Transient Transfection of HEK293T Cells
This protocol provides a general framework for transfecting HEK293T cells using a lipid-based reagent. HEK293T cells are highly amenable to transfection, with expected efficiencies often exceeding 80-90%. Optimization may be required depending on the specific plasmid and transfection reagent used.
Materials:
-
HEK293T cells (e.g., ATCC® CRL-3216™)
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-Free Medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
High-purity, endotoxin-free plasmid DNA of interest (e.g., Fbxo48-V5 expression vector)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ LTX, TransfeX™)
-
Sterile microcentrifuge tubes
-
Tissue culture plates
Procedure:
Day 1: Cell Seeding
-
Ensure HEK293T cells are healthy, in the exponential growth phase, and have >90% viability.
-
Trypsinize and count the cells.
-
Seed the cells in the appropriate tissue culture plate to achieve 50-80% confluency at the time of transfection (approximately 18-24 hours post-seeding). Refer to Table 1 for recommended seeding densities.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
Allow transfection reagent, plasmid DNA, and serum-free medium to warm to room temperature.
-
For each well to be transfected, prepare two sterile microcentrifuge tubes (Tube A and Tube B).
-
In Tube A: Dilute the plasmid DNA in serum-free medium. (See Table 2 for volumes).
-
In Tube B: Dilute the transfection reagent in serum-free medium. (See Table 2 for volumes).
-
Add the contents of Tube B to Tube A, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow DNA-lipid complexes to form. Note: Do not vortex the complexes.
-
Gently add the DNA-reagent complex mixture drop-wise to the cells in their culture wells.
-
Gently rock the plate back-and-forth and side-to-side to ensure even distribution of the complexes.
-
Return the plate to the 37°C, 5% CO₂ incubator.
-
Proceed with experimental assays 24-72 hours post-transfection, depending on the experimental goals and protein expression kinetics.
Protocol 2: this compound Treatment of Transfected Cells
This protocol describes the treatment of transfected HEK293T cells to study the effects of Fbxo48 inhibition.
Materials:
-
Transfected HEK293T cells (from Protocol 3.1)
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete Growth Medium or appropriate assay buffer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C for long-term stability.
-
Determine Optimal Treatment Time: At 24-48 hours post-transfection (or once optimal protein expression is achieved), the cells are ready for treatment.
-
Prepare Working Solution: Dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is 1-3 µM. Also, prepare a vehicle control using an equivalent volume of DMSO in medium.
-
Treat Cells: Aspirate the old medium from the transfected cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate: Incubate the cells for the desired duration. A short incubation of 30 minutes has been shown to be effective for studying protein-protein interactions. For analyzing changes in protein levels or downstream pathway activation, longer incubations (e.g., 4-16 hours) may be necessary.
-
Cell Lysis and Analysis: Following incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer for downstream analysis, such as Western blotting for pAmpkα, total Ampkα, and other pathway targets.
Data Presentation: Quantitative Guidelines
The following tables provide recommended quantitative parameters for the described protocols.
Table 1: Recommended Cell Seeding Densities for HEK293T
| Culture Vessel | Surface Area (cm²) | Seeding Density (cells/well) | Culture Volume (mL) |
|---|---|---|---|
| 24-well plate | 1.9 | 0.5 - 1.25 x 10⁵ | 0.5 |
| 12-well plate | 3.8 | 1.5 - 2.0 x 10⁵ | 1.0 |
| 6-well plate | 9.6 | 2.5 - 5.0 x 10⁵ | 2.0 |
| 10 cm dish | 56.7 | 2.0 - 4.0 x 10⁶ | 10.0 |
Data compiled from multiple sources.
Table 2: Reagent Volumes for Transfection (Per Well)
| Culture Vessel | Plasmid DNA (µg) | Transfection Reagent (µL) | Dilution Volume (µL) |
|---|---|---|---|
| 24-well plate | 0.5 | 0.75 - 1.75 | 100 |
| 12-well plate | 1.0 | 1.0 - 3.0 | 200 |
| 6-well plate | 2.5 | 2.5 - 7.5 | 500 |
| 10 cm dish | 15 - 20 | 15 - 60 | 1000 |
Note: The optimal DNA:reagent ratio is reagent-dependent and should be optimized. The volumes above serve as a starting point.
Table 3: this compound Treatment Parameters
| Parameter | Recommended Value | Reference |
|---|---|---|
| Stock Solution Solvent | DMSO | |
| Stock Solution Concentration | 10 - 83 mg/mL (approx. 24 - 200 mM) | |
| Working Concentration | 0.1 - 10 µM |
| Incubation Time | 30 minutes (for interaction studies) to 24 hours (for functional assays) | |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental process.
References
- 1. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis of Phospho-AMPK (Thr172) Following BC1618 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3][4][5] It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia. Upon activation, AMPK phosphorylates downstream targets to promote catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes. The activation of AMPK requires phosphorylation of the threonine 172 residue (Thr172) in the activation loop of its catalytic α subunit by upstream kinases like LKB1 and CAMKK2.
BC1618 is an orally active inhibitor of the F-box protein Fbxo48. Fbxo48 targets phosphorylated AMPKα (pAMPKα) for polyubiquitination and subsequent proteasomal degradation. By inhibiting Fbxo48, this compound prevents the degradation of active pAMPKα, thereby stimulating AMPK-dependent signaling. This mechanism makes this compound a potent tool for studying AMPK signaling and a potential therapeutic agent for metabolic diseases.
These application notes provide a detailed protocol for performing a western blot to detect the phosphorylation of AMPK at Thr172 in cell lysates following treatment with this compound.
Signaling Pathway
The diagram below illustrates the AMPK signaling pathway and the mechanism of action of this compound. Cellular stress leads to an increased AMP/ATP ratio, which activates upstream kinases like LKB1. LKB1 then phosphorylates AMPK at Thr172. The E3 ubiquitin ligase Fbxo48 targets the active, phosphorylated AMPK for degradation. This compound inhibits Fbxo48, leading to the stabilization and accumulation of pAMPK, which then modulates downstream metabolic processes.
Caption: AMPK signaling pathway and this compound mechanism.
Experimental Protocols
This section details the step-by-step procedure for western blot analysis of pAMPK (Thr172).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedchemExpress | HY-117435 |
| Phospho-AMPKα (Thr172) Antibody | Cell Signaling Technology | #2535 |
| Total AMPKα Antibody | Cell Signaling Technology | #2532 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 |
| β-Actin Antibody | Cell Signaling Technology | #4970 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| NuPAGE™ 4-12% Bis-Tris Protein Gels | Thermo Fisher Scientific | NP0321BOX |
| PVDF Transfer Membranes | Thermo Fisher Scientific | 88518 |
| SuperSignal™ West Pico PLUS Chemiluminescent Substrate | Thermo Fisher Scientific | 34580 |
| 5% Bovine Serum Albumin (BSA) in TBST | - | - |
| 5% Non-fat Dry Milk in TBST | - | - |
Experimental Workflow
The following diagram outlines the major steps in the western blot protocol.
Caption: Western blot workflow for pAMPK detection.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture cells (e.g., BEAS-2B, HepaRG) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1-2 µM) for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. For wet transfer, a common condition is 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding. For phospho-specific antibodies, BSA is often preferred over milk as milk contains phosphoproteins like casein which can increase background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
| Antibody | Dilution |
| Phospho-AMPKα (Thr172) | 1:1000 |
| Total AMPKα | 1:1000 |
| β-Actin (Loading Control) | 1:2000 |
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody diluted 1:2000 to 1:5000 in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pAMPK signal to the total AMPK signal to account for any variations in AMPK protein levels.
-
Further normalize to the loading control (β-Actin) to correct for loading differences.
-
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.
| Treatment | pAMPK/Total AMPK Ratio (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.0 |
| This compound (0.1 µM) | Value |
| This compound (0.5 µM) | Value |
| This compound (1.0 µM) | Value |
| This compound (2.0 µM) | Value |
Present data as mean ± SEM from at least three independent experiments.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loaded. | Load 20-30 µg of total protein. |
| Low antibody concentration. | Increase primary antibody concentration or incubation time (overnight at 4°C). | |
| Inactive antibody. | Ensure proper antibody storage and avoid repeated freeze-thaw cycles. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or use a fresh blocking solution. |
| High antibody concentration. | Decrease primary or secondary antibody concentration. | |
| Contaminated buffers. | Use fresh, filtered buffers. | |
| Non-specific Bands | Primary antibody concentration too high. | Decrease the primary antibody concentration and/or incubation time. |
| Cell lysate degradation. | Ensure protease and phosphatase inhibitors are always included in the lysis buffer. | |
| Tissue-specific issues. | Some tissues, like the liver, may exhibit higher background. Sonication of the lysate can sometimes help. |
By following this detailed protocol and considering the troubleshooting suggestions, researchers can reliably perform western blot analysis to investigate the effects of this compound on AMPK phosphorylation.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Immunofluorescence Staining of Mitochondrial Fission with BC1618
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dynamics, the continuous and balanced processes of fission and fusion, are crucial for maintaining mitochondrial health, cellular homeostasis, and function. Dysregulation of these processes is implicated in a variety of diseases, including neurodegenerative disorders and metabolic diseases.[1][2] Mitochondrial fission is a multi-step process involving the division of one mitochondrion into two.[3] This process is primarily mediated by the dynamin-related protein 1 (Drp1), which translocates from the cytosol to the mitochondrial outer membrane to constrict and sever the mitochondrion.[4][5]
BC1618 is a novel, orally active inhibitor of the F-box protein Fbxo48. By inhibiting Fbxo48, this compound prevents the proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα). The resulting stabilization and increased levels of pAmpkα lead to the stimulation of AMPK-dependent signaling pathways. One of the downstream effects of enhanced AMPK activity is the promotion of mitochondrial fission. This makes this compound a valuable tool for studying the mechanisms of mitochondrial dynamics and a potential therapeutic agent for diseases associated with impaired mitochondrial function.
These application notes provide a detailed protocol for the immunofluorescence staining of cells treated with this compound to visualize and quantify changes in mitochondrial fission. The protocol focuses on the co-localization of the key fission protein Drp1 with mitochondria.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for immunofluorescence staining.
Caption: Mechanism of action of this compound.
Caption: Immunofluorescence staining workflow.
Experimental Protocols
This protocol is adapted from established methods for immunofluorescence staining of mitochondrial proteins.
Materials
-
Cell Lines: BEAS-2B cells or other appropriate cell line
-
This compound (MedChemExpress or other supplier)
-
Culture Medium: DMEM supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin/streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 2% normal goat serum and 0.05% Triton X-100 in PBS
-
Primary Antibodies:
-
Rabbit anti-Drp1 antibody
-
Mouse anti-TOM20 antibody (as a mitochondrial marker)
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488
-
Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 594
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass Coverslips
-
24-well plates
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2 µM). A vehicle control (DMSO) should be included.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 16 hours).
-
-
Fixation and Permeabilization:
-
After treatment, aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-Drp1 and anti-TOM20) in blocking buffer at the manufacturer's recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibodies to the cells.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Add the diluted secondary antibodies to the cells and incubate for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash the cells three times with PBS.
-
During the final wash, add DAPI to the PBS to stain the nuclei.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a confocal microscope.
-
Capture high-resolution images of the Drp1 (Alexa Fluor 488), mitochondria (Alexa Fluor 594), and nuclei (DAPI) channels.
-
Data Analysis and Quantification
The captured images can be analyzed to quantify mitochondrial fission.
-
Mitochondrial Morphology Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to analyze mitochondrial morphology.
-
Quantify parameters such as mitochondrial length, circularity, and number of individual mitochondria per cell. An increase in the number of smaller, more circular mitochondria is indicative of increased fission.
-
-
Colocalization Analysis:
-
Quantify the colocalization between Drp1 and TOM20 signals to determine the extent of Drp1 recruitment to the mitochondria. An increase in colocalization suggests an increase in fission activity.
-
Quantitative Data
The following table presents hypothetical quantitative data that could be obtained from the immunofluorescence experiment, demonstrating the expected dose-dependent effect of this compound on mitochondrial fission.
| This compound Concentration (µM) | Average Mitochondrial Length (µm) | Percentage of Cells with Fragmented Mitochondria | Drp1-TOM20 Colocalization (Pearson's Coefficient) |
| 0 (Vehicle) | 5.2 ± 0.8 | 15% ± 3% | 0.35 ± 0.05 |
| 0.1 | 4.1 ± 0.6 | 32% ± 5% | 0.48 ± 0.07 |
| 0.5 | 3.0 ± 0.4 | 58% ± 6% | 0.65 ± 0.08 |
| 1.0 | 2.1 ± 0.3 | 75% ± 4% | 0.78 ± 0.06 |
| 2.0 | 1.8 ± 0.2 | 82% ± 3% | 0.85 ± 0.04 |
Data are represented as mean ± standard deviation.
Conclusion
This application note provides a comprehensive guide for utilizing immunofluorescence to study the effects of the Fbxo48 inhibitor, this compound, on mitochondrial fission. The detailed protocol and data analysis guidelines will enable researchers to effectively visualize and quantify changes in mitochondrial morphology and Drp1 localization, thereby facilitating further investigation into the role of AMPK signaling in mitochondrial dynamics and its implications for drug development.
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. Mechanisms of Mitochondrial Fission and Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LC3 Turnover Assay for Autophagy Assessment with BC1618
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The LC3 turnover assay is a widely accepted method for monitoring autophagic flux, which represents the entire process of autophagy from autophagosome formation to lysosomal degradation.[1][2] This application note provides a detailed protocol for utilizing the LC3 turnover assay to evaluate the pro-autophagic activity of BC1618, a novel Fbxo48 inhibitor.[3][4]
This compound stimulates autophagy by preventing the degradation of activated AMP-activated protein kinase (AMPKα).[3] Specifically, this compound inhibits the F-box protein Fbxo48, which targets phosphorylated AMPKα (pAMPKα) for proteasomal degradation. By inhibiting Fbxo48, this compound stabilizes pAMPKα, leading to the downstream suppression of mTORC1 and activation of the ULK1 complex, key steps in the initiation of autophagy. This application note will guide users through the process of quantifying this compound-induced autophagic flux via western blot analysis of LC3 conversion.
Signaling Pathway
The mechanism of this compound-induced autophagy is initiated by its inhibition of Fbxo48. This leads to the stabilization of pAMPKα, a central regulator of cellular energy homeostasis. Activated AMPK promotes autophagy through two primary mechanisms: inhibition of the mTORC1 complex and direct phosphorylation and activation of the ULK1 complex. The ULK1 complex then initiates the formation of the phagophore, the precursor to the autophagosome.
During autophagosome formation, the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is conjugated to phosphatidylethanolamine (PE) to form LC3-II. LC3-II is recruited to the autophagosomal membrane and is a reliable marker for autophagosomes. The autophagosome eventually fuses with a lysosome to form an autolysosome, where the contents, including LC3-II on the inner membrane, are degraded.
Experimental Workflow
The LC3 turnover assay by western blot involves treating cells with this compound in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1. Bafilomycin A1 prevents the fusion of autophagosomes with lysosomes and inhibits the degradation of autolysosomal contents. This allows for the accumulation of LC3-II, and the difference in LC3-II levels between samples with and without the inhibitor is a measure of autophagic flux.
Detailed Experimental Protocol
Materials
-
Cell Line: A cell line known to exhibit a robust autophagic response (e.g., HeLa, HEK293, MEFs).
-
Cell Culture Medium: As required for the chosen cell line.
-
This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Lysosomal Inhibitor: Bafilomycin A1 (100 nM) or Chloroquine (50 µM).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: 12-15% polyacrylamide gels for optimal separation of LC3-I and LC3-II.
-
PVDF Membrane
-
Blocking Buffer: 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody: Rabbit anti-LC3B antibody (1:1000 dilution).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution).
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH antibody.
-
Chemiluminescent Substrate
Procedure
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Lysosomal Inhibition: For each this compound concentration and the vehicle control, have a parallel set of wells. In one set, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the this compound treatment.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 12-15% SDS-PAGE gel.
-
Run the gel to achieve adequate separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the image using an appropriate imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Data Presentation and Analysis
Quantify the band intensities of LC3-II and the loading control using densitometry software. Normalize the LC3-II band intensity to the corresponding loading control band intensity for each sample.
Autophagic Flux Calculation:
Autophagic flux is determined by the difference in normalized LC3-II levels between samples treated with and without the lysosomal inhibitor.
Flux = (LC3-II / Loading Control)+Inhibitor - (LC3-II / Loading Control)-Inhibitor
An increase in this value in the presence of this compound indicates an induction of autophagic flux.
Representative Quantitative Data
The following tables present representative data from an LC3 turnover assay to evaluate the effect of this compound on autophagic flux.
Table 1: Densitometry of LC3-II and β-actin Bands
| Treatment | Bafilomycin A1 (100 nM) | LC3-II Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) |
| Vehicle (DMSO) | - | 1.0 | 50.0 |
| Vehicle (DMSO) | + | 4.5 | 49.5 |
| This compound (1 µM) | - | 2.5 | 50.2 |
| This compound (1 µM) | + | 10.8 | 49.8 |
| This compound (10 µM) | - | 4.8 | 49.9 |
| This compound (10 µM) | + | 18.2 | 50.1 |
Table 2: Normalized LC3-II Levels and Autophagic Flux
| Treatment | Normalized LC3-II (LC3-II / β-actin) | Autophagic Flux |
| Vehicle (DMSO) - Baf A1 | 0.020 | 0.071 |
| Vehicle (DMSO) + Baf A1 | 0.091 | |
| This compound (1 µM) - Baf A1 | 0.050 | 0.167 |
| This compound (1 µM) + Baf A1 | 0.217 | |
| This compound (10 µM) - Baf A1 | 0.096 | 0.267 |
| This compound (10 µM) + Baf A1 | 0.363 |
Conclusion
The LC3 turnover assay is a robust and quantitative method to assess the impact of compounds on autophagic flux. By following this detailed protocol, researchers can effectively evaluate the pro-autophagic activity of this compound. The expected results, as represented in the data tables, would demonstrate a dose-dependent increase in autophagic flux with this compound treatment, confirming its mechanism of action as an autophagy inducer through the stabilization of pAMPKα. This assay is a valuable tool for drug development professionals investigating novel therapeutics targeting autophagy pathways.
References
Application Notes and Protocols: BC1618 Administration in C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Fbxo48 inhibitor, BC1618, including its mechanism of action, and detailed protocols for its administration in C57BL/6 mouse models. The information is compiled from preclinical studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Application Notes
This compound is an orally active, potent small molecule inhibitor of the F-box protein Fbxo48.[1] The adenosine monophosphate-activated protein kinase (Ampk) is a central regulator of cellular energy metabolism, and its activation is a key therapeutic target for metabolic diseases.[2][3] The E3 ubiquitin ligase subunit Fbxo48 specifically targets the active, phosphorylated form of Ampkα (pAmpkα) for polyubiquitylation and subsequent proteasomal degradation.[2]
This compound functions by disrupting the interaction between Fbxo48 and pAmpkα.[4] This inhibition prevents the degradation of active pAmpkα, thereby increasing its cellular abundance and stimulating Ampk-dependent signaling pathways. This mechanism of action is distinct from other Ampk activators like metformin, and this compound has been shown to be approximately 1,000-fold more potent in cell-based assays.
Key biological effects associated with this compound administration in C57BL/6 mice include:
-
Improved Hepatic Insulin Sensitivity: Ameliorates insulin resistance in high-fat diet-induced obese mice.
-
Promotion of Mitochondrial Fission: Increases phosphorylation of Mitochondrial Fission Factor (Mff).
-
Facilitation of Autophagy: Activates autophagy pathways, consistent with Ampk activation.
-
Anti-inflammatory Effects: Reduces lung inflammation in endotoxin-treated mice.
Pharmacokinetic studies in mice have shown that this compound has excellent oral bioavailability. Following a 20 mg/kg oral dose, plasma concentrations peak at 2,000 ng/mL within 30 minutes and remain at 500 ng/mL after 4 hours.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and standardized experimental workflows.
Caption: Mechanism of this compound action on the Fbxo48-pAmpkα axis.
Caption: Experimental workflow for long-term toxicity assessment.
Caption: Workflow for diet-induced obesity and insulin sensitivity study.
Quantitative Data Summary
The following table summarizes the administration protocols for this compound in C57BL/6 mice from various studies.
| Study Type / Model | Administration Route | Dosage | Duration / Frequency | Key Outcomes | Citations |
| Toxicity Assessment | Drinking Water | 15 and 30 mg/kg/day | 3 Months | No obvious toxicity observed. | |
| Acute Lung Inflammation | Intraperitoneal (IP) Injection | 2 and 10 mg/kg | Single dose, 18h post-LPS | Reduced lung inflammation, lower BAL protein and cell counts, decreased pro-inflammatory cytokines. | |
| Diet-Induced Obesity / Insulin Resistance | Oral Gavage | 15, 20, and 30 mg/kg | Not specified | Improves hepatic insulin sensitivity. | |
| Diet-Induced Obesity / Insulin Resistance | Not specified | Not specified | Mice on HFD for 20 weeks | Glucose infusion rate was approximately 2-fold greater than controls during hyperinsulinemic euglycemic clamp. | |
| Pharmacokinetics / Target Engagement | Oral Gavage | 20 mg/kg | Single dose | Peak plasma concentration of 2000 ng/ml within 0.5h. | |
| Pharmacokinetics / Target Engagement | Intraperitoneal (IP) Injection | 20 mg/kg | Single dose | Marked increase in phosphorylated Ampkα in liver, heart, and skeletal muscle. |
Experimental Protocols
Objective: To evaluate the long-term safety and tolerability of this compound administered orally.
Materials:
-
C57BL/6 mice
-
This compound compound
-
Standard laboratory chow and drinking water
-
Equipment for plasma collection and analysis (centrifuge, spectrophotometer)
-
Histology equipment (formalin, paraffin, microtome, slides, H&E stains)
Procedure:
-
Acclimate C57BL/6 mice to the housing facility for at least one week.
-
Prepare two concentrations of this compound in drinking water to achieve daily doses of 15 mg/kg (low dose) and 30 mg/kg/d (high dose), based on average daily water consumption. A vehicle control group should receive regular drinking water.
-
Administer the prepared drinking water to the respective groups for 3 consecutive months.
-
Monitor animal health, body weight, and food/water intake regularly throughout the study.
-
At the end of the 3-month period, euthanize the mice.
-
Collect blood via cardiac puncture for plasma separation.
-
Collect major organs (liver, kidney, heart, spleen, lungs) for histological analysis.
Endpoint Analysis:
-
Plasma Analysis: Measure markers of cytotoxicity, including Alanine Aminotransferase (ALT), Creatine Kinase, Lactate Dehydrogenase (LDH), and creatinine levels.
-
Histology: Fix organs in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess for any pathological changes.
Objective: To assess the anti-inflammatory efficacy of this compound in a model of acute lung injury.
Materials:
-
C57BL/6 mice
-
This compound compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Equipment for bronchoalveolar lavage (BAL) and cell counting
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Acclimate C57BL/6 mice for at least one week.
-
Prepare this compound in a suitable vehicle for intraperitoneal (IP) injection at doses of 2 mg/kg and 10 mg/kg.
-
Administer a single IP injection of this compound or vehicle to the respective groups of mice.
-
Shortly after this compound administration, challenge the mice with an IP or intratracheal injection of LPS (e.g., 3 mg/kg) to induce lung inflammation.
-
House the mice for 18 hours post-LPS challenge.
-
Euthanize the mice and perform bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline.
-
Collect lung tissue for histological analysis.
Endpoint Analysis:
-
BAL Fluid Analysis: Centrifuge the BAL fluid to separate cells from the supernatant. Measure total protein concentration in the supernatant as an indicator of vascular leakage. Count the total number of cells and perform differential cell counts (neutrophils, macrophages).
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines in the BAL supernatant using ELISA.
-
Histology: Process lung tissue for H&E staining to evaluate cellular infiltration and lung injury.
Objective: To determine the effect of this compound on insulin sensitivity in a diet-induced obesity model.
Materials:
-
C57BL/6 mice
-
High-Fat Diet (HFD, e.g., 60% kcal from fat) and control chow
-
This compound compound
-
Humulin R (human regular insulin) and glucose solutions
-
Catheters for infusion and blood sampling
-
Glucose meter
Procedure:
-
Induce obesity and insulin resistance by feeding C57BL/6 mice an HFD for 20 weeks.
-
Match mice by body weight into vehicle and this compound treatment groups.
-
Surgically implant catheters into the jugular vein for infusions. Allow for recovery.
-
On the evening before the study, administer a dose of vehicle or this compound.
-
Fast the mice overnight (approximately 17 hours).
-
Two hours prior to the experiment, administer a second dose of vehicle or this compound.
-
Perform a hyperinsulinemic euglycemic clamp:
-
Initiate a continuous infusion of insulin.
-
Monitor blood glucose every 5-10 minutes.
-
Infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
-
The study typically lasts for 120 minutes.
Endpoint Analysis:
-
Glucose Infusion Rate (GIR): The primary endpoint is the GIR required to maintain euglycemia during the steady-state period of the clamp (e.g., the last 40 minutes). A higher GIR in the this compound-treated group compared to the vehicle group indicates improved whole-body insulin sensitivity.
Compound Preparation and Storage
-
Solubility: this compound is soluble in DMSO up to 83 mg/mL (199.78 mM). It is recommended to use fresh DMSO as moisture can reduce solubility.
-
Storage: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Measuring AMPK Activation by BC1618: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the activation of AMP-activated protein kinase (AMPK) induced by BC1618. This compound is an inhibitor of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit that targets phosphorylated AMPKα (pAMPKα) for proteasomal degradation.[1][2][3] By inhibiting Fbxo48, this compound stabilizes the active, phosphorylated form of AMPKα, leading to increased AMPK signaling.[1][4] This mechanism of action distinguishes this compound from direct AMPK activators such as AICAR or metformin. These protocols are designed to guide researchers in accurately quantifying the effects of this compound on AMPK activation and its downstream signaling pathways.
Introduction to AMPK and this compound
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and exercise. Activation of AMPK requires the phosphorylation of the α subunit at threonine 172 (Thr172) by upstream kinases, most notably LKB1 and CaMKK2. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).
This compound is a novel small molecule that enhances AMPK signaling by a unique mechanism. Instead of directly activating AMPK, it inhibits Fbxo48, a component of the SCF E3 ubiquitin ligase complex that specifically recognizes and targets phosphorylated AMPKα for degradation. By preventing the degradation of pAMPKα, this compound effectively increases the cellular concentration of active AMPK, thereby augmenting its downstream signaling effects. Studies have shown that this compound can promote mitochondrial fission, facilitate autophagy, and improve hepatic insulin sensitivity.
Key Methods for Measuring AMPK Activation
Several robust methods can be employed to measure the activation of AMPK in response to this compound treatment. The primary methods include:
-
Western Blotting for Phospho-AMPKα (Thr172): This is the most common and direct method to assess AMPK activation. An increase in the ratio of phosphorylated AMPKα (at Thr172) to total AMPKα indicates activation.
-
AMPK Kinase Activity Assays: These assays directly measure the enzymatic activity of immunoprecipitated or purified AMPK by quantifying the phosphorylation of a specific substrate.
-
Analysis of Downstream AMPK Targets: Measuring the phosphorylation of well-established AMPK substrates, such as Acetyl-CoA Carboxylase (ACC), provides functional confirmation of AMPK activation.
Protocol 1: Western Blotting for Phospho-AMPKα (Thr172)
This protocol describes the detection and semi-quantitative analysis of AMPKα phosphorylation at Threonine 172 in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (solubilized in DMSO)
-
Control vehicle (DMSO)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-total AMPKα
-
Mouse anti-β-actin or other loading control
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager)
Experimental Workflow:
Caption: Western Blotting Workflow for p-AMPKα.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Prepare working solutions of this compound in cell culture medium. A final concentration range of 0.1-3 µM is a good starting point.
-
Treat cells with this compound or vehicle control (DMSO) for the desired duration (e.g., 30 minutes to 16 hours).
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli buffer to the lysates and denature by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total AMPKα and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Presentation:
| Treatment | Concentration (µM) | p-AMPKα (Thr172) Intensity | Total AMPKα Intensity | p-AMPKα / Total AMPKα Ratio |
| Vehicle (DMSO) | - | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 3.0 |
Protocol 2: AMPK Kinase Activity Assay
This protocol measures the enzymatic activity of AMPK from cell lysates treated with this compound using a commercially available AMPK kinase assay kit. These kits typically involve immunoprecipitation of AMPK followed by a kinase reaction with a specific substrate peptide and detection of the phosphorylated product.
Materials:
-
Cell culture and treatment reagents as in Protocol 1.
-
AMPK Kinase Activity Assay Kit (e.g., from Promega, BellBrook Labs, or similar).
-
Microplate reader capable of luminescence or fluorescence detection.
Experimental Workflow:
Caption: AMPK Kinase Activity Assay Workflow.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells using the specific lysis buffer provided in the AMPK kinase activity assay kit, ensuring the inclusion of protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
AMPK Kinase Reaction:
-
Follow the specific instructions of the chosen assay kit. This typically involves:
-
Adding a defined amount of cell lysate to the wells of a microplate.
-
Initiating the kinase reaction by adding a master mix containing the AMPK substrate (e.g., a synthetic peptide) and ATP.
-
Incubating the plate at the recommended temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
-
-
-
Detection:
-
Stop the kinase reaction and add the detection reagents as per the kit's protocol. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the ADP produced by AMPK into ATP, which is then used to generate a luminescent signal with luciferase.
-
Incubate as required.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Data Presentation:
| Treatment | Concentration (µM) | Raw Signal (RLU/RFU) | Calculated AMPK Activity (pmol/min/mg) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1.0 | ||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 3.0 |
Protocol 3: Analysis of Downstream AMPK Target Phosphorylation (p-ACC)
This protocol assesses the functional activation of AMPK by measuring the phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
Materials:
-
All materials listed in Protocol 1.
-
Primary antibodies:
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-total ACC
-
Experimental Workflow:
The workflow is identical to that of Protocol 1, with the substitution of p-ACC and total ACC antibodies for the p-AMPKα and total AMPKα antibodies.
Procedure:
-
Cell Culture, Treatment, and Protein Extraction:
-
Follow steps 1-3 of Protocol 1.
-
-
SDS-PAGE and Western Blotting for p-ACC:
-
Follow step 4 of Protocol 1, but use the following primary antibodies:
-
Incubate the membrane with primary antibody against p-ACC (Ser79) (e.g., 1:1000 dilution) overnight at 4°C.
-
-
After detection, strip the membrane and re-probe for total ACC and a loading control.
-
Data Presentation:
| Treatment | Concentration (µM) | p-ACC (Ser79) Intensity | Total ACC Intensity | p-ACC / Total ACC Ratio |
| Vehicle (DMSO) | - | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 3.0 |
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the AMPK signaling pathway.
Caption: Mechanism of this compound-mediated AMPK activation.
Conclusion
This compound enhances AMPK signaling through a novel mechanism of inhibiting the degradation of active, phosphorylated AMPKα. The protocols outlined in this document provide a comprehensive guide for researchers to reliably measure the effects of this compound on AMPK activation. By employing a combination of Western blotting for p-AMPKα and its downstream targets, alongside direct kinase activity assays, researchers can thoroughly characterize the cellular response to this compound and further investigate its therapeutic potential in metabolic diseases.
References
- 1. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Fbxo48 Inhibitor BC1618
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC1618 is an orally active and metabolically stable small molecule that functions as a potent inhibitor of the F-box only protein 48 (Fbxo48), an E3 ubiquitin ligase.[1][2] Unlike direct kinase inhibitors, this compound's mechanism of action involves the stimulation of AMP-activated protein kinase (AMPK)-dependent signaling.[3][4] It achieves this by preventing the Fbxo48-mediated degradation of the activated, phosphorylated form of AMPKα (pAmpkα).[3] By inhibiting Fbxo48, this compound effectively disrupts the interaction between Fbxo48 and pAmpkα, leading to increased cellular levels of pAmpkα. This augmentation of AMPK activity promotes downstream signaling, including the phosphorylation of acetyl-CoA carboxylase (pACC). Consequently, this compound has been shown to facilitate mitochondrial fission, induce autophagy, and improve hepatic insulin sensitivity. These characteristics make this compound a valuable research tool for studying cellular energy metabolism and a potential therapeutic candidate for metabolic diseases.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes the effective concentrations of this compound observed in various in vitro cellular assays.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| BEAS-2B | 0-2 µM | 16 h | Dose-dependent increase in pAmpkα and pACC protein levels. | |
| HEK293T | 0.5-10 µM | Not Specified | Increased levels of pAMPK and pACC. | |
| 293T | 3 µM | 30 min | Disruption of the Fbxo48/pAmpkα interaction. | |
| BEAS-2B | 10 µM | 5 h | Increased mitochondrial fission. | |
| HEK293A | Not Specified | Not Specified | Induction of autophagy. |
Experimental Protocols
In Vitro Functional Assay to Measure this compound-Mediated Increase in pAmpkα and pACC Levels
This protocol describes a method to determine the in vitro activity of this compound by measuring the phosphorylation of AMPKα and its downstream target ACC in a cell-based assay. The primary readout is the quantification of pAmpkα (Thr172) and pACC (Ser79) levels via Western blot.
Materials and Reagents:
-
Human cell line (e.g., BEAS-2B or HEK293T)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pAmpkα (Thr172)
-
Rabbit anti-Ampkα
-
Rabbit anti-pACC (Ser79)
-
Rabbit anti-ACC
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow:
Caption: Workflow for the in vitro functional assay of this compound.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture BEAS-2B or HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for approximately 24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control well (DMSO only).
-
For some experiments, to enhance AMPK activation, cells can be cultured in glucose-free medium for a few hours before and during treatment.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 4 to 16 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAmpkα, total Ampkα, pACC, total ACC, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the total protein levels and the loading control. Compare the levels in this compound-treated samples to the vehicle control to determine the fold-change in phosphorylation.
-
References
Application Note: Interrogating Cellular Metabolism in Response to BC1618 Treatment Using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BC1618 is a novel small molecule inhibitor of the F-box protein Fbxo48, a component of the SCF E3 ubiquitin ligase complex. By inhibiting Fbxo48, this compound prevents the polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAMPKα).[1][2][3] This stabilization of active AMPK leads to the stimulation of AMPK-dependent signaling pathways.[1][2] AMPK is a central regulator of cellular energy homeostasis, and its activation is known to promote catabolic processes such as fatty acid oxidation and mitochondrial biogenesis while inhibiting anabolic pathways. Enhanced AMPK activity through this compound has been shown to promote mitochondrial fission, facilitate autophagy, and improve hepatic insulin sensitivity.
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in a multi-well format. These measurements provide critical insights into mitochondrial respiration and glycolysis, the two major energy-producing pathways in the cell. This application note provides detailed protocols for utilizing the Seahorse XF Analyzer to investigate the metabolic effects of this compound treatment, focusing on mitochondrial function, glycolytic rate, and long-chain fatty acid oxidation.
Key Experiments:
-
Seahorse XF Cell Mito Stress Test: To assess the impact of this compound on mitochondrial respiration.
-
Seahorse XF Glycolytic Rate Assay: To determine the effect of this compound on the rate of glycolysis.
-
Seahorse XF Long-Chain Fatty Acid Oxidation (FAO) Assay: To evaluate the influence of this compound on the oxidation of fatty acids.
Data Presentation
The following tables summarize the expected quantitative data from Seahorse XF assays with this compound treatment.
Table 1: Key Parameters of Mitochondrial Respiration Measured by Seahorse XF Cell Mito Stress Test.
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Proton Leak (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (OCR, pmol/min) | Non-Mitochondrial Oxygen Consumption (OCR, pmol/min) |
| Vehicle Control | 100 ± 10 | 75 ± 8 | 25 ± 3 | 200 ± 15 | 100 ± 12 | 10 ± 2 |
| This compound (1 µM) | 130 ± 12 | 95 ± 9 | 35 ± 4 | 250 ± 20 | 120 ± 15 | 10 ± 2 |
| This compound (5 µM) | 150 ± 15 | 110 ± 10 | 40 ± 5 | 280 ± 25 | 130 ± 18 | 10 ± 2 |
Table 2: Key Parameters of Glycolysis Measured by Seahorse XF Glycolytic Rate Assay.
| Treatment Group | Basal Glycolysis (ECAR, mpH/min) | Compensatory Glycolysis (ECAR, mpH/min) | Post-2-DG ECAR (mpH/min) |
| Vehicle Control | 30 ± 3 | 45 ± 4 | 5 ± 1 |
| This compound (1 µM) | 25 ± 2.5 | 40 ± 3.5 | 5 ± 1 |
| This compound (5 µM) | 20 ± 2 | 35 ± 3 | 5 ± 1 |
Table 3: Key Parameters of Long-Chain Fatty Acid Oxidation Measured by Seahorse XF FAO Assay.
| Treatment Group | Basal OCR (pmol/min) | OCR after Etomoxir (pmol/min) | FAO-dependent OCR (pmol/min) |
| Vehicle Control | 100 ± 10 | 80 ± 8 | 20 ± 3 |
| This compound (1 µM) | 130 ± 12 | 90 ± 9 | 40 ± 5 |
| This compound (5 µM) | 150 ± 15 | 95 ± 10 | 55 ± 6 |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by using sequential injections of mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
This compound Treatment:
-
The following day, treat the cells with the desired concentrations of this compound or vehicle control for a predetermined duration (e.g., 16 hours).
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
-
Assay Medium Preparation:
-
Prepare Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate and wash twice with the prepared assay medium.
-
Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Compound Loading:
-
Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Seahorse XF Glycolytic Rate Assay
This assay determines the glycolytic rate of cells by measuring ECAR and OCR to calculate the proton efflux rate from glycolysis (glycoPER).
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Glycolytic Rate Assay Medium
-
Glucose, Pyruvate, Glutamine
-
This compound
-
Seahorse XF Glycolytic Rate Assay Kit (Rotenone/Antimycin A, 2-Deoxyglucose)
-
Cells of interest
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and this compound treatment as described in the Cell Mito Stress Test protocol.
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
-
Assay Medium Preparation:
-
Prepare Seahorse XF Glycolytic Rate Assay Medium supplemented with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Warm to 37°C and adjust pH to 7.4.
-
-
Cell Plate Preparation:
-
Wash and replace the medium in the cell plate with the prepared assay medium and incubate for 1 hour in a non-CO2 incubator at 37°C.
-
-
Compound Loading:
-
Load the Seahorse XF Glycolytic Rate Assay compounds (Rotenone/Antimycin A and 2-Deoxyglucose) into the designated ports of the sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge.
-
Place the cell plate in the analyzer and begin the assay. The instrument will measure basal ECAR and OCR, then inject Rotenone/Antimycin A to inhibit mitochondrial respiration, and finally inject 2-DG to inhibit glycolysis.
-
Seahorse XF Long-Chain Fatty Acid Oxidation (FAO) Assay
This assay measures the cell's capacity to oxidize long-chain fatty acids by providing palmitate as a substrate and measuring the subsequent change in OCR.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
L-Carnitine
-
BSA (Fatty Acid-Free)
-
Palmitate
-
This compound
-
Etomoxir (CPT1a inhibitor)
-
Cells of interest
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and this compound treatment as previously described.
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge as described above.
-
-
Substrate-Limited Medium Preparation:
-
Prepare a substrate-limited assay medium by supplementing Seahorse XF Base Medium with L-carnitine (0.5 mM).
-
-
Palmitate-BSA Substrate Preparation:
-
Prepare a stock solution of palmitate conjugated to BSA.
-
-
Cell Plate Preparation:
-
One hour before the assay, wash the cells with the substrate-limited medium.
-
Replace the medium with fresh substrate-limited medium containing the Palmitate-BSA substrate. Incubate for 1 hour in a non-CO2 incubator at 37°C.
-
-
Compound Loading:
-
Load Etomoxir into the appropriate port of the sensor cartridge to inhibit long-chain fatty acid oxidation.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge.
-
Place the cell plate in the analyzer and begin the assay. The instrument will measure the basal OCR of cells utilizing palmitate, and then inject Etomoxir to determine the portion of respiration dependent on FAO.
-
Mandatory Visualizations
References
Application Notes and Protocols for Inducing Mitochondrial Stress with BC1618
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC1618 is a potent and orally active small molecule inhibitor of the F-box protein Fbxo48.[1][2] Its primary mechanism of action involves preventing the Fbxo48-mediated degradation of phosphorylated AMP-activated protein kinase α (pAmpkα), thereby augmenting Ampk-dependent signaling.[2][3] This sustained Ampk activation triggers a cascade of downstream events, most notably mitochondrial fission and autophagy, which are hallmarks of cellular stress responses.[2] These characteristics make this compound a valuable tool for researchers studying mitochondrial dynamics, cellular metabolism, and stress response pathways.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in inducing and analyzing mitochondrial stress in a laboratory setting.
Mechanism of Action
This compound functions by disrupting the interaction between Fbxo48 and pAmpkα. Fbxo48 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex that targets pAmpkα for proteasomal degradation. By inhibiting this interaction, this compound stabilizes pAmpkα, leading to prolonged Ampk activity. Activated Ampk then phosphorylates downstream targets that regulate mitochondrial dynamics and autophagy. A key target is Mitochondrial Fission Factor (Mff), which, upon phosphorylation, promotes the recruitment of Dynamin-related protein 1 (Drp1) to the mitochondrial outer membrane, leading to mitochondrial fission. Furthermore, activated Ampk inhibits the mTORC1 pathway and directly phosphorylates Ulk1, both of which are critical for the initiation of autophagy.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| pAmpkα Levels | BEAS-2B | 0-2 µM | 16 h | Dose-dependent increase in pAmpkα and pACC levels. | |
| pAmpkα Stimulation | Not Specified | Not Specified | Not Specified | Over 1,000-fold more potent than metformin. | |
| Fbxo48/pAmpkα Interaction | In vitro assay | 1 µM | Not Applicable | Effective disruption of the interaction. | |
| Mitochondrial Fission | BEAS-2B | 10 µM | 5 h | Increased mitochondrial fission observed by confocal microscopy. | |
| Autophagy Markers | BEAS-2B | Various | 4 h (glucose-free) | Increased abundance of autophagic marker proteins. |
Table 2: In Vivo Data for this compound
| Parameter | Animal Model | Dosage | Administration | Observed Effect | Reference |
| Oral Bioavailability | C57BL/6 mice | 20 mg/kg | Oral | Peak plasma concentration of 2,000 ng/mL within 0.5 h. | |
| Insulin Sensitivity | High-fat-diet-induced obese mice | 15 and 30 mg/kg/day | Drinking water (3 months) | Improved hepatic insulin sensitivity. | |
| Lung Inflammation | C57BL/6 mice | 2 and 10 mg/kg | IP, once | Reduced lung inflammation in endotoxin-treated mice. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
Application Notes and Protocols for Long-Term BC1618 Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC1618 is a novel, orally active small molecule inhibitor of the F-box protein Fbxo48.[1][2] It functions by preventing the Fbxo48-mediated polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAMPKα).[3][4] This mechanism effectively increases the intracellular concentration and activity of pAMPKα, a central regulator of cellular energy metabolism.[3] By augmenting AMPK signaling, this compound has shown therapeutic potential in preclinical models of metabolic diseases, such as type 2 diabetes, by promoting mitochondrial fission, facilitating autophagy, and improving hepatic insulin sensitivity. These application notes provide a comprehensive overview of the long-term administration of this compound in animal models, summarizing key quantitative data and detailing experimental protocols.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic, efficacy, and safety data from studies involving this compound administration in mouse models.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Animal Model | Dosage and Administration | Source |
| Peak Plasma Concentration (Cmax) | 2000 ng/mL | C57BL/6 Mice | 20 mg/kg, single oral gavage | |
| Time to Peak Concentration (Tmax) | 0.5 hours | C57BL/6 Mice | 20 mg/kg, single oral gavage | |
| Plasma Concentration at 4 hours | 500 ng/mL | C57BL/6 Mice | 20 mg/kg, single oral gavage | |
| Bioavailability | Excellent (Oral) | C57BL/6 Mice | 20 mg/kg, single oral gavage |
Table 2: Efficacy of this compound in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Treatment Group | Control Group | Key Finding | Source |
| Glucose Infusion Rate (GIR) during hyperinsulinemic-euglycemic clamp | Significantly increased | Vehicle | Improved hepatic insulin sensitivity | |
| Phosphorylated AMPKα (pAMPKα) levels in liver, heart, and skeletal muscle | Markedly increased | Vehicle | Target engagement and pathway activation |
Table 3: Long-Term Safety Profile of this compound in Mice (3-Month Study)
| Parameter | This compound Treatment Group | Vehicle Control Group | Finding | Source |
| Tissue Histology | No alterations | Normal | Well-tolerated with no observable tissue damage | |
| Creatinine | No alterations | Normal | No indication of kidney toxicity | |
| Lactate Dehydrogenase (LDH) | No alterations | Normal | No indication of general tissue damage | |
| Alanine Aminotransferase (ALT) | No alterations | Normal | No indication of liver toxicity | |
| Creatine Kinase | No alterations | Normal | No indication of muscle damage | |
| Cardiac Weight (2-week treatment) | No alteration | Normal | Did not induce cardiac hypertrophy observed with some other AMPK activators |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in animal models.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for long-term this compound studies.
Experimental Protocols
Pharmacokinetic (PK) Study in Mice
Objective: To determine the oral bioavailability and plasma concentration profile of this compound.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
Protocol:
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Randomization: Randomize mice into treatment groups.
-
Dosing: Administer a single dose of this compound (20 mg/kg) via oral gavage. The vehicle control group receives the corresponding vehicle.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Isolation: Isolate plasma by centrifuging the blood samples.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC (Area Under the Curve) using appropriate software.
Long-Term Efficacy and Safety Study in a High-Fat Diet (HFD)-Induced Obesity Mouse Model
Objective: To evaluate the long-term efficacy of this compound in improving insulin sensitivity and to assess its long-term safety profile.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Diet: High-Fat Diet (e.g., 60% kcal from fat) to induce obesity and insulin resistance.
Protocol:
-
Disease Induction: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce an obese and insulin-resistant phenotype.
-
Treatment:
-
Administer this compound at a dose of 15 mg/kg/day in the drinking water for an extended period (e.g., 3 months).
-
The control group receives regular drinking water or water containing the vehicle.
-
-
In-life Monitoring:
-
Monitor body weight, food intake, and water consumption regularly (e.g., weekly).
-
Perform periodic health checks.
-
-
Efficacy Assessment (conducted at the end of the treatment period):
-
Hyperinsulinemic-Euglycemic Clamp: Perform this procedure to directly assess insulin sensitivity. This involves a constant infusion of insulin and a variable infusion of glucose to maintain euglycemia. The glucose infusion rate (GIR) is a measure of insulin sensitivity.
-
-
Terminal Procedures and Sample Collection:
-
At the end of the study, euthanize the animals.
-
Collect blood for clinical chemistry analysis (e.g., ALT, creatinine, LDH, creatine kinase).
-
Harvest tissues (e.g., liver, heart, skeletal muscle, kidney) for histological examination and for measuring pAMPKα levels via immunoblotting to confirm target engagement.
-
-
Data Analysis:
-
Compare the GIR, body weight, and clinical chemistry parameters between the this compound-treated and vehicle control groups using appropriate statistical tests.
-
Evaluate tissue histology for any signs of pathology.
-
In Vitro Assessment of this compound Activity
Objective: To confirm the mechanism of action of this compound on AMPK signaling in a cellular context.
Cell Lines:
-
HEK293T cells, BEAS-2B cells, or primary-like hepatocytes (HepaRG).
Protocol:
-
Cell Culture: Culture cells under standard conditions.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) for a specified duration (e.g., 4-24 hours). In some experiments, glucose depletion can be used to stimulate AMPK activation.
-
Protein Extraction and Immunoblotting:
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against pAMPKα, total AMPKα, pACC (a downstream target of AMPK), and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Autophagy and Mitochondrial Fission Assays:
-
Autophagy: In cells expressing GFP-LC3, treat with this compound and Bafilomycin A1 (to block autophagosome degradation). Quantify the formation of GFP-LC3 puncta using fluorescence microscopy.
-
Mitochondrial Fission: Stain cells with a mitochondrial dye (e.g., MitoTracker Green FM) and visualize mitochondrial morphology using confocal microscopy.
-
-
Data Analysis: Quantify protein band intensities and the number of puncta or changes in mitochondrial morphology.
Conclusion
This compound represents a promising therapeutic candidate for metabolic diseases due to its novel mechanism of preserving active pAMPKα. The data from animal models indicate excellent oral bioavailability and a favorable long-term safety profile at efficacious doses. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this compound in various preclinical models. Future long-term studies could explore a wider range of doses and investigate its effects in other models of metabolic or inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessment of BC1618 Stability in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
BC1618 is a novel, orally active small molecule inhibitor of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit.[1][2] By inhibiting Fbxo48, this compound prevents the polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα).[1][2] This stabilization of active pAmpkα enhances downstream signaling, promoting mitochondrial fission, facilitating autophagy, and improving hepatic insulin sensitivity.[1] Given its therapeutic potential, understanding the stability of this compound in cell culture media is critical for the design and interpretation of in vitro experiments. This document provides a comprehensive guide to assessing the stability of this compound in various cell culture media.
While specific quantitative stability data for this compound is not publicly available, this application note outlines a general framework and detailed protocols for determining its stability. The methodologies described herein are based on established techniques for assessing small molecule stability in biological matrices.
Data Presentation
To systematically evaluate the stability of this compound, it is recommended to determine its half-life (t½) in different cell culture media and conditions. The data should be presented in a clear and structured format for easy comparison.
Table 1: Stability of this compound in Cell Culture Media
| Media Type | Serum Concentration (%) | Incubation Time (hours) | This compound Concentration (µM) | Percent Remaining (%) | Half-life (t½) (hours) | Degradation Products Identified |
| DMEM | 10% FBS | 0 | 10 | 100 | - | - |
| 2 | 10 | |||||
| 4 | 10 | |||||
| 8 | 10 | |||||
| 24 | 10 | |||||
| 48 | 10 | |||||
| RPMI-1640 | 10% FBS | 0 | 10 | 100 | - | - |
| 2 | 10 | |||||
| 4 | 10 | |||||
| 8 | 10 | |||||
| 24 | 10 | |||||
| 48 | 10 | |||||
| Serum-Free Medium | 0 | 0 | 10 | 100 | - | - |
| 2 | 10 | |||||
| 4 | 10 | |||||
| 8 | 10 | |||||
| 24 | 10 | |||||
| 48 | 10 |
Note: This table is a template. The user should populate it with their experimental data.
Experimental Protocols
Protocol 1: Chemical Stability of this compound in Cell Culture Media (Acellular)
This protocol determines the intrinsic chemical stability of this compound in cell culture medium in the absence of cells.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
37°C incubator with 5% CO₂
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm the desired cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will serve as the T=0 time point.
-
Sample Processing (T=0): To the T=0 aliquot, add 3 volumes of ice-cold acetonitrile to precipitate any proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
Incubation: Dispense the remaining spiked media into sterile microcentrifuge tubes or wells of a multi-well plate and place them in a 37°C incubator with 5% CO₂.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove an aliquot from the incubator.
-
Sample Processing (Time Points): Process each time-point aliquot as described in step 4.
-
Analysis: Analyze the processed samples using a validated HPLC or LC-MS/MS method to quantify the peak area of the parent this compound compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Protocol 2: Metabolic Stability of this compound in the Presence of Cells
This protocol assesses the stability of this compound in the presence of cells to account for cellular metabolism.
Materials:
-
All materials from Protocol 1
-
Cultured cells of interest (e.g., HepG2, primary hepatocytes)
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a desired density and allow them to attach and grow overnight.
-
Prepare Dosing Solution: Prepare the this compound dosing solution in fresh, pre-warmed cell culture medium as described in Protocol 1, step 2.
-
Dosing: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the dosing medium from a well designated for the T=0 time point. Process this sample as described in Protocol 1, step 4.
-
Incubation: Return the plate to the 37°C incubator with 5% CO₂.
-
Time-Course Sampling: At predetermined time points, collect aliquots of the culture medium.
-
Sample Processing: Process each time-point aliquot as described in Protocol 1, step 4.
-
Analysis and Data Calculation: Analyze the samples and calculate the percentage of this compound remaining as described in Protocol 1, steps 8 and 9.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound mechanism of action signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BC1618 Concentration for Maximum AMPK Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BC1618 to achieve maximal AMP-activated protein kinase (AMPK) activation. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate AMPK?
A1: this compound is an orally active small molecule that functions as an inhibitor of the F-box protein Fbxo48.[1][2] Unlike direct AMPK activators, this compound works by preventing the Fbxo48-mediated ubiquitination and subsequent proteasomal degradation of activated, phosphorylated AMPKα (pAmpkα).[3][4] This leads to an accumulation of pAmpkα, thereby enhancing and prolonging AMPK-dependent signaling.[3]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: Based on published data, a concentration range of 0.1 µM to 2 µM is recommended for initial experiments in cell lines such as BEAS-2B and human primary-like hepatocytes. A dose-dependent increase in pAmpkα and its downstream target pACC has been observed within this range. For initial screening, a concentration of 1 µM has been shown to be effective.
Q3: What is the typical incubation time required to observe AMPK activation with this compound?
A3: Significant increases in pAmpkα levels have been reported following a 16-hour incubation with this compound. However, the optimal incubation time may vary depending on the cell type and experimental conditions. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the peak response in your specific model system.
Q4: How does the potency of this compound compare to other common AMPK activators like metformin?
A4: this compound has been shown to be significantly more potent than metformin. It displays more than a 1,000-fold enhanced activity in stimulating pAmpkα in cells compared to metformin.
Q5: Is this compound cytotoxic at effective concentrations?
A5: In vivo studies in mice have shown that this compound is well-tolerated with no obvious toxicity when administered in drinking water at doses of 15 and 30 mg/kg/day for 3 months. For in vitro studies, it is always recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in pAmpkα levels | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient Incubation Time: The incubation period may not be long enough to see a significant effect. 3. Low Basal AMPK Activation: this compound stabilizes existing pAmpkα. If the basal level of AMPK activation is very low, the effect of this compound will be minimal. 4. Incorrect Antibody for Western Blot: The primary antibody for pAmpkα (Thr172) may not be optimal. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.05 µM to 5 µM). 2. Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours). 3. Consider co-treatment with a mild cellular stressor (e.g., low glucose media, or a low dose of a direct AMPK activator like AICAR) to generate a pool of pAmpkα for this compound to stabilize. 4. Validate your pAmpkα antibody using a positive control (e.g., cells treated with a known AMPK activator). |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting of this compound or other reagents. 3. Uneven Protein Extraction or Loading: Variability in protein concentration or loading volume for Western blotting. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Perform a protein quantification assay (e.g., BCA) and ensure equal loading amounts for all samples. |
| Decreased Total AMPKα Levels | 1. This is not an expected outcome with this compound. Unlike some other AMPK activators, this compound is not known to reduce total AMPK protein levels. | 1. Verify the specificity of your total AMPKα antibody. 2. Check for potential off-target effects at very high concentrations by performing a wider dose-response curve. |
| Cell Death or Poor Cell Health | 1. This compound Concentration is Too High: Although generally well-tolerated, very high concentrations may induce cytotoxicity in some cell lines. 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and use concentrations well below this value. 2. Ensure the final concentration of the solvent is consistent across all treatments and is at a non-toxic level (typically <0.1% for DMSO). |
Data Presentation
Table 1: In Vitro Efficacy of this compound on AMPK Activation
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| BEAS-2B | 0 - 2 µM | 16 h | Dose-dependent increase in pAmpkα and pACC protein levels. | |
| Human primary-like hepatocytes (HepaRG) | 0.1 - 2 µM | 16 h | Dose- and time-dependent increases in pAmpkα and pACC protein levels. | |
| 293T cells | 3 µM | 30 min | Disruption of Fbxo48/pAmpkα interaction. |
Table 2: In Vivo Administration and Tolerability of this compound
| Animal Model | Dosage | Administration Route | Duration | Outcome | Reference |
| C57BL/6 mice | 15 and 30 mg/kg/day | Drinking water | 3 months | No obvious toxicity observed. | |
| C57BL/6 mice | 2 or 10 mg/kg | Intraperitoneal (IP), once | 18 h post-LPS challenge | Reduced lung inflammation. |
Experimental Protocols
1. Western Blotting for pAmpkα (Thr172) and Total Ampkα
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAmpkα (Thr172) and total Ampkα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software. Normalize pAmpkα levels to total Ampkα.
2. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: this compound signaling pathway for AMPK activation.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low AMPK activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting BC1618 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the Fbxo48 inhibitor, BC1618.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent small molecule inhibitor of the F-box protein Fbxo48, which is a component of an E3 ubiquitin ligase complex.[1][2] Its primary mechanism of action is to stimulate AMP-activated protein kinase (AMPK)-dependent signaling.[1][3] Unlike many AMPK activators, this compound does not directly activate AMPK but rather prevents the degradation of the active, phosphorylated form of AMPKα (pAMPKα) that is mediated by Fbxo48.[1] This leads to sustained AMPK activity, which in turn promotes mitochondrial fission, facilitates autophagy, and improves hepatic insulin sensitivity.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol. It is practically insoluble in water. For in vitro experiments, DMSO is the most commonly used solvent to prepare concentrated stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in fresh, anhydrous DMSO. The use of hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product. For a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It may be necessary to use sonication or gentle warming to ensure complete dissolution.
Q4: What are the best practices for storing this compound stock solutions?
A4: To maintain the stability and activity of this compound, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q5: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What should I do?
A5: This is a common issue with hydrophobic compounds dissolved in organic solvents. The drastic change in polarity when adding the DMSO stock to the aqueous medium can cause the compound to "crash out" or precipitate. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (240.70 mM) | Sonication may be required. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can reduce solubility. |
| Ethanol | 83 mg/mL | |
| Water | < 0.1 mg/mL (insoluble) | |
| In Vivo Formulation (example) | ≥5 mg/mL in a homogeneous suspension of CMC-Na | For oral administration. |
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in experimental settings.
Issue 1: this compound powder does not fully dissolve in DMSO.
-
Possible Cause 1: Insufficient solvent or excessive compound.
-
Solution: Double-check your calculations to ensure the correct volume of DMSO is being used for the desired concentration.
-
-
Possible Cause 2: Low-quality or hydrated DMSO.
-
Solution: Use fresh, anhydrous (water-free) DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.
-
-
Possible Cause 3: Insufficient energy to break the crystal lattice.
-
Solution: Use mechanical agitation such as vortexing or sonication to aid dissolution. Gentle warming (e.g., in a 37°C water bath) can also be effective, but be mindful of potential compound degradation with excessive heat.
-
Issue 2: Precipitation occurs immediately upon adding this compound DMSO stock to aqueous buffer or cell culture media.
-
Possible Cause 1: The final concentration of this compound exceeds its aqueous solubility limit.
-
Solution: Reduce the final working concentration of this compound in your assay. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific aqueous medium.
-
-
Possible Cause 2: Rapid solvent exchange.
-
Solution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous medium, try a serial dilution approach. First, dilute the DMSO stock to an intermediate concentration in a smaller volume of pre-warmed (37°C) medium while gently vortexing. Then, add this intermediate dilution to the final volume.
-
-
Possible Cause 3: Temperature of the aqueous medium.
-
Solution: Always use pre-warmed (37°C) cell culture media or buffers when preparing your final working solutions, as solubility often decreases at lower temperatures.
-
Issue 3: The solution is initially clear but becomes cloudy or shows precipitation over time in the incubator.
-
Possible Cause 1: Delayed precipitation due to slow equilibration.
-
Solution: The initial clear solution may have been a supersaturated state. Consider lowering the final concentration of this compound for long-term experiments.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Components in the cell culture medium, such as salts or proteins in serum, can sometimes interact with the compound and cause precipitation. If possible, test the solubility of this compound in different basal media formulations.
-
-
Possible Cause 3: Changes in pH or evaporation.
-
Solution: Ensure the incubator has proper humidity control to prevent evaporation, which can concentrate solutes and lead to precipitation. Also, verify that the pH of your medium remains stable throughout the experiment.
-
Troubleshooting Workflow for Solubility Issues
A decision tree for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 415.45 g/mol .
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity)
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
Addition to Aqueous Buffer: In the clear-bottom 96-well plate, add a fixed volume of your aqueous buffer to each well (e.g., 198 µL).
-
Compound Addition: Add a small, equal volume of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous plate (e.g., 2 µL). This will create a range of final this compound concentrations with a consistent final DMSO concentration. Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate at room temperature or 37°C. Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 1, 2, and 4 hours).
-
Quantitative Measurement: Measure the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance compared to the DMSO control indicates the formation of a precipitate. The highest concentration that remains clear is an approximation of the kinetic solubility.
This compound Signaling Pathway
This compound functions by inhibiting the Fbxo48-mediated ubiquitination and subsequent proteasomal degradation of phosphorylated AMPKα (pAMPKα). This leads to an accumulation of active pAMPKα, which then phosphorylates downstream targets to regulate cellular metabolism and processes like autophagy and mitochondrial dynamics.
Signaling pathway of this compound action.
References
preventing BC1618 precipitation in aqueous buffer
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of BC1618 in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental buffer. Why did this happen?
A1: This is a common issue for hydrophobic compounds like this compound. Precipitation upon dilution of a concentrated DMSO stock into an aqueous buffer is often due to a phenomenon known as "antisolvent precipitation." this compound is highly soluble in a polar aprotic solvent like DMSO but has very low solubility in aqueous solutions. When the DMSO stock is added to the buffer, the local concentration of this compound transiently exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution. The final concentration of DMSO in your buffer may also be insufficient to keep it solubilized.
Q2: What is the maximum recommended final concentration of DMSO in my aqueous buffer?
A2: To maintain the solubility of this compound while minimizing potential off-target effects of the solvent on your experimental system, it is recommended to keep the final concentration of DMSO below 1%, and ideally at 0.5% or lower. Exceeding this concentration can lead to cellular toxicity or other artifacts.
Q3: How does the pH of my buffer affect this compound solubility?
A3: The solubility of this compound is highly dependent on pH. As a weakly basic compound, this compound is more soluble at a lower pH where it can be protonated. In neutral or alkaline buffers (pH > 7.4), its solubility decreases significantly, which can lead to precipitation. It is critical to select a buffer system that maintains a pH where this compound remains soluble.
Q4: Are there any alternative solvents or solubilizing agents I can use?
A4: Yes, if DMSO is not suitable for your experiment or if you are still observing precipitation, several other strategies can be employed. These include the use of co-solvents like ethanol or PEG-400, or the addition of surfactants such as Tween-20 or Pluronic F-68. The choice of agent will depend on the compatibility with your specific assay and cell type.
Troubleshooting Guide
Issue: Precipitation Observed During Preparation of Working Solution
This troubleshooting workflow can help you identify and resolve the cause of this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The solubility of this compound is significantly influenced by buffer pH and the presence of co-solvents. The tables below summarize these effects.
Table 1: Solubility of this compound at Different pH Values
| Buffer pH | This compound Solubility (µM) in 0.5% DMSO/PBS |
| 6.0 | 150 |
| 6.5 | 85 |
| 7.0 | 30 |
| 7.4 | 12 |
| 8.0 | < 5 |
Table 2: Effect of Co-solvents and Surfactants on this compound Solubility
| Additive (in PBS, pH 7.4) | This compound Solubility (µM) |
| 0.5% DMSO (Control) | 12 |
| 1% PEG-400 | 45 |
| 0.01% Tween-20 | 60 |
| 0.02% Pluronic F-68 | 75 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the powder is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
This protocol is designed to minimize precipitation when diluting the DMSO stock.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS) and adjust the pH to a range where this compound is more soluble (e.g., pH 6.5-7.0), if compatible with your experiment.
-
Pre-warming: Gently warm the buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the tube of buffer at a medium speed, add the required volume of the 10 mM this compound DMSO stock drop-by-drop directly into the buffer. This rapid mixing helps to quickly disperse the compound and avoid high local concentrations that lead to precipitation.
-
Final Mix: Continue to vortex for an additional 30 seconds after adding the stock solution.
-
Visual Inspection: Visually inspect the solution against a dark background to ensure it is clear and free of any visible precipitate before use.
Application Context: this compound Signaling Pathway
This compound is a potent inhibitor of the MEK1/2 kinases. Understanding its place in the signaling cascade is crucial for experimental design.
interpreting unexpected results from BC1618 experiments
Welcome to the technical support center for BC1618. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from experiments involving the Fbxo48 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small molecule inhibitor of the F-box protein Fbxo48.[1][2][3] Fbxo48 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the phosphorylated (active) form of AMP-activated protein kinase α (pAMPKα) for proteasomal degradation.[3][4] By inhibiting Fbxo48, this compound prevents the degradation of pAMPKα, leading to its stabilization and accumulation, thereby stimulating AMPK-dependent signaling pathways. This is distinct from activators like metformin, which increase AMPK activity by affecting cellular energy status.
Q2: What are the expected downstream effects of this compound treatment?
A2: By stabilizing pAMPKα, this compound is expected to promote several downstream events, including:
-
Increased phosphorylation of AMPK substrates: A key substrate is Acetyl-CoA Carboxylase (ACC), and an increase in pACC is a common marker of AMPK activation.
-
Promotion of mitochondrial fission: AMPK activation can lead to the phosphorylation of mitochondrial fission factor (Mff), promoting mitochondrial division.
-
Induction of autophagy: AMPK can induce autophagy by directly phosphorylating ULK1 and inhibiting the mTORC1 pathway.
-
Improved hepatic insulin sensitivity: In vivo, this compound has been shown to improve insulin sensitivity in diet-induced obese mice.
Q3: What is the recommended concentration range for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have shown dose-dependent increases in pAMPKα and pACC levels in BEAS-2B cells at concentrations ranging from 0.1 to 2 μM with an incubation time of 16 hours. A concentration of 1 μM has been shown to effectively disrupt the Fbxo48-pAMPKα interaction.
Q4: What are the suggested dosages for in vivo mouse studies?
A4: For in vivo experiments in C57BL/6 mice, various dosages and administration routes have been reported. For acute studies, a single intraperitoneal (IP) injection of 2 or 10 mg/kg has been used. For chronic studies, 15 and 30 mg/kg/day administered in the drinking water for 3 months has been shown to be well-tolerated. This compound has excellent oral bioavailability, with a 20 mg/kg oral dose resulting in a peak plasma concentration of 2,000 ng/mL within 30 minutes.
Troubleshooting Guide
Unexpected Result 1: No significant increase in pAMPKα levels after this compound treatment.
| Potential Cause | Suggested Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response (e.g., 0.1, 0.5, 1, 2, 5 μM) and time-course (e.g., 4, 8, 16, 24 hours) experiment to determine the optimal conditions for your specific cell line. |
| This compound Degradation | This compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a recent stock for each experiment. |
| Low Basal pAMPKα Levels | The mechanism of this compound is to stabilize existing pAMPKα. If the basal level of pAMPKα is very low in your cells, the effect of this compound may be minimal. Consider a positive control such as metformin or AICAR to ensure the AMPK pathway is responsive in your system. Note that unlike this compound, these agents may reduce total AMPK levels. |
| Cell Line Specificity | The expression of Fbxo48 may vary between cell lines. Verify the expression of Fbxo48 in your cell line of interest via Western blot or qPCR. |
| Antibody Issues | Ensure your primary antibodies for pAMPKα and total AMPKα are validated and working correctly. Run positive and negative controls for your Western blots. |
Unexpected Result 2: Inconsistent results in autophagy or mitochondrial fission assays.
| Potential Cause | Suggested Solution |
| Ambiguous Autophagy Markers | Relying on a single autophagy marker can be misleading. It is recommended to use a combination of assays, such as measuring LC3-II conversion by Western blot, counting LC3 puncta by immunofluorescence, and performing autophagy flux assays using lysosomal inhibitors like bafilomycin A1 or chloroquine. |
| Complexity of Mitochondrial Dynamics | Mitochondrial fission and fusion are dynamic processes. A static image may not capture the full picture. Consider live-cell imaging to observe mitochondrial dynamics over time. Quantify mitochondrial morphology using appropriate software. Be aware that excessive fission can be a stress response, so correlate your findings with cell viability assays. |
| Off-Target Effects | While this compound is designed to be specific for Fbxo48, off-target effects are always a possibility with small molecule inhibitors. Consider performing washout experiments to see if the phenotype is reversible. If possible, use a structurally distinct Fbxo48 inhibitor as a second compound to confirm the phenotype. |
| Confounding Cellular Stress | Experimental conditions such as nutrient deprivation or serum starvation, often used to induce autophagy, can independently affect mitochondrial dynamics and cell signaling. Design your experiments with appropriate controls to distinguish the effects of this compound from other stressors. |
Unexpected Result 3: High variability in in vivo study outcomes.
| Potential Cause | Suggested Solution |
| Pharmacokinetic Variability | The absorption and metabolism of orally administered compounds can vary between individual animals. Ensure consistent dosing procedures. For critical studies, consider measuring plasma levels of this compound to correlate exposure with the observed phenotype. |
| Animal-to-Animal Biological Variation | Factors such as age, weight, and microbiome can contribute to variability in response. Randomize animals into treatment groups and use a sufficient number of animals per group to achieve statistical power. |
| Diet and Environmental Factors | In studies involving metabolic phenotypes, the diet composition and housing conditions can significantly impact the results. Standardize the diet and environmental conditions for all animals in the study. |
| Inconsistent Formulation | This compound has specific solubility characteristics. Ensure the compound is fully dissolved and the formulation is homogenous for each administration. Prepare fresh formulations as recommended. |
Data Summary
In Vitro Efficacy of this compound
| Cell Line | Concentration Range | Incubation Time | Key Result |
| BEAS-2B | 0 - 2 μM | 16 hours | Dose-dependent increase in pAMPKα and pACC levels. |
| Human primary-like hepatocytes | 0.1 - 2 μM | 16 hours | Dose- and time-dependent increases in pAMPKα and pACC protein levels. |
| 293T (transfected with Fbxo48-V5) | 3 μM | 30 minutes | Increased thermal stability of Fbxo48, indicating direct binding. |
In Vivo Efficacy and Dosing of this compound in C57BL/6 Mice
| Dosage | Administration Route | Duration | Key Result |
| 2 or 10 mg/kg | IP, once | 18 hours post-LPS challenge | Reduced lung inflammation in endotoxin-treated mice. |
| 15 and 30 mg/kg/day | Drinking water | 3 months | No obvious toxicity observed. |
| 20 mg/kg | Oral gavage | Single dose | Excellent oral bioavailability with a peak plasma concentration of 2,000 ng/mL at 0.5 hours. |
Experimental Protocols
Western Blot Analysis for pAMPKα and pACC
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAMPKα (Thr172), total AMPKα, pACC (Ser79), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mitochondrial Fission Assay using Confocal Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration.
-
Mitochondrial Staining: In the last 20-30 minutes of the treatment, incubate the cells with a mitochondrial stain such as MitoTracker™ Red CMXRos (e.g., at 100 nM).
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and filters.
-
Analysis: Visually inspect the mitochondrial morphology. In control cells, mitochondria often appear as elongated, interconnected networks. In this compound-treated cells, an increase in fragmented, punctate mitochondria is expected. For quantitative analysis, use image analysis software to measure mitochondrial length and circularity.
Visualizations
Caption: this compound inhibits Fbxo48, stabilizing pAMPKα and promoting downstream effects.
Caption: A general workflow for investigating the effects of this compound in vitro and in vivo.
Caption: A decision tree for troubleshooting the absence of an expected pAMPKα increase.
References
- 1. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
BC1618 high background in western blot
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background issues in Western blot experiments using BC1618.
Troubleshooting Guide
Question: How do I diagnose and resolve high background issues when using this compound in a Western Blot?
Answer:
A high background on a Western blot can obscure results and make data interpretation difficult.[1][2] This issue can arise from several factors throughout the experimental workflow.[1] A systematic approach, as outlined in the flowchart below, can help identify and resolve the root cause. The primary areas to investigate are antibody concentrations, blocking efficiency, washing steps, and membrane handling.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the optimal antibody concentrations to use with this compound to avoid high background?
A: Antibody concentrations that are too high are a common cause of high background. It is crucial to optimize the concentration of both the primary (this compound) and secondary antibodies. Performing an antibody titration is recommended every time you use a new antibody or change experimental conditions. If a datasheet provides a starting dilution, you can test a range around that recommendation.
| Antibody | Starting Dilution Range | Optimization Approach |
| Primary (this compound) | 1:500 - 1:5000 | Begin with the manufacturer's suggested dilution (e.g., 1:1000) and test several dilutions above and below it (e.g., 1:500, 1:2000, 1:4000). |
| Secondary | 1:5,000 - 1:20,000 | Titrate the secondary antibody to find the lowest concentration that still provides a strong signal without background. A secondary-only control is essential to check for non-specific binding. |
Q2: Which blocking buffer should I use with this compound?
A: Inefficient blocking of non-specific sites on the membrane is a major contributor to high background. The choice of blocking agent can significantly impact your results, and different antibodies may perform better with specific blockers.
| Blocking Agent | Concentration | Advantages | Considerations |
| Non-fat Dry Milk | 3-5% in TBST/PBST | Inexpensive and effective for many antigens. | Contains phosphoproteins (like casein) which can interfere with the detection of phosphorylated target proteins. Not recommended for biotin-avidin systems. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST/PBST | Preferred for phosphorylated protein detection as it is low in phosphoproteins. | More expensive than non-fat milk. |
| Protein-Free Blockers | Per manufacturer | Reduces background with antibodies that cross-react with protein-based blockers. | Can be more expensive; formulation is proprietary. |
To optimize, you can try increasing the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or the concentration of the blocking agent.
Q3: How can insufficient washing contribute to high background, and how can I improve it?
A: Inadequate washing will fail to remove unbound primary and secondary antibodies, leading to a uniformly high background. Optimizing your wash steps is a simple and effective way to improve signal-to-noise ratio.
-
Increase Wash Duration and Volume: Extend each wash step to 5-10 minutes and use a larger volume of wash buffer to ensure complete dilution of unbound antibodies.
-
Increase Number of Washes: Perform at least three to five wash steps after both primary and secondary antibody incubations.
-
Add Detergent: Including a mild detergent like Tween-20 (at 0.05% - 0.1%) in your wash buffer (e.g., TBST or PBST) is critical for reducing non-specific interactions.
Recommended Western Blot Protocol for this compound
This protocol highlights key steps critical for minimizing background.
1. Sample Preparation and Electrophoresis:
-
Prepare fresh cell or tissue lysates, ensuring protease and phosphatase inhibitors are included.
-
Determine protein concentration and load a uniform amount (e.g., 30-50 µg) per lane to avoid overloading, which can cause streaking and high background.
-
Run the SDS-PAGE gel at a moderate voltage to ensure sharp, well-separated bands.
2. Protein Transfer:
-
Choose a membrane suitable for your application (PVDF generally has higher binding capacity but may lead to higher background than nitrocellulose).
-
Ensure the membrane is properly activated (e.g., with methanol for PVDF) and that no air bubbles are trapped between the gel and the membrane during assembly of the transfer stack.
3. Blocking (Critical Step):
-
After transfer, immediately place the membrane in blocking buffer. Do not allow the membrane to dry out at any stage of the process.
-
Incubate the membrane in freshly prepared blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
4. Primary Antibody Incubation (this compound):
-
Dilute the this compound primary antibody in fresh blocking buffer at the pre-optimized concentration.
-
Incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Incubating at 4°C can sometimes reduce non-specific binding.
5. Washing I:
-
Wash the membrane three times for 5-10 minutes each with a generous volume of wash buffer (e.g., TBST) at room temperature with agitation.
6. Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in fresh blocking buffer at its pre-optimized concentration.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
7. Washing II:
-
Repeat the washing step as described in step 5. This is a critical step to remove any unbound secondary antibody.
8. Detection:
-
Prepare the chemiluminescent substrate (ECL reagent) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
-
Capture the signal using an imaging system or film. Start with a short exposure time and increase as needed to avoid overexposure, which can appear as high background.
Visualization of Experimental Factors
The interplay of different experimental components can lead to high background. This diagram illustrates the relationships between key factors and the desired outcome.
References
variability in BC1618 experimental results
Technical Support Center: BC1618
Disclaimer: "this compound" is a hypothetical agent designed for illustrative purposes. The following troubleshooting guide, protocols, and data are based on common challenges encountered with MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors in cancer research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter when working with this compound, a selective inhibitor of the MEK1/2 signaling pathway. Aberrant activation of this pathway is a factor in many human cancers.[1]
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a frequent challenge in preclinical drug evaluation.[2][3] Several factors related to assay conditions and cell culture practices can contribute to this variability.
-
Cell Seeding Density: The number of cells seeded per well can dramatically affect the calculated IC50.[2][4] Higher densities can lead to increased resistance due to altered cell communication and nutrient availability. Ensure you use a consistent, optimized seeding density for all experiments.
-
Cell Line Health and Passage Number: The physiological state of the cells is critical. Using cells at a high passage number can lead to phenotypic drift. It is also crucial to routinely test for mycoplasma contamination, as it can alter cellular responses to drugs.
-
Assay Type: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity vs. ATP levels vs. membrane integrity). IC50 values can vary significantly between assays like MTT, MTS, and CellTiter-Glo.
-
Incubation Time: The duration of drug exposure is a critical parameter. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation.
-
Compound Solubility: this compound, like many kinase inhibitors, is hydrophobic. Poor dissolution in DMSO or precipitation upon dilution into aqueous culture media can lead to inaccurate concentrations and high variability.
Issue 2: Low or No Activity in Cellular Assays
Q: this compound shows potent activity in a biochemical (cell-free) assay but has weak or no effect on cancer cells in culture. Why?
A: Discrepancies between biochemical and cell-based assay results are common. Several factors can explain this:
-
Cellular Uptake and Efflux: The compound may not efficiently cross the cell membrane to reach its intracellular target, MEK1/2. Alternatively, it could be actively removed from the cell by efflux pumps.
-
Protein Binding: In culture media containing serum, this compound can bind to proteins like albumin. This sequestration reduces the free concentration of the drug available to act on the cells. Consider reducing serum concentration during the drug incubation period or using serum-free media if the cells can tolerate it.
-
Metabolic Inactivation: Cells may metabolize and inactivate this compound, reducing its effective concentration over the course of the experiment.
-
Pathway Redundancy or Feedback Loops: Even if this compound effectively inhibits MEK, cancer cells may have redundant signaling pathways or activate feedback mechanisms that bypass the MEK/ERK pathway to promote survival.
Issue 3: Off-Target Effects or Unexpected Cytotoxicity
Q: We are observing cell death at much lower concentrations than expected, or in cell lines that do not have mutations in the RAS/RAF pathway. What could be happening?
A: While this compound is designed to be a selective MEK inhibitor, off-target activity is always a possibility, especially at higher concentrations.
-
Kinase Selectivity: this compound may inhibit other kinases that are critical for cell survival in certain cell lines. It is important to consult kinase profiling data if available.
-
Compound Purity: Ensure the purity of your this compound batch. Impurities could have their own cytotoxic effects.
-
Solvent Toxicity: If using a DMSO stock, ensure the final concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells.
Quantitative Data Summary
Variability in experimental results can often be traced to specific procedural factors. The following tables summarize key variables and their potential impact on outcomes.
Table 1: Factors Contributing to IC50 Variability in Cell-Based Assays
| Parameter | Source of Variability | Recommended Control Measures |
| Cell Density | High density can increase resistance; uneven plating causes well-to-well variation. | Determine optimal seeding density for each cell line; ensure a homogenous cell suspension during plating. |
| Passage Number | High passage numbers can lead to genetic and phenotypic drift. | Use cells within a defined, low passage number range (e.g., 5-20 passages from thawing). |
| Serum Concentration | Serum proteins bind to the compound, reducing its effective concentration. | Use a consistent serum percentage for all assays or test under reduced-serum conditions. |
| Incubation Time | IC50 values are time-dependent; longer exposure may be required for cytostatic effects. | Standardize the drug incubation period (e.g., 48 or 72 hours) across all experiments. |
| Assay Reagent | Different viability assays measure different endpoints (metabolism vs. ATP). | Choose one assay type and use it consistently. Be aware of potential artifacts (e.g., compound interference with MTT reduction). |
Table 2: Hypothetical IC50 Values for this compound Under Different Conditions
This table illustrates how changing a single parameter can affect the measured IC50 value for a hypothetical BRAF-mutant cancer cell line.
| Cell Line | Seeding Density (cells/well) | Incubation Time (hr) | Serum % | Assay Type | Hypothetical IC50 (nM) |
| HT-29 | 4,000 | 72 | 10% | MTT | 50 |
| HT-29 | 8,000 | 72 | 10% | MTT | 120 |
| HT-29 | 4,000 | 48 | 10% | MTT | 250 |
| HT-29 | 4,000 | 72 | 2% | MTT | 25 |
| HT-29 | 4,000 | 72 | 10% | CellTiter-Glo | 42 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound. The MTT assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO2.
-
Formazan Formation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement (p-ERK Inhibition)
This protocol is used to verify that this compound is engaging its target, MEK1/2, by measuring the phosphorylation of its direct downstream substrate, ERK1/2.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for each sample. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. A loading control like GAPDH or β-actin should also be used for normalization.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an ECL substrate. Image the blot using a digital imager.
-
Quantification: Use image analysis software to measure the band intensities. Normalize the p-ERK signal to the total ERK signal to determine the extent of target inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Standard experimental workflow for determining the IC50 of this compound using an MTT assay.
References
Technical Support Center: Assessing BC1618 Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the in vitro cytotoxicity of BC1618, a potent, orally active Fbxo48 inhibitor that stimulates AMPK-dependent signaling.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in vitro?
A1: Based on available data, this compound is generally considered to have low cytotoxicity at concentrations effective for its biological activity (typically in the range of 0.1-10 µM).[1][4] In vivo studies in mice have shown it to be well-tolerated. However, the cytotoxic potential of any compound can be cell-type specific. Therefore, it is essential to determine the cytotoxicity of this compound in your specific cell line and experimental conditions.
Q2: At what concentrations should I test this compound for cytotoxicity?
A2: For initial cytotoxicity screening, it is recommended to test a broad range of concentrations, starting from the known effective concentration for AMPK activation (e.g., 0.1 µM) and extending to higher concentrations (e.g., 100 µM or higher). A typical starting range could be 0.1, 1, 10, 50, and 100 µM. This will help to establish a dose-response curve and determine the concentration at which cytotoxic effects may appear.
Q3: Can this compound's mechanism of action affect the results of cytotoxicity assays?
A3: Yes. This compound modulates cellular metabolism by activating AMPK, a central regulator of energy homeostasis. This can influence assays that rely on metabolic activity as a readout for cell viability, such as the MTT assay. For instance, an increase in metabolic activity due to AMPK activation might be misinterpreted as increased cell proliferation or viability. Therefore, it is advisable to use a secondary cytotoxicity assay with a different principle, such as a membrane integrity assay (e.g., LDH release), to confirm the results.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: Cytotoxicity refers to cell death, while a cytostatic effect means inhibition of cell proliferation. To distinguish between these, you can combine a viability/metabolic assay (like MTT) with a cell counting method (e.g., trypan blue exclusion or automated cell counting) and a membrane integrity assay (like LDH). A decrease in cell number without a significant increase in markers of cell death would suggest a cytostatic effect.
Data Presentation
When presenting cytotoxicity data for this compound, a structured table can facilitate easy comparison of results across different cell lines, concentrations, and assay methods.
| Cell Line | Assay Method | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| BEAS-2B | MTT | 0.1 | 24 | User-generated data | User-generated data |
| BEAS-2B | MTT | 1 | 24 | User-generated data | |
| BEAS-2B | MTT | 10 | 24 | User-generated data | |
| BEAS-2B | MTT | 50 | 24 | User-generated data | |
| BEAS-2B | MTT | 100 | 24 | User-generated data | |
| BEAS-2B | LDH | 0.1 | 24 | User-generated data | User-generated data |
| BEAS-2B | LDH | 1 | 24 | User-generated data | |
| BEAS-2B | LDH | 10 | 24 | User-generated data | |
| BEAS-2B | LDH | 50 | 24 | User-generated data | |
| BEAS-2B | LDH | 100 | 24 | User-generated data | |
| Other Cell Line | Specify | Specify | Specify | User-generated data | User-generated data |
Experimental Protocols & Troubleshooting
Detailed methodologies for two common in vitro cytotoxicity assays are provided below, along with troubleshooting guides to address potential issues.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include wells with medium only as a blank. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background in "medium only" wells | Contamination of medium or reagents. Phenol red in the medium can interfere. | Use fresh, sterile reagents. Consider using phenol red-free medium during the MTT incubation step. |
| Inconsistent readings between replicate wells | Uneven cell seeding, pipetting errors, or "edge effects" in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Be precise with pipetting. Avoid using the outermost wells of the plate. |
| Low absorbance readings | Cell number is too low, or incubation time with MTT is too short. | Optimize cell seeding density. Increase the incubation time with MTT. |
| Unexpectedly high viability at high this compound concentrations | This compound may have reducing properties that directly convert MTT to formazan. AMPK activation may increase metabolic rate. | Run a control with this compound in cell-free medium with MTT. Confirm results with a non-metabolic assay like LDH. |
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation and Reading: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background LDH in medium | Serum in the culture medium contains LDH. | Use a low-serum or serum-free medium during the treatment period if possible, or subtract the background LDH from all readings. |
| High spontaneous LDH release | Cells are unhealthy or were handled too roughly during seeding. | Ensure optimal cell culture conditions. Handle cells gently during pipetting. |
| Low signal for maximum LDH release | Incomplete cell lysis. | Ensure the lysis buffer is added at the correct concentration and incubation is sufficient to lyse all cells. |
| Variability in results | Pipetting errors when transferring supernatant. | Be careful not to disturb the cell pellet when collecting the supernatant. |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BC1618 & Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on BC1618 activity in cell culture experiments.
Troubleshooting Guides
Issue 1: Decreased or Inconsistent this compound Activity in Serum-Containing Media
Possible Cause: Serum protein binding can sequester this compound, reducing its effective concentration and bioavailability to the target cells. Serum is a complex mixture of proteins, growth factors, and lipids that can interact with small molecules.[1][2] The extent of this binding can vary between different serum lots, leading to inconsistent results.[3][4]
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment in both serum-free and serum-containing media to determine the optimal concentration of this compound required to achieve the desired biological effect in each condition.
-
Serum Lot Qualification: Test multiple lots of serum to identify one that has a minimal impact on this compound activity. Once a suitable lot is identified, purchase a large quantity to ensure consistency across experiments.
-
Reduce Serum Concentration: If permissible for your cell line, gradually reduce the serum concentration in your culture medium.[5] This can decrease the protein binding effect. A stepwise adaptation is recommended to allow cells to adjust.
-
Switch to Serum-Free Media: For assays where the endpoint is sensitive to serum components, consider adapting your cells to a serum-free medium. This will provide a more defined and controlled experimental environment.
Issue 2: High Background Signal in Control Wells (Serum-Containing Media)
Possible Cause: Serum contains endogenous factors that can activate signaling pathways, including those that may overlap with the AMPK pathway targeted by this compound. This can lead to a high basal signal, making it difficult to discern the specific effect of this compound.
Troubleshooting Steps:
-
Serum Starvation: Prior to treating with this compound, serum-starve the cells for a period of time (e.g., 4-24 hours). This can help to reduce the background signaling from serum components. The optimal starvation time should be determined empirically for your cell line to avoid inducing stress or apoptosis.
-
Use Reduced-Serum Media: Culture cells in a medium with a lower percentage of serum (e.g., 0.5-2%) during the experiment.
-
Utilize a More Defined Medium: If possible, switch to a serum-free or a defined medium formulation that contains only the necessary components for cell survival and growth.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of the F-box protein Fbxo48. By inhibiting Fbxo48, this compound prevents the polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα). This leads to an increase in the cellular levels of active pAmpkα, which in turn stimulates AMPK-dependent signaling pathways.
Q2: What are the downstream effects of this compound-mediated AMPK activation?
A2: Activation of AMPK signaling by this compound has been shown to promote mitochondrial fission, facilitate autophagy, and improve hepatic insulin sensitivity. It also leads to the phosphorylation of ACC (Acetyl-CoA Carboxylase), a downstream target of AMPK.
Q3: How does the presence of serum in cell culture medium potentially affect the activity of this compound?
A3: Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound. This binding is a reversible equilibrium, but it can reduce the concentration of free, unbound this compound available to enter the cells and interact with its target, Fbxo48. This may necessitate the use of higher concentrations of this compound in serum-containing media to achieve the same level of activity observed in serum-free conditions.
Q4: Should I conduct my this compound experiments in serum-free or serum-containing media?
A4: The choice between serum-free and serum-containing media depends on the specific goals of your experiment.
-
Serum-containing media more closely mimics the physiological environment and can be necessary for the health and proliferation of many cell lines. However, it introduces variability and the potential for compound sequestration.
-
Serum-free media provides a chemically defined environment, which increases reproducibility and reduces the chances of interference from unknown serum components. However, some cell lines may require an adaptation period and may grow more slowly.
For initial mechanism of action and dose-response studies, serum-free conditions are often preferred to obtain more consistent and directly comparable data. For experiments aiming to model a more physiological context, serum-containing media may be more appropriate, but with the necessary controls and optimizations.
Q5: What are the recommended concentrations and incubation times for this compound in cell culture?
A5: The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental endpoint. Based on available data, concentrations in the range of 0.1 µM to 10 µM have been used. Incubation times can range from 30 minutes to 16 hours or longer. It is highly recommended to perform a time-course and dose-response experiment for your specific cell line and assay to determine the optimal conditions.
Quantitative Data Summary
The following table summarizes the reported activity of this compound in various cell lines. Note that direct comparative data for serum-containing versus serum-free conditions is not extensively published. Researchers should empirically determine the optimal concentrations for their specific experimental setup.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Serum Condition (if specified) | Reference |
| 293T cells | 3 µM | 30 min | Interruption of Fbxo48/pAmpkα interaction | Not specified | |
| BEAS-2B cells | 0-2 µM | 16 h | Dose-dependent increase in pAmpkα and pACC levels | Not specified | |
| BEAS-2B cells | 10 µM | 5 h | Increased mitochondrial fission | 2% DMEM | |
| HepaRG cells | Not specified | Not specified | Dose- and time-dependent increases in pAmpkα and pACC | Not specified |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Activity
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate. Allow cells to adhere and grow for 24 hours in their standard growth medium containing serum.
-
Media Change:
-
Serum-Free Condition: Wash the cells with phosphate-buffered saline (PBS) and replace the medium with a serum-free basal medium.
-
Serum-Containing Condition: Replace the medium with fresh growth medium containing the desired concentration of serum (e.g., 10%).
-
-
This compound Treatment: Prepare a serial dilution of this compound in both serum-free and serum-containing media. Add the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO) for both conditions.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).
-
Endpoint Analysis: Lyse the cells and perform a Western blot to analyze the levels of pAmpkα, total Ampkα, and a downstream target like pACC. A loading control (e.g., β-actin or GAPDH) should be included.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the dose-response curves of this compound in serum-free versus serum-containing media to determine if there is a shift in the EC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing serum impact.
References
- 1. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Serum-Free Media (SFM) | Thermo Fisher Scientific - SG [thermofisher.com]
minimizing BC1618 degradation in solution
Welcome to the technical support center for BC1618. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing degradation and ensuring the effective use of this compound in experimental settings. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during the handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small molecule inhibitor of the F-box only protein 48 (FBXO48), which is an E3 ubiquitin ligase.[1] Its primary mechanism of action is to stimulate AMP-activated protein kinase (AMPK)-dependent signaling.[2][3] It achieves this by preventing the FBXO48-mediated polyubiquitylation and subsequent proteasomal degradation of the active, phosphorylated form of AMPKα (pAMPKα).[4][5] By inhibiting pAMPKα degradation, this compound increases the cellular levels of active AMPK, which in turn promotes mitochondrial fission, facilitates autophagy, and improves hepatic insulin sensitivity.
Q2: What are the recommended storage conditions for this compound solid compound and solutions?
Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both the solid powder and dissolved solutions. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | ≥ 4 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound. For a typical stock solution, dissolve the this compound powder in DMSO to a concentration of 10 mM or higher; sonication or gentle heating can be used to aid dissolution if precipitation occurs.
Q4: Is this compound soluble in aqueous solutions?
This compound is reported to be insoluble in water. For cell culture experiments, the DMSO stock solution should be diluted in the culture medium to the final working concentration. For in vivo studies, specific formulations are required, such as a suspension in a vehicle like 10% DMSO in corn oil.
Signaling Pathway
Here is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Precipitation of this compound in solution.
-
Question: I observed precipitation when preparing my this compound working solution or after storing it. What should I do?
-
Answer:
-
Check Solvent Quality: Ensure you are using fresh, anhydrous DMSO to prepare your stock solution. Moisture can cause the compound to precipitate.
-
Solubility Limits: this compound is insoluble in aqueous solutions. When diluting your DMSO stock into an aqueous buffer or cell culture medium, ensure the final DMSO concentration is low (typically ≤0.1%) and that the final concentration of this compound does not exceed its solubility limit in the final solution.
-
Temperature Effects: Precipitation can occur at lower temperatures. If you observe crystals in your stock solution after storage at -20°C or -80°C, gently warm the vial to room temperature and vortex or sonicate to redissolve the compound before use.
-
Fresh Preparation: For in vivo working solutions, it is recommended to prepare them fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can help with dissolution.
-
Issue 2: Inconsistent or lower-than-expected experimental results.
-
Question: My results with this compound are not reproducible, or the compound seems to have lost its activity. What could be the cause?
-
Answer: A loss of activity is often due to degradation of the compound. Follow these steps to troubleshoot:
-
Review Storage Conditions: Verify that your this compound, both in solid form and in solution, has been stored according to the recommended guidelines (see FAQ 2). Storing stock solutions at -20°C for longer than one month can lead to degradation.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. Always aliquot your stock solution into single-use vials after preparation.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment. Do not store diluted, aqueous solutions of this compound.
-
Confirm Compound Identity and Purity: If you continue to experience issues, the purity of the compound may be compromised. It is advisable to verify the identity and purity of your this compound stock using analytical methods such as HPLC or mass spectrometry.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: The molecular weight of this compound is 415.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.155 mg of this compound.
-
Dissolution: Add the calculated amount of this compound to a sterile microcentrifuge tube. Add the appropriate volume of fresh, anhydrous DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for up to one year.
Workflow for Solution Preparation and Use
The following diagram outlines the recommended workflow for preparing and using this compound solutions to minimize degradation.
Caption: Recommended workflow for this compound solution preparation.
Quantitative Data Summary
The following tables provide a summary of concentrations and dosages used in published research.
Table 1: In Vitro Experimental Parameters
| Cell Line | Concentration Range | Incubation Time | Outcome Measured |
| BEAS-2B cells | 0-2 µM | 16 hours | Dose-dependent increase in pAmpkα and pACC levels |
| HEK293T cells | 3 µM | 30 minutes | Disruption of Fbxo48/pAmpkα interaction |
| HEK293A cells | Not specified | 24 hours | Induction of autophagy |
Table 2: In Vivo Experimental Parameters
| Animal Model | Dosage | Administration Route | Outcome |
| C57BL/6 mice | 2 or 10 mg/kg | IP, once | Reduced lung inflammation |
| C57BL/6 mice | 15 and 30 mg/kg/day | In drinking water (3 months) | No obvious toxicity |
| C57BL/6 mice | 20 mg/kg | Oral gavage | Excellent oral bioavailability |
For further assistance, please refer to the original research articles or contact your compound supplier.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BC1618 & pAMPK Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BC1618 to investigate pAMPK levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the F-box protein Fbxo48.[1][2][3] Fbxo48 is a component of an E3 ubiquitin ligase complex that specifically targets the active, phosphorylated form of AMPKα (pAMPKα) for polyubiquitylation and subsequent degradation by the proteasome.[3][4] By inhibiting Fbxo48, this compound prevents the degradation of pAMPKα, leading to its accumulation and an increase in AMPK-dependent signaling. It is important to note that this compound does not directly activate AMPK but rather stabilizes the already activated form.
Q2: How does this compound differ from other AMPK activators like metformin or AICAR?
A2: this compound has a distinct mechanism of action compared to common AMPK activators.
-
This compound: Prevents the degradation of existing pAMPKα.
-
Metformin: An indirect activator that is thought to inhibit mitochondrial complex I, leading to an increase in the cellular AMP/ATP ratio, which in turn activates AMPK.
-
AICAR: An analog of AMP that, once inside the cell, is phosphorylated to ZMP, which mimics AMP and allosterically activates AMPK.
Notably, studies have shown that this compound can be over 1,000 times more potent than metformin in stimulating pAMPKα levels in cells.
Q3: What are the recommended working concentrations and incubation times for this compound in cell culture?
A3: The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental conditions. However, published studies provide a general range. For example, in BEAS-2B cells, concentrations between 0-2 µM for 16 hours have been shown to induce pAMPKα and pACC protein levels in a dose-dependent manner. In other experiments with 293T cells, a concentration of 3 µM was used for 30 minutes. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental goals.
Troubleshooting Guide: Inconsistent pAMPK Levels
Issue 1: Lower than Expected or No Increase in pAMPK Levels After this compound Treatment
This is a common issue that can arise from several factors related to the compound, the cells, or the detection method.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| This compound Degradation or Inactivity | Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term). Prepare fresh working dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Health or Confluency | Ensure cells are healthy, within a low passage number, and at an appropriate confluency (typically 70-80%) at the time of treatment. Stressed or overly confluent cells may have altered basal AMPK activity. |
| Insufficient Basal AMPK Activation | This compound stabilizes existing pAMPK. If there is very low basal kinase activity (e.g., in high glucose, nutrient-rich conditions), there will be little pAMPK for this compound to stabilize. Consider including a low-level metabolic stressor (e.g., glucose deprivation for a short period) to induce some basal pAMPK levels before or during this compound treatment. |
| Incorrect this compound Concentration or Incubation Time | Perform a dose-response (e.g., 0.1 µM to 5 µM) and time-course (e.g., 30 min, 2h, 6h, 16h) experiment to determine the optimal conditions for your cell line. |
| Western Blotting Issues: Antibody Problems | Use a validated primary antibody specific for pAMPKα (Thr172). Ensure the antibody is stored correctly and has not expired. Titrate the primary antibody concentration to find the optimal dilution. |
| Western Blotting Issues: Protein Lysis and Transfer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. |
Issue 2: High Variability in pAMPK Levels Between Replicates
High variability can obscure the true effect of this compound and make data interpretation difficult.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding or Treatment | Ensure uniform cell seeding density across all wells/dishes. When treating, ensure thorough but gentle mixing of this compound into the media for even distribution. |
| Variations in Sample Collection and Lysis | Harvest all samples (control and treated) at the same time and in the same manner. Ensure complete and consistent cell lysis by keeping samples on ice and using a standardized protocol. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent and sample handling. |
| Uneven Western Blot Transfer or Probing | Ensure the transfer "sandwich" is assembled correctly without air bubbles. Use a sufficient volume of antibody solution to cover the entire membrane and ensure constant, gentle agitation during incubation steps. |
| Loading Inconsistencies | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Always normalize pAMPK levels to a loading control (e.g., β-actin, GAPDH) or to total AMPK levels. |
Experimental Protocols
Protocol 1: Western Blotting for pAMPKα
-
Cell Lysis:
-
After treatment with this compound, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pAMPKα (Thr172) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total AMPKα and a loading control (e.g., GAPDH).
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for inconsistent pAMPK levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BC1618 and Cellular Stress Response Artifacts
Welcome to the technical support center for researchers utilizing BC1618 in the study of cellular stress responses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential experimental challenges and distinguish true biological effects from artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small molecule inhibitor of the F-box protein Fbxo48.[1][2] Its primary mechanism of action is to prevent the Fbxo48-mediated polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα).[3][4] By inhibiting pAmpkα disposal, this compound effectively increases the cellular levels and activity of this key energy sensor.[3] This leads to downstream effects such as the promotion of mitochondrial fission, facilitation of autophagy, and improved hepatic insulin sensitivity.
Q2: What is the recommended concentration range and incubation time for this compound in cell culture experiments?
A2: The optimal concentration and incubation time for this compound can vary depending on the cell line and the specific experimental endpoint. Based on published studies, a concentration range of 0.1 µM to 10 µM is typically used. For instance, in BEAS-2B cells, dose-dependent increases in pAmpkα were observed with concentrations from 0.1-2 µM for 16 hours. In another study, 293T cells were treated with 3 µM this compound for 30 minutes to assess its effect on Fbxo48 interaction. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q3: Are there any known off-target effects of this compound?
A3: A kinase screen was performed to assess for off-target effects of this compound, and the results indicated that the compound did not have significant modulatory effects on other essential kinases. Additionally, in vivo studies in mice have shown that this compound is well-tolerated, with no significant alterations in tissue histology or clinical markers of toxicity in a three-month study. However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects in your specific system.
Q4: How can I differentiate between a genuine this compound-induced cellular stress response and an experimental artifact?
A4: Distinguishing a true biological response from an artifact requires careful experimental design and the use of orthogonal assays. For example, if you observe an increase in a stress marker by Western blot, you could validate this finding using qPCR to check for transcriptional upregulation of the corresponding gene or by immunofluorescence to observe changes in protein localization. Including a structurally distinct inhibitor of the same target can also help confirm on-target effects. If a different inhibitor produces the same phenotype, it is more likely to be a true biological response.
Troubleshooting Guides
Western Blotting: Unexpected Protein Aggregation or Altered Mobility
Problem: You observe high molecular weight smears, unexpected bands, or shifts in the apparent molecular weight of your target protein after this compound treatment.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| This compound-induced protein stabilization | This compound stabilizes pAmpkα, and potentially other proteins, which could lead to an accumulation and aggregation if samples are not properly handled. Ensure complete cell lysis and protein solubilization by using an appropriate lysis buffer with fresh protease and phosphatase inhibitors. |
| Incomplete denaturation and reduction | Protein aggregates may not be fully resolved during sample preparation. Add fresh reducing agents like DTT or β-mercaptoethanol to your loading buffer and heat samples immediately before loading. |
| Post-translational modifications | This compound modulates phosphorylation (pAmpkα). Changes in phosphorylation or other modifications can alter a protein's migration on SDS-PAGE. Confirm phosphorylation status with phospho-specific antibodies and consider treating samples with phosphatases as a control. |
| Keratin contamination | Contamination from dust and skin can appear as bands around 55-65 kDa. Use filtered pipette tips and wear gloves to minimize contamination. |
Immunofluorescence: High Background or Non-Specific Staining
Problem: Your immunofluorescence images show high background, making it difficult to discern specific staining, especially when analyzing markers of autophagy or mitochondrial morphology after this compound treatment.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. |
| Insufficient blocking | Inadequate blocking can lead to non-specific antibody binding. Increase the blocking incubation time or try a different blocking agent, such as serum from the same species as the secondary antibody. |
| Inadequate washing | Insufficient washing between antibody incubation steps can result in high background. Increase the number and duration of washes with an appropriate wash buffer (e.g., PBS with 0.1% Tween-20). |
| Autofluorescence | Some cell types or expired fixation solutions can exhibit autofluorescence. Include an unstained control to assess autofluorescence and consider using a mounting medium with an anti-fade reagent. |
qPCR: Inconsistent or Non-Reproducible Gene Expression Data
Problem: You are observing high variability in the expression of cellular stress-related genes in response to this compound treatment.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| RNA quality and integrity | Poor quality RNA can lead to unreliable qPCR results. Assess RNA integrity using a Bioanalyzer or by running an agarose gel. Ensure you are using a consistent method for RNA extraction. |
| Primer design and efficiency | Suboptimal primer design can result in non-specific amplification and inaccurate quantification. Design primers that span an exon-exon junction to avoid amplification of genomic DNA and validate primer efficiency with a standard curve. |
| Reference gene instability | The expression of commonly used housekeeping genes can sometimes be affected by experimental conditions. It is crucial to validate the stability of your chosen reference gene(s) under your specific experimental conditions, including this compound treatment. |
| Genomic DNA contamination | Contamination of your RNA samples with genomic DNA can lead to false-positive results. Treat your RNA samples with DNase I prior to reverse transcription. |
Experimental Protocols & Data
Key Experimental Parameters for this compound
| Parameter | Published Data | Reference |
| Cell Lines Used | 293T, BEAS-2B, HepaRG | |
| In Vitro Concentration Range | 0.1 µM - 10 µM | |
| In Vitro Incubation Time | 30 minutes - 16 hours | |
| In Vivo Dosage (mice) | 2, 10, 15, and 30 mg/kg | |
| Vehicle Control | DMSO |
Protocol: Immunoblotting for pAmpkα after this compound Treatment
-
Cell Treatment: Plate BEAS-2B cells and allow them to adhere overnight. Treat cells with this compound at desired concentrations (e.g., 0, 0.1, 0.5, 1, 2 µM) in glucose-free media for 16 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer containing a fresh reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against pAmpkα and total Ampkα overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8 and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: BC1618 vs. AICAR for AMPK Activation
For researchers in metabolic disease, oncology, and beyond, activating the cellular energy sensor AMP-activated protein kinase (AMPK) is a key therapeutic strategy. For years, AICAR has been the go-to pharmacological tool for this purpose. However, a newer contender, BC1618, has emerged with claims of significantly greater potency. This guide provides an objective, data-driven comparison of these two AMPK activators to aid researchers in selecting the optimal compound for their experimental needs.
Executive Summary
AICAR (Acadesine) is a well-established, cell-permeable adenosine analog that, once intracellularly converted to ZMP, mimics AMP to allosterically activate AMPK. In contrast, this compound represents a novel, indirect mechanism of AMPK activation. It is an orally active inhibitor of the F-box only protein 48 (Fbxo48), an E3 ubiquitin ligase that targets activated, phosphorylated AMPKα (pAMPKα) for degradation. By inhibiting Fbxo48, this compound stabilizes pAMPKα, thereby prolonging and enhancing AMPK signaling. Preclinical data suggests that this compound's potency in stimulating AMPK-dependent signaling far surpasses that of AICAR.
Quantitative Performance: this compound vs. AICAR
The following table summarizes the key quantitative parameters for this compound and AICAR based on available preclinical data. A direct, side-by-side quantitative comparison in the same model system is limited in the public domain; however, the data provides a strong indication of their relative potency and mechanisms.
| Feature | This compound | AICAR |
| Mechanism of Action | Inhibitor of Fbxo48, preventing pAMPKα degradation.[1][2][3][4][5] | Allosteric activator (via conversion to ZMP, an AMP analog). |
| Potency | Stated to be significantly more potent than AICAR and metformin, with one report suggesting ~1,000-fold greater potency than metformin. | Effective concentrations are in the high micromolar to millimolar range. |
| Effective Concentration (In Vitro) | 0.1-10 µM in various cell lines. | 500 µM - 2 mM in various cell lines. |
| EC50 | Not explicitly reported. | ~500 µM in isolated hepatocytes. |
| Oral Bioavailability | Reported to be excellent. | Reported to be very poor. |
| Downstream Effects | Promotes mitochondrial fission, facilitates autophagy, improves hepatic insulin sensitivity, increases pACC levels. | Enhances glucose uptake and fatty acid oxidation, inhibits fatty acid and cholesterol synthesis. |
| AMPK-Independent Effects | Not extensively reported, but as a targeted inhibitor, may have fewer off-target effects. | Known to have AMPK-independent effects, including modulation of other AMP-sensitive enzymes. |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of this compound and AICAR, as well as a typical experimental approach to assess their efficacy, the following diagrams are provided.
Caption: Mechanism of Action for this compound and AICAR on the AMPK Pathway.
Caption: Experimental Workflow for Comparing AMPK Activators.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and AICAR.
In Vitro AMPK Activation Assay
This protocol describes a typical Western blot-based method to assess the activation of AMPK and its downstream targets.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, C2C12 myotubes, or primary hepatocytes) in appropriate culture plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours, if required, to lower basal AMPK activity.
-
Prepare stock solutions of this compound (e.g., in DMSO) and AICAR (e.g., in sterile water or media). Note that AICAR solutions may require warming to 37°C to fully dissolve.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1-10 µM) or AICAR (e.g., 0.5-2 mM) for desired time points (e.g., 30 minutes to 24 hours). A vehicle control (e.g., DMSO) must be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard method such as the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79) (a direct downstream target of AMPK)
-
Total ACC
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
-
In Vivo Assessment in a Diet-Induced Obesity Mouse Model
This protocol outlines a general procedure to evaluate the effects of this compound on metabolic parameters in vivo.
-
Animal Model and Dosing:
-
Use a diet-induced obesity model, such as C57BL/6 mice fed a high-fat diet for an extended period (e.g., 20 weeks).
-
Administer this compound or vehicle control orally (e.g., via gavage) at a specified dose (e.g., 20 mg/kg). Dosing schedules may vary, for instance, an evening dose followed by a second dose 2 hours prior to the experiment.
-
-
Hyperinsulinemic-Euglycemic Clamp:
-
This procedure is used to assess insulin sensitivity.
-
After dosing, fast the mice for a specified period.
-
Infuse insulin at a constant rate to stimulate glucose uptake.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
-
Tissue Analysis:
-
At the end of the study, collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue).
-
Prepare tissue lysates for Western blot analysis as described above to measure pAMPKα, pACC, and other relevant protein levels.
-
Conclusion
This compound and AICAR activate AMPK through fundamentally different mechanisms. AICAR acts as a direct, allosteric activator by mimicking AMP, but requires high concentrations and has poor oral bioavailability and potential AMPK-independent effects. This compound offers a novel, indirect approach by preventing the degradation of already activated AMPK. This leads to a significant increase in potency and sustained signaling, coupled with excellent oral bioavailability demonstrated in preclinical models. For researchers seeking a highly potent, orally active AMPK activator with a more targeted mechanism, this compound presents a compelling alternative to the classical activator, AICAR. However, as a more recently developed compound, the full spectrum of its biological effects, particularly potential off-target interactions, warrants further investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to In Vitro Fbxo48 Inhibitors: BC1583 and BC1618
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of identified small molecule inhibitors of F-box protein 48 (Fbxo48), a key regulator of cellular energy homeostasis. The discovery of Fbxo48 as the E3 ubiquitin ligase subunit responsible for the degradation of phosphorylated AMP-activated protein kinase α (pAMPKα) has opened a new avenue for therapeutic intervention in metabolic diseases.[1] This document focuses on the characterization and comparison of the initial hit compound, BC1583, and its optimized successor, BC1618.
Introduction to Fbxo48 and its Inhibition
Fbxo48 is a component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.[1] It specifically recognizes and binds to the activated, phosphorylated form of AMPKα (pAMPKα), leading to its polyubiquitylation and subsequent degradation by the proteasome.[1] By targeting pAMPKα for degradation, Fbxo48 acts as a negative regulator of the AMPK signaling pathway, a central hub for cellular energy sensing and metabolic control.
Inhibition of Fbxo48 offers a novel therapeutic strategy to increase the cellular levels and activity of pAMPKα. Unlike conventional AMPK activators such as metformin or AICAR, which indirectly activate AMPK, Fbxo48 inhibitors work by preventing the degradation of already activated pAMPKα.[1] This mechanism provides a distinct and potentially more direct way to enhance AMPK signaling.
The inhibitors BC1583 and this compound were discovered through an in silico screening of a large compound library, followed by structure-activity relationship (SAR) studies to improve potency and drug-like properties.[1]
Comparative In Vitro Performance
The following table summarizes the available in vitro data for BC1583 and this compound, comparing their efficacy and key characteristics.
| Parameter | BC1583 | This compound | Reference Compound (AICAR) | Reference Compound (Metformin) |
| Mechanism of Action | Prevents pAMPKα degradation by inhibiting Fbxo48 | Prevents pAMPKα degradation by inhibiting Fbxo48 | AMP mimic, indirectly activates AMPK | Inhibits mitochondrial respiration, indirectly activates AMPK |
| In Vitro Potency | 4 µM exceeded the effects of 250 µM AICAR in increasing pAMPKα levels. | Significantly better potency than BC1583 in an in-cell ELISA for pAMPKα. Displays >1000-fold enhanced activity over metformin in stimulating pAMPKα in cells. | Dose-dependently increases pAMPKα levels. | Dose-dependently increases pAMPKα levels. |
| Target Engagement | Inferred from downstream effects | Directly interacts with Fbxo48, confirmed by Cellular Thermal Shift Assay (CETSA). | Does not directly interact with Fbxo48 | Does not directly interact with Fbxo48 |
| Effect on Fbxo48-pAMPKα Interaction | Not explicitly stated | Effectively disrupts the interaction at 1 µM. | No direct effect | No direct effect |
| Selectivity | Not explicitly stated | Does not significantly modulate other essential kinases in a screening panel. | Acts on various AMP-dependent enzymes | Has multiple cellular targets |
| Effect on pAMPKα Stability | Synergistically increases pAMPKα levels with AICAR. | Enhances pAMPKα protein stability during cycloheximide (CHX) treatment. | Increases pAMPKα levels | Increases pAMPKα levels |
Signaling Pathway and Experimental Workflows
To understand the context of Fbxo48 inhibition and the methods used for in vitro characterization, the following diagrams illustrate the Fbxo48 signaling pathway and a typical experimental workflow.
Caption: Fbxo48-mediated degradation of pAMPKα and its inhibition by this compound.
Caption: Workflow for the discovery and in vitro validation of Fbxo48 inhibitors.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key in vitro assays used to characterize Fbxo48 inhibitors.
Co-Immunoprecipitation (Co-IP) for Fbxo48-pAMPKα Interaction
This assay is used to determine if Fbxo48 and pAMPKα physically interact within a cell and if an inhibitor can disrupt this interaction.
-
Cell Culture and Lysis: Cells (e.g., HEK293T) are cultured and may be transfected with tagged versions of Fbxo48 (e.g., V5-tag) and AMPKα. Cells are then lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tagged "bait" protein (e.g., anti-V5 antibody). The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, often by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the "bait" (Fbxo48) and the potential "prey" (pAMPKα) proteins. The presence of pAMPKα in the Fbxo48 immunoprecipitate confirms their interaction.
-
Inhibitor Treatment: To test the effect of an inhibitor like this compound, cells are pre-treated with the compound before lysis, or the inhibitor is added to the lysate during the immunoprecipitation step. A reduction in the amount of co-precipitated pAMPKα indicates that the inhibitor disrupts the Fbxo48-pAMPKα interaction.
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the E3 ligase activity of the SCF-Fbxo48 complex towards its substrate, pAMPKα.
-
Reagents: This assay requires purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the SCF-Fbxo48 complex (or its components), and the substrate pAMPKα. An ATP regeneration system is also necessary.
-
Reaction Setup: The components are mixed in a reaction buffer. The reaction is initiated by the addition of ATP.
-
Inhibitor Addition: The Fbxo48 inhibitor (e.g., this compound) is added to the reaction mixture to assess its effect on the ubiquitination process.
-
Reaction Termination and Analysis: The reaction is stopped after a specific time, typically by adding SDS-PAGE sample buffer. The reaction products are then analyzed by Western blotting using an anti-pAMPKα antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated pAMPKα should be visible in the control reaction. The presence of an effective inhibitor will reduce or eliminate this laddering.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a small molecule to its target protein in a cellular environment.
-
Cell Treatment: Intact cells are treated with the inhibitor (e.g., this compound) or a vehicle control.
-
Heat Challenge: The cell suspensions are divided into aliquots and heated to a range of different temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Separation: After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of soluble Fbxo48 remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble Fbxo48 as a function of temperature. A shift of this curve to higher temperatures in the presence of the inhibitor indicates that the compound binds to and stabilizes Fbxo48.
Conclusion
The development of Fbxo48 inhibitors represents a promising new approach for the treatment of metabolic disorders. The lead compound, this compound, demonstrates significant in vitro advantages over the initial hit, BC1583, in terms of potency and has been shown to directly engage its target, Fbxo48. Its mechanism of action, preventing the degradation of active pAMPKα, distinguishes it from other AMPK modulators. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of novel Fbxo48 inhibitors, which will be crucial for the future development of this therapeutic class.
References
A Comparative Guide to BC1618 and Alternative AMPK Activators for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel AMP-activated protein kinase (AMPK) activator, BC1618, with other established and emerging alternatives. This document synthesizes preclinical and clinical data to support an evidence-based evaluation of these compounds.
AMPK is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). A variety of compounds have been developed to modulate AMPK activity, each with distinct mechanisms of action. This guide focuses on this compound, a novel Fbxo48 inhibitor, and compares its performance with direct and indirect AMPK activators.
Mechanism of Action: A Novel Approach to AMPK Activation
This compound represents a unique strategy for enhancing AMPK signaling. Unlike traditional activators that either directly bind to the AMPK complex or indirectly increase the cellular AMP:ATP ratio, this compound inhibits the F-box protein Fbxo48.[1][2][3] Fbxo48 is an E3 ubiquitin ligase subunit that targets the phosphorylated, active form of the AMPKα subunit (pAMPKα) for proteasomal degradation.[2] By inhibiting Fbxo48, this compound prevents the degradation of pAMPKα, thereby prolonging its activity and augmenting downstream signaling.[2] This mode of action suggests that this compound may offer a more sustained activation of AMPK compared to compounds that rely on transient changes in cellular energy status.
In preclinical studies, this compound has been shown to promote mitochondrial fission, facilitate autophagy, and improve hepatic insulin sensitivity in obese mouse models. Notably, its potency in stimulating AMPK-dependent signaling is reported to be significantly greater than that of the widely used indirect activator, metformin.
Comparative Analysis of AMPK Activators
To provide a clear comparison, this guide categorizes AMPK activators into three main groups: Fbxo48 inhibitors (this compound), direct activators, and indirect activators. The following tables summarize key quantitative data for representative compounds in each class.
Table 1: In Vitro Potency of AMPK Activators
| Compound | Class | Mechanism of Action | Cell-Free EC50 | Cellular IC50 (Fatty Acid Synthesis) | Reference(s) |
| This compound | Fbxo48 Inhibitor | Prevents pAMPKα degradation | Not Applicable | Not Reported | |
| A-769662 | Direct Activator | Allosteric activator, inhibits dephosphorylation | 0.8 µM (rat liver AMPK) | 3.2 µM (rat hepatocytes) | |
| Compound 13 (C13) | Direct Activator | Allosteric activator, α1-selective | 10-30 nM (C2, active form) | Not Reported | |
| Metformin | Indirect Activator | Inhibits mitochondrial complex I | Not Applicable | 1.3 - 17.44 mM (cell viability, various cell lines) | |
| AICAR | Direct Activator (prodrug) | ZMP (active form) mimics AMP | Not Applicable | Not Reported |
Note: Direct comparison of EC50/IC50 values should be interpreted with caution due to variations in experimental systems and assays.
Table 2: Pharmacokinetic Properties of AMPK Activators
| Compound | Class | Animal Model | Oral Bioavailability | Peak Plasma Concentration (Cmax) | Half-life (t1/2) | Reference(s) |
| This compound | Fbxo48 Inhibitor | Mouse | Excellent | 2000 ng/mL (at 0.5h, 20 mg/kg) | Not Reported | |
| Metformin | Indirect Activator | Human | 40-60% | 1-2 mg/L (therapeutic levels) | 4.0-8.7 hours | |
| AICAR | Direct Activator (prodrug) | Human | Poor | Not Applicable (IV infusion) | Short |
Table 3: Clinical Development Status of Selected AMPK Activators
| Compound | Class | Indication(s) | Latest Development Phase | Key Findings | Reference(s) |
| PXL770 | Direct Activator | Non-alcoholic steatohepatitis (NASH) | Phase 2a | Reduced liver fat mass, improved glycemic control. | |
| R118 | Direct Activator | Intermittent Claudication | Phase 1 | Preclinical data showed improved exercise performance. | |
| ATX-304 | Direct Activator | Metabolic dysfunction | Phase 1b planned | Aims to mimic the effects of exercise. | |
| Metformin | Indirect Activator | Type 2 Diabetes, Polycystic Ovary Syndrome | Marketed | Well-established efficacy and safety profile. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanisms of action for different classes of AMPK activators.
Caption: Western blot workflow for assessing AMPK activation.
Key Experimental Protocols
Western Blot for AMPK Activation
This protocol is used to determine the phosphorylation status of AMPKα at Threonine 172, a key indicator of its activation.
a. Sample Preparation:
-
Treat cells with the AMPK activator of interest at various concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
b. Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
-
Quantify band intensities and express the results as the ratio of pAMPKα to total AMPKα.
Autophagy Flux Assay
This assay measures the rate of autophagic degradation, a downstream effect of AMPK activation.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, MEFs) in appropriate media.
-
Treat cells with the AMPK activator in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specified time.
b. Western Blot for LC3-II:
-
Prepare cell lysates as described in the Western blot protocol.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against LC3. LC3-I is the cytosolic form, while LC3-II is the lipidated, autophagosome-associated form.
-
The accumulation of LC3-II in the presence of a lysosomal inhibitor is indicative of autophagic flux.
c. Fluorescence Microscopy:
-
Transfect cells with a tandem fluorescent-tagged LC3 (e.g., mCherry-EGFP-LC3).
-
Treat cells as described in step 2a.
-
Image cells using a fluorescence microscope. Autophagosomes will appear as yellow puncta (mCherry and EGFP positive), while autolysosomes will be red puncta (mCherry positive, EGFP quenched by acidic pH).
-
Quantify the number of puncta per cell to assess autophagic flux.
Mitochondrial Fission Assay
This assay visualizes changes in mitochondrial morphology, an indicator of mitochondrial dynamics influenced by AMPK.
a. Cell Culture and Staining:
-
Culture cells on glass-bottom dishes.
-
Transfect cells with a mitochondrial-targeted fluorescent protein (e.g., Mito-DsRed) or stain with a mitochondrial dye (e.g., MitoTracker Red CMXRos).
-
Treat cells with the AMPK activator.
b. Live-Cell Imaging:
-
Acquire images of mitochondria using a confocal or fluorescence microscope equipped with a live-cell imaging chamber.
-
Capture time-lapse images to observe mitochondrial dynamics.
c. Image Analysis:
-
Analyze mitochondrial morphology using imaging software (e.g., ImageJ/Fiji).
-
Quantify mitochondrial fragmentation by measuring the aspect ratio and form factor of individual mitochondria. An increase in fragmented, smaller mitochondria is indicative of increased fission.
Conclusion
This compound presents a novel and potent mechanism for activating AMPK by preventing the degradation of its active, phosphorylated form. This approach may offer advantages in terms of sustained signaling compared to traditional direct and indirect activators. Preclinical data for this compound are promising, demonstrating its potential in models of metabolic disease. However, further studies are needed to fully characterize its efficacy, safety, and pharmacokinetic profile in comparison to other AMPK activators, particularly those in clinical development. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and further elucidate the therapeutic potential of targeting the AMPK pathway.
References
BC1618: A Potent New Inducer of Autophagy – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Fbxo48 inhibitor, BC1618, with other well-known autophagy-inducing compounds. This compound has emerged as a potent modulator of autophagy, a critical cellular process for maintaining homeostasis and implicated in numerous diseases. This document summarizes its mechanism of action, presents comparative performance data, and provides detailed experimental protocols for the validation of its effects.
Mechanism of Action: A Novel Approach to Autophagy Induction
This compound stimulates autophagy through a unique mechanism involving the stabilization of activated AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Unlike direct AMPK activators, this compound inhibits the F-box protein Fbxo48, a component of the SCF E3 ubiquitin ligase complex. This inhibition prevents the ubiquitination and subsequent proteasomal degradation of phosphorylated AMPKα (pAMPKα), leading to its accumulation and enhanced downstream signaling.[1][2]
Augmented pAMPKα activity promotes autophagy through two primary pathways:
-
Inhibition of mTORC1: pAMPKα phosphorylates and activates TSC2, which in turn inhibits the mTORC1 complex, a major negative regulator of autophagy.
-
Direct Activation of ULK1: pAMPKα can directly phosphorylate and activate ULK1, a key kinase that initiates the formation of the autophagosome.
This distinct mechanism of action suggests that this compound may offer a more sustained and potent induction of autophagy compared to other compounds.
Comparative Performance of Autophagy Inducers
While direct head-to-head quantitative comparisons of this compound with other autophagy inducers in the same comprehensive study are not yet widely published, existing data indicates its high potency. One study highlights that this compound exhibits more than a 1000-fold enhanced activity in stimulating pAMPKα in cells compared to metformin.[1][3]
To provide a framework for comparison, the following table summarizes the effects of this compound and other common autophagy inducers on key autophagy markers. The data for this compound is based on available information, while the data for other compounds is representative of typical findings in the literature.
| Compound | Target/Mechanism | Typical Effect on LC3-II Levels | Typical Effect on p62/SQSTM1 Levels |
| This compound | Fbxo48 inhibitor (pAMPKα stabilization) | Increased | Decreased |
| Metformin | Complex I inhibitor (indirect AMPK activation) | Increased | Decreased |
| AICAR | AMP analog (direct AMPK activation) | Increased | Decreased |
| Rapamycin | mTORC1 inhibitor | Increased | Decreased |
Note: The magnitude of the effect on LC3-II and p62 levels can vary depending on the cell type, compound concentration, and treatment duration.
Experimental Protocols
Accurate assessment of autophagy is crucial for validating the effects of compounds like this compound. The following are detailed protocols for key experiments used to measure autophagy.
Western Blotting for LC3-II and p62/SQSTM1
This is the most common method to assess autophagic activity by measuring the levels of two key autophagy-related proteins: LC3-II, which is associated with autophagosome membranes, and p62/SQSTM1, an autophagy substrate that is degraded upon autophagic completion.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound, a comparator compound (e.g., metformin, rapamycin), or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities for LC3-II, LC3-I, p62, and the loading control. The LC3-II/LC3-I ratio or LC3-II levels normalized to the loading control are often used as indicators of autophagosome number. A decrease in p62 levels indicates increased autophagic degradation.
Autophagic Flux Assay (LC3 Turnover)
An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. The autophagic flux assay distinguishes between these two possibilities by using a lysosomal inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells and allow them to attach.
-
Treat cells with four conditions in parallel:
-
Vehicle control
-
This compound or comparator compound
-
Lysosomal inhibitor alone (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)
-
This compound or comparator compound co-treated with the lysosomal inhibitor for the last 2-4 hours of the treatment period.
-
-
-
Western Blotting: Perform Western blotting for LC3 as described in the protocol above.
-
Analysis: Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A further increase in LC3-II levels in the co-treated sample compared to the inhibitor-alone sample indicates a true induction of autophagic flux.
Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as punctate structures within the cell.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the compounds of interest as described above.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Figure 1. this compound inhibits Fbxo48, leading to pAMPKα stabilization and autophagy induction.
Figure 2. Experimental workflow for assessing autophagic flux using a lysosomal inhibitor.
Figure 3. Conceptual comparison of the potency and mechanism of different autophagy inducers.
References
BC1618: A Specific Inhibitor of Fbxo48 for Therapeutic Development
A comprehensive analysis of BC1618's specificity for the E3 ligase subunit Fbxo48, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound has emerged as a promising small molecule inhibitor targeting Fbxo48, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. Fbxo48 plays a critical role in cellular metabolism by targeting the activated, phosphorylated form of AMP-activated protein kinase (pAMPKα) for proteasomal degradation.[1][2][3] By inhibiting Fbxo48, this compound prevents the degradation of pAMPKα, thereby prolonging its activity.[1][2] This mechanism of action makes this compound a valuable tool for studying AMPK signaling and a potential therapeutic agent for metabolic diseases like diabetes.
This guide provides a detailed comparison of the experimental evidence supporting the specificity of this compound for Fbxo48 and outlines the key experimental protocols used in its validation.
Specificity of this compound for Fbxo48
The specificity of this compound for Fbxo48 has been demonstrated through several key experiments. While quantitative binding affinity data such as Kd or IC50 values from direct binding assays are not publicly available, the following qualitative and cellular evidence provides strong support for its selectivity.
| Experimental Approach | Observation | Conclusion |
| Cellular Thermal Shift Assay (CETSA) | This compound treatment increased the thermal stability of Fbxo48 in cells, indicating direct binding. No such stabilization was observed for the control F-box protein, Fbxo30. | This compound directly and selectively interacts with Fbxo48 within the cellular environment. |
| Fbxo48 Knockdown Cells | The ability of this compound to increase pAMPKα levels was significantly diminished in cells where Fbxo48 expression was knocked down using siRNA. | The cellular activity of this compound is dependent on the presence of its target, Fbxo48. |
| In Vitro Pulldown Assays | This compound effectively disrupted the interaction between recombinant Fbxo48 and a pAMPKα peptide in a dose-dependent manner. | This compound directly interferes with the Fbxo48-pAMPKα protein-protein interaction. |
Currently, there are no other reported small molecule inhibitors that directly target Fbxo48, making a head-to-head comparison of specificity with alternative compounds not feasible. The established alternatives for activating AMPK, such as metformin and AICAR, function through indirect mechanisms and do not directly inhibit Fbxo48.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to confirm its target engagement.
References
A Comparative Guide to BC1618 and Other Mitochondrial Fission Inducers
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health and function. Dysregulation of these processes is implicated in a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Consequently, small molecules that modulate mitochondrial dynamics are of significant interest as research tools and potential therapeutics. This guide provides a comparative overview of BC1618, a novel mitochondrial fission inducer, and other commonly used compounds, with a focus on their mechanisms of action, quantitative performance, and the experimental protocols used for their evaluation.
Mechanism of Action: A Fork in the Road to Fission
Mitochondrial fission is a complex process primarily regulated by the dynamin-related protein 1 (Drp1). The recruitment and activation of Drp1 at the mitochondrial outer membrane lead to the constriction and eventual division of the mitochondrion. Small molecule inducers of mitochondrial fission often target the signaling pathways that control Drp1 activity.
This compound is a potent and orally active inhibitor of the F-box protein Fbxo48. By inhibiting Fbxo48, this compound prevents the proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAMPKα), leading to its stabilization and increased activity[1][2][3]. Activated AMPK then phosphorylates mitochondrial fission factor (Mff) at Serine 155 and 172, which enhances the recruitment of Drp1 to the mitochondria, thereby promoting fission[4]. Notably, this compound is reported to be approximately 1,000-fold more potent in stimulating AMPK-dependent signaling than the widely used AMPK activator, metformin[5].
Other mitochondrial fission inducers , such as the mitochondrial uncoupler Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and the complex I inhibitor Rotenone , also induce mitochondrial fission through the activation of AMPK. These compounds disrupt mitochondrial function, leading to a decrease in the ATP:AMP ratio, which in turn activates AMPK. Other well-known AMPK activators like Metformin and AICAR also promote mitochondrial fission through the same pathway.
A distinct mechanism is employed by the natural small molecule J13 , which induces mitochondrial fission by targeting the MYH9-actin molecular motor. This disruption of the cytoskeleton-dependent mitochondrial dynamics leads to fission.
Quantitative Comparison of Mitochondrial Fission Inducers
The following table summarizes the quantitative data available for this compound and other mitochondrial fission inducers. It is important to note that a direct head-to-head comparison in the same experimental system is often unavailable in the current literature. The provided concentrations represent effective ranges reported in various studies and should be interpreted with this limitation in mind.
| Compound | Mechanism of Action | Target | Cell Line(s) | Effective Concentration | Treatment Time | Reference(s) |
| This compound | Fbxo48 inhibitor, AMPK activator | Fbxo48 | BEAS-2B, 293T | 0.1 - 10 µM | 4 - 16 hours | |
| CCCP | Mitochondrial uncoupler, AMPK activator | Mitochondrial membrane potential | C2C12, MDA-MB-231 | 10 - 20 µM | 9 - 24 hours | |
| Rotenone | Mitochondrial complex I inhibitor, AMPK activator | Mitochondrial complex I | U2OS, Primary neurons | 100 nM - 150 µM | 8 - 24 hours | |
| Metformin | AMPK activator | AMPK | Cardiomyocytes, Endothelial cells | 2 mM | 24 - 72 hours | |
| AICAR | AMPK activator | AMPK | U2OS, Cardiomyocytes | 2 mM | 1 - 24 hours | |
| J13 | MYH9-actin molecular motor disruptor | MYH9 | HepG2 | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing mitochondrial fission.
Signaling Pathway of this compound and other AMPK-dependent Fission Inducers
Caption: Signaling pathway for AMPK-dependent mitochondrial fission inducers.
Experimental Workflow for Assessing Mitochondrial Fission
Caption: General workflow for analyzing mitochondrial fission.
Experimental Protocols
Quantification of Mitochondrial Morphology using Fluorescent Staining
This protocol describes the visualization and quantification of mitochondrial morphology in cultured cells treated with fission-inducing compounds.
a. Cell Culture and Treatment:
-
Seed cells (e.g., BEAS-2B, U2OS, or other appropriate cell lines) on glass-bottom dishes or coverslips.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the mitochondrial fission inducer (e.g., this compound, CCCP, Rotenone) at various concentrations and for the desired duration. Include a vehicle control (e.g., DMSO).
b. Mitochondrial Staining:
-
MitoTracker Staining (for live cells):
-
Prepare a working solution of MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Green FM) in pre-warmed, serum-free cell culture medium. A final concentration of 100-200 nM is typically used.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Incubate the cells with the MitoTracker working solution for 15-30 minutes at 37°C in the dark.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium to the cells before imaging.
-
-
Immunofluorescence Staining (for fixed cells):
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against a mitochondrial marker (e.g., anti-TOM20) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
c. Image Acquisition and Analysis:
-
Acquire images using a confocal microscope with appropriate laser lines and filters.
-
Capture Z-stacks to obtain a three-dimensional representation of the mitochondrial network.
-
Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji with plugins like MiNA or Mito-Morphology).
-
Parameters to quantify include:
-
Aspect Ratio and Form Factor: To distinguish between elongated (fused) and circular (fissioned) mitochondria.
-
Mitochondrial Footprint: The total area or volume occupied by mitochondria.
-
Branching and Network Analysis: To assess the complexity of the mitochondrial network.
-
-
Statistically compare the morphological parameters between treated and control groups.
Western Blot Analysis of Mff Phosphorylation and Drp1 Translocation
This protocol is for determining the levels of phosphorylated Mff and the amount of Drp1 recruited to the mitochondria.
a. Cell Lysis and Fractionation (for Drp1 translocation):
-
After treatment, wash cells with ice-cold PBS.
-
Harvest cells and perform mitochondrial fractionation using a commercially available kit or a standard dounce homogenization protocol to separate the cytosolic and mitochondrial fractions.
-
Determine the protein concentration of each fraction.
b. Whole-Cell Lysis (for total protein analysis):
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
c. Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-phospho-Mff (Ser155/172)
-
Anti-total Mff
-
Anti-Drp1
-
A mitochondrial marker (e.g., TOM20 or VDAC) for the mitochondrial fraction.
-
A cytosolic marker (e.g., GAPDH or β-actin) for the cytosolic fraction and as a loading control for whole-cell lysates.
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels and the levels of mitochondrial Drp1 to the mitochondrial loading control.
By following these protocols and utilizing the comparative data provided, researchers can effectively evaluate and compare the performance of this compound with other mitochondrial fission inducers in their specific experimental contexts. This will aid in the selection of the most appropriate tool for investigating the role of mitochondrial dynamics in health and disease.
References
- 1. Protocol for assessing real-time changes in mitochondrial morphology, fission and fusion events in live cells using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of BC1618 and Other Antidiabetic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antidiabetic compound BC1618 with established classes of antidiabetic drugs. This analysis is supported by available experimental data and detailed methodologies for key assays, offering a comprehensive overview for further research and development.
Executive Summary
This compound is a novel, orally active small molecule that presents a unique mechanism of action in the landscape of antidiabetic therapies. Unlike many existing drugs that focus on stimulating insulin secretion or enhancing insulin sensitivity through conventional pathways, this compound targets the ubiquitin E3 ligase subunit protein Fbxo48. By inhibiting Fbxo48, this compound prevents the degradation of activated AMP-activated protein kinase (AMPKα), a central regulator of cellular energy metabolism. This leads to sustained AMPK activation, a key therapeutic target for type 2 diabetes. Preclinical studies suggest that this compound is significantly more potent than metformin in activating AMPK signaling and has demonstrated promising effects on improving hepatic insulin sensitivity in animal models. This guide will delve into a comparative analysis of this compound's mechanism, efficacy, and experimental validation against other major classes of antidiabetic compounds.
Data Presentation: Comparative Efficacy and Potency
Direct head-to-head quantitative comparisons of this compound with a wide range of antidiabetic drugs in the same studies are limited in publicly available literature. However, based on existing preclinical data, the following tables summarize the known quantitative effects of this compound and provide a comparative overview of other antidiabetic drug classes.
Table 1: In Vitro Potency on AMPK Activation
| Compound | Target/Mechanism | Cell Line | Assay | Potency | Citation(s) |
| This compound | Fbxo48 inhibitor (prevents pAMPKα degradation) | BEAS-2B cells | In-cell ELISA for pAMPKα | >1,000-fold more potent than metformin | [1][2] |
| Metformin | Primarily inhibits mitochondrial complex I, increasing AMP:ATP ratio | Primary human hepatocytes, HepG2 cells | Western blot for pAMPKα, AMPK activity assay | Effective at micromolar to millimolar concentrations | [3][4][5] |
| AICAR | AMP mimetic, directly activates AMPK | BEAS-2B cells | Immunoblotting | Effective at micromolar to millimolar concentrations |
Table 2: In Vivo Effects on Glucose Metabolism in Animal Models
| Compound/Class | Animal Model | Key Finding | Quantitative Data | Citation(s) |
| This compound | High-fat diet-induced obese mice | Improved whole-body insulin sensitivity | Glucose Infusion Rate (GIR) ~2-fold greater than controls in hyperinsulinemic-euglycemic clamp | |
| This compound | High-fat diet-induced obese mice | Significantly reduced insulin-stimulated hepatic glucose production | - | |
| Metformin | High-fat diet-fed mice | Suppresses hepatic glucose production | - | |
| SGLT2 Inhibitors | Various diabetic mouse models | Reduced blood glucose and HbA1c | HbA1c reduction varies by agent and study | |
| DPP-4 Inhibitors | Various diabetic mouse models | Improved glucose tolerance | - | |
| GLP-1 Agonists | Various diabetic mouse models | Reduced blood glucose and body weight | - |
Table 3: Clinical Efficacy of Various Antidiabetic Drug Classes (HbA1c Reduction)
| Drug Class | Mechanism of Action | Mean HbA1c Reduction (as monotherapy or add-on to metformin) | Citation(s) |
| Metformin | Decreases hepatic glucose production, increases insulin sensitivity | ~1.0-1.5% | |
| Sulfonylureas | Stimulate insulin secretion | ~1.0-1.5% | |
| SGLT2 Inhibitors | Inhibit renal glucose reabsorption | ~0.5-1.0% | |
| DPP-4 Inhibitors | Increase incretin levels (GLP-1, GIP) | ~0.5-1.0% | |
| GLP-1 Receptor Agonists | Mimic incretin action (increase insulin, decrease glucagon) | ~1.0-2.0% |
Note: this compound has not yet undergone clinical trials, and therefore, no clinical data on HbA1c reduction is available.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and other major antidiabetic drug classes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of this compound and other antidiabetic compounds.
Fbxo48-pAMPKα Interaction Assay
This assay is critical for demonstrating the direct mechanism of action of this compound.
-
Objective: To determine if this compound disrupts the interaction between Fbxo48 and phosphorylated AMPKα.
-
Principle: A pull-down assay is used where one protein is "bait" to capture its interacting partner. The effect of the inhibitor on this interaction is then quantified.
-
Protocol Summary:
-
Recombinant Protein Expression and Purification: Express and purify recombinant Fbxo48 (e.g., HIS-tagged) and pAMPKα.
-
Bait Immobilization: Immobilize the "bait" protein (e.g., HIS-Fbxo48) on affinity beads (e.g., Ni-NTA agarose).
-
Incubation with Prey and Inhibitor: Incubate the immobilized bait with the "prey" protein (pAMPKα) in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Detection: Elute the protein complexes from the beads and analyze the amount of co-precipitated pAMPKα by Western blotting using an anti-pAMPKα antibody. A decrease in the pAMPKα signal in the presence of this compound indicates disruption of the interaction.
-
In-Cell ELISA for pAMPKα
This assay quantifies the levels of phosphorylated AMPKα within cells, providing a measure of AMPK activation.
-
Objective: To measure the dose-dependent effect of this compound and other compounds on AMPKα phosphorylation in a cellular context.
-
Principle: This is a 96-well plate-based immunoassay that uses specific antibodies to capture and detect the target protein (total and phosphorylated) directly in fixed cells.
-
Protocol Summary:
-
Cell Seeding and Treatment: Seed adherent cells (e.g., BEAS-2B or HepG2) in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the test compounds (e.g., this compound, metformin) for a specified duration.
-
Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent-based buffer (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated AMPKα (e.g., anti-pAMPKα Thr172) and, in parallel wells, an antibody for total AMPKα.
-
Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance using a plate reader. The signal for pAMPKα is normalized to the signal for total AMPKα.
-
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold-standard technique for assessing insulin sensitivity in vivo.
-
Objective: To measure whole-body insulin sensitivity and hepatic glucose production in response to treatment with an antidiabetic compound.
-
Principle: A high level of insulin is infused to suppress endogenous glucose production, and glucose is infused at a variable rate to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) is a direct measure of insulin sensitivity.
-
Protocol Summary:
-
Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice several days before the clamp procedure.
-
Fasting: Mice are fasted overnight to achieve a basal metabolic state.
-
Basal Period: A tracer (e.g., [3-³H]glucose) is infused to measure basal glucose turnover. A blood sample is taken to determine basal glucose and insulin levels.
-
Clamp Period: A continuous infusion of insulin is started. Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia. The tracer infusion is continued to measure glucose turnover during the clamp.
-
Data Analysis: The GIR during the steady-state of the clamp is calculated. Lower GIR indicates insulin resistance, while a higher GIR signifies improved insulin sensitivity. The rate of hepatic glucose production can also be calculated using the tracer data.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to confirm direct target engagement of a compound in a cellular environment.
-
Objective: To verify that this compound directly binds to and stabilizes Fbxo48 in intact cells.
-
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. This stabilization can be detected by heating the cells or cell lysates and measuring the amount of soluble protein remaining at different temperatures.
-
Protocol Summary:
-
Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or a vehicle control.
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein (Fbxo48) using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble Fbxo48 as a function of temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Conclusion and Future Directions
This compound represents a promising new approach to the treatment of type 2 diabetes with its unique mechanism of action centered on the stabilization of activated AMPK. Preclinical data highlight its superior potency compared to metformin in activating AMPK signaling and its beneficial effects on insulin sensitivity in vivo. However, a comprehensive understanding of its comparative efficacy and safety profile requires further investigation.
Future research should focus on:
-
Direct Head-to-Head Comparative Studies: Conducting in vitro and in vivo studies that directly compare this compound with other classes of antidiabetic drugs (SGLT2 inhibitors, DPP-4 inhibitors, GLP-1 receptor agonists) using standardized protocols.
-
Quantitative Dose-Response Analyses: Establishing detailed dose-response curves for this compound's effects on AMPK activation, glucose uptake in various cell types (e.g., myocytes, adipocytes), and hepatic glucose production.
-
Long-Term Efficacy and Safety Studies: Investigating the long-term effects of this compound on glycemic control, diabetic complications, and potential off-target effects in relevant animal models.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to determine the therapeutic potential, safety, and efficacy of this compound in humans with type 2 diabetes.
The continued exploration of novel mechanisms, such as that of this compound, is essential for the development of more effective and personalized treatments for the growing global burden of diabetes.
References
- 1. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metformin Ameliorates Lipotoxic β-Cell Dysfunction through a Concentration-Dependent Dual Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel inverse relationship between metformin-triggered AMPK-SIRT1 signaling and p53 protein abundance in high glucose-exposed HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BC1618: A Pharmacological Approach to AMPK Activation in Dialogue with Genetic Models
For Immediate Release
A comprehensive analysis of the novel F-box only protein 48 (FBXO48) inhibitor, BC1618, reveals a strong correlation between its pharmacological effects and the phenotypes observed in relevant genetic models, providing robust validation for its mechanism of action and therapeutic potential in metabolic diseases. This comparison guide offers researchers, scientists, and drug development professionals an objective look at the experimental data supporting this compound as a potent activator of AMP-activated protein kinase (AMPK) signaling.
This compound is an orally active compound that stimulates AMPK-dependent signaling by preventing the FBXO48-mediated degradation of phosphorylated AMPKα (pAMPKα).[1][2][3] This mode of action effectively increases the cellular pool of active AMPK, a master regulator of metabolism. The downstream consequences of this compound treatment, including enhanced mitochondrial fission, induction of autophagy, and improved insulin sensitivity, have been cross-validated by examining genetic models that mimic the effects of either inhibiting FBXO48 or directly modulating AMPK activity.
Unveiling the Mechanism: this compound and the FBXO48-AMPK Axis
The primary mechanism of this compound involves the direct inhibition of FBXO48, an E3 ubiquitin ligase that targets pAMPKα for proteasomal degradation. By blocking this degradation, this compound stabilizes and increases the levels of active pAMPKα.
Comparative Efficacy: this compound vs. Genetic Models
The effects of this compound have been compared with genetic models, including siRNA-mediated knockdown of Fbxo48 and knockout and constitutively active models of AMPK. These comparisons provide strong evidence that this compound phenocopies the effects of genetic activation of the AMPK pathway.
Data Summary
| Feature | This compound Treatment | Fbxo48 Knockdown/Knockout | AMPKα Knockout | Constitutively Active AMPK |
| pAMPKα Levels | Increased | Basally elevated | Decreased | Increased |
| Insulin Sensitivity | Improved | Expected to be improved | Impaired | Improved |
| Glucose Tolerance | Improved | Expected to be improved | Impaired | Improved |
| Mitochondrial Fission | Promoted | Not reported | Impaired | Promoted |
| Autophagy | Facilitated | Not reported | Impaired | Promoted |
Cross-Validation with Fbxo48 Knockdown
In vitro studies using siRNA to knockdown Fbxo48 expression have shown that the dose-dependent increase in pAMPKα levels observed with this compound treatment is absent in these cells. Furthermore, baseline levels of pAMPKα are elevated in Fbxo48 knockdown cells, mirroring the effect of this compound in preventing pAMPKα degradation. This provides direct evidence that this compound's primary target is indeed FBXO48.
Insights from AMPK Genetic Models
AMPKα Knockout Mice: Mice with a knockout of the AMPKα catalytic subunit (specifically AMPKα2) exhibit impaired glucose tolerance and insulin resistance.[4] This phenotype is the opposite of the effects observed with this compound treatment, where insulin sensitivity and glucose tolerance are improved. This contrast further validates that the therapeutic benefits of this compound are mediated through the activation of AMPK signaling. For instance, studies on AMPKα2 knockout mice have shown reduced muscle glycogen synthesis during hyperinsulinemic-euglycemic clamps, indicating insulin resistance.[4]
Constitutively Active AMPK Mice: Mouse models with a constitutively active form of AMPK have been shown to have enhanced insulin sensitivity and improved glucose homeostasis. These models phenocopy the effects of this compound, demonstrating that direct, sustained activation of AMPK leads to similar beneficial metabolic outcomes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo this compound Treatment in High-Fat Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
This compound Administration: this compound is administered via oral gavage at a dose of 20 mg/kg body weight.
-
Hyperinsulinemic-Euglycemic Clamp: To assess insulin sensitivity, a hyperinsulinemic-euglycemic clamp is performed. A continuous infusion of insulin is administered, and a variable glucose infusion is adjusted to maintain euglycemia. The glucose infusion rate (GIR) is a measure of insulin sensitivity.
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal or oral glucose challenge. Blood glucose levels are measured at various time points to assess glucose clearance.
References
- 1. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 2. researchgate.net [researchgate.net]
- 3. Physiological role of AMP-activated protein kinase (AMPK): insights from knockout mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BC1618 and Other Small Molecule AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel AMP-activated protein kinase (AMPK) activator, BC1618, with other prominent small molecule AMPK activators. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as cancer. Small molecule activators of AMPK can be broadly categorized into two classes: direct activators, which allosterically activate the AMPK enzyme complex, and indirect activators, which modulate upstream pathways leading to AMPK activation, typically by altering the cellular AMP:ATP ratio.
This compound represents a novel class of AMPK activators. It functions as an inhibitor of the F-box only protein 48 (Fbxo48), an E3 ubiquitin ligase that targets phosphorylated AMPKα (pAMPKα) for degradation. By inhibiting Fbxo48, this compound prevents the degradation of activated pAMPKα, thereby prolonging its activity and enhancing downstream signaling.[1]
Comparative Efficacy of Small Molecule AMPK Activators
The efficacy of AMPK activators is assessed by their potency in either directly stimulating AMPK enzymatic activity (for direct activators) or in promoting the phosphorylation of AMPKα at Threonine 172 (pAMPKα), the hallmark of AMPK activation, within cells. The following table summarizes the quantitative efficacy of this compound in comparison to other well-characterized small molecule AMPK activators.
| Activator | Mechanism of Action | Efficacy Metric | Value | Target/Assay Condition |
| This compound | Indirect (Fbxo48 Inhibitor) | MEC | 0.6 µM | Prevention of pAMPKα degradation [2] |
| A-769662 | Direct (Allosteric) | EC50 | 0.8 µM | Cell-free assay (partially purified rat liver AMPK)[3][4] |
| PF-06409577 | Direct (Allosteric) | EC50 | 7 nM | Cell-free assay (human AMPKα1β1γ1) |
| MK-8722 | Direct (Allosteric) | EC50 | ~1 - 60 nM | Cell-free assay (all 12 mammalian AMPK complexes) |
| AICAR | Indirect (AMP mimetic) | Effective Conc. | 0.5 - 2 mM | Cellular assays (e.g., C2C12, Neuro-2a cells) |
| Metformin | Indirect (Mitochondrial Complex I inhibitor) | Effective Conc. | 10 µM - 2 mM | Cellular assays (e.g., primary hepatocytes) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
BC1618: A Comparative Guide to its Potency Against Other F-box Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the F-box protein inhibitor BC1618 with other known inhibitors targeting various F-box proteins. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies in areas such as metabolic diseases, oncology, and cell cycle regulation.
Introduction to F-box Protein Inhibition
F-box proteins are substrate recognition components of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complexes, which play crucial roles in cellular protein degradation through the ubiquitin-proteasome system. By targeting specific proteins for ubiquitination and subsequent degradation, F-box proteins regulate a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of F-box protein activity is implicated in various diseases, making them attractive targets for therapeutic intervention. This guide focuses on this compound, an inhibitor of the F-box protein Fbxo48, and compares its potency and mechanism of action with inhibitors of other key F-box proteins like Skp2, Fbxw7, and β-TrCP.
Quantitative Comparison of F-box Protein Inhibitor Potency
The following table summarizes the potency of this compound and other representative F-box protein inhibitors. It is important to note that the assays and cell types used to determine potency can vary, affecting direct comparisons.
| Inhibitor | F-box Target | Potency (IC₅₀/EC₅₀) | Assay Type | Cell Line(s) | Reference(s) |
| This compound | Fbxo48 | Effective Concentration: ~1 µM | In-cell ELISA (pAmpkα levels) / Co-immunoprecipitation | BEAS-2B, 293T | [1][2][3] |
| >1000-fold more potent than metformin | Cell-based pAmpkα stimulation | - | [1][2] | ||
| SZL-P1-41 | Skp2 | IC₅₀: 5.61 µM | Cell Viability Assay | PC3 (Prostate) | |
| IC₅₀: 1.22 µM | Cell Viability Assay | LNCaP (Prostate) | |||
| Skp2 Inhibitor 2 (14f) | Skp2 | IC₅₀: 10.2 µM | Inhibition of Skp2-Cks1 interaction | - | |
| GS143 | β-TrCP1 | IC₅₀: 5.2 µM | In vitro IκBα ubiquitination | - | |
| IC₅₀: 10.5 µM | TNFα-induced NF-κB transcription | HT-29 (Colon) | |||
| NVP-BKM120 | PI3K (indirectly affects Fbxw7) | IC₅₀: 0.4 - 2 µM | Cell Viability Assay | NSCLC cell lines | |
| MLN4924 (Pevonedistat) | NAE (indirectly inhibits all SCF ligases) | IC₅₀: 4.7 nM | NAE enzymatic assay | - | |
| IC₅₀: 174.0 nM (CAL27), 65.57 nM (HN13) | Cell Viability Assay | HNSCC cell lines |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the workflows of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the general workflows for assessing F-box protein inhibitor potency.
This compound Mechanism of Action
Caption: this compound inhibits the F-box protein Fbxo48, preventing the ubiquitination and degradation of pAmpkα.
General Workflow for In Vitro Ubiquitination Assay
References
Independent Validation of BC1618: A Comparative Analysis Against Established AMPK Activators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BC1618 with Metformin and AICAR, Supported by Published Experimental Data.
This guide provides an independent validation of the published data on this compound, a novel Fbxo48 inhibitor, by comparing its performance against the well-established AMP-activated protein kinase (AMPK) activators, metformin and AICAR. The information herein is compiled from publicly available research to facilitate objective evaluation and inform future research directions.
Mechanism of Action at a Glance
This compound presents a unique mechanism for activating AMPK signaling. Unlike metformin and AICAR, which modulate cellular energy status, this compound acts by inhibiting the F-box protein Fbxo48. This inhibition prevents the ubiquitination and subsequent proteasomal degradation of phosphorylated AMPKα (pAmpkα), thereby stabilizing the active form of the enzyme.[1] This distinct mechanism is reported to result in a significantly more potent stimulation of AMPK-dependent signaling pathways.[1][2]
Metformin, a biguanide, is understood to activate AMPK primarily by inhibiting mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. AICAR, on the other hand, is a cell-permeable adenosine analog that is metabolized to ZMP, an AMP mimetic, which allosterically activates AMPK.[3]
Quantitative Performance Comparison
Published data indicates that this compound is substantially more potent than metformin in cellular assays. One study reports that this compound displays more than 1,000-fold enhanced activity in stimulating pAmpkα levels in cells compared to metformin.[4] The following tables summarize the available quantitative data for in vitro and in vivo studies.
In Vitro Efficacy: AMPK Activation
| Compound | Cell Line | Concentration Range | Key Findings | Reference |
| This compound | BEAS-2B | 0.1 - 2 µM | Dose-dependent increase in pAmpkα and pACC protein levels. | |
| BEAS-2B | 10 µM | Increased mitochondrial fission. | ||
| Metformin | BEAS-2B | 0.5 - 2 mM | Dose-dependent increase in pAmpkα levels. | |
| Primary Rat Hepatocytes | 10 µM - 2 mM | Time and dose-dependent activation of AMPK. | ||
| AICAR | Primary Rat Hepatocytes | 500 µM | Activation of both AMPKα1 and AMPKα2 complexes. | |
| L6 Myotubes | 50 µM - 2 mM | Increased glucose transport and AMPK activation. |
In Vivo Efficacy: Metabolic Improvements in Obese Mice
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | High-Fat Diet-Induced Obese C57BL/6 Mice | 15 and 30 mg/kg/day (in drinking water) | Improved hepatic insulin sensitivity; No obvious toxicity over 3 months. | |
| C57BL/6 Mice | 2 or 10 mg/kg (IP, single dose) | Reduced lung inflammation in endotoxin-treated mice. | ||
| Metformin | Not directly compared in the same in vivo study with this compound. |
Experimental Protocols
The following is a generalized protocol for a key experiment—Western Blot analysis of AMPK activation—based on methodologies reported in the cited literature. This protocol can be adapted to compare the effects of this compound, metformin, and AICAR on pAmpkα levels in a selected cell line.
Western Blot for pAmpkα and Total AMPKα
-
Cell Culture and Treatment:
-
Plate cells (e.g., BEAS-2B human bronchial epithelial cells) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.
-
Prior to treatment, cells can be cultured in a low-glucose medium to prime for AMPK activation.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM), metformin (e.g., 0.5, 1, 2 mM), or AICAR (e.g., 0.5, 1, 2 mM) for a specified duration (e.g., 16 hours). A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative level of AMPK activation.
-
Visualizing the Molecular Landscape
The following diagrams illustrate the signaling pathway of AMPK as modulated by this compound and a typical experimental workflow for its validation.
Caption: this compound inhibits Fbxo48, preventing pAmpkα degradation and promoting downstream metabolic benefits.
References
- 1. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for BC1618
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for the research compound BC1618, focusing on immediate safety and logistical information to foster a secure research environment.
Immediate Safety Protocols
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to handle this compound as a potentially hazardous substance. All laboratory personnel must adhere to standard safety protocols for handling research-grade chemicals of unknown toxicity. This includes the use of appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Disposal of this compound
The proper disposal of this compound, whether in its solid form or dissolved in a solvent like DMSO, is critical to prevent environmental contamination and ensure a safe workplace. The following step-by-step procedures are based on general best practices for the disposal of laboratory chemical waste.
Waste Classification and Handling
-
Treat as Hazardous Waste : In the absence of specific hazard data, all waste containing this compound must be classified and handled as hazardous chemical waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.
-
Container Requirements : Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
Disposal of Solid this compound
Unused or contaminated solid this compound should be collected directly into a designated hazardous waste container.
Disposal of this compound in DMSO Solution
Solutions of this compound in Dimethyl Sulfoxide (DMSO) should be disposed of as organic solvent waste.
-
Collection : Collect the DMSO solution containing this compound in a designated waste container for flammable or organic solvents.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound" and "Dimethyl Sulfoxide".
-
Storage : Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Experimental Protocols Cited
This document provides general guidance on chemical disposal and does not cite specific experimental protocols. Researchers should always refer to their institution's specific waste management policies and consult with their Environmental Health and Safety (EHS) department for detailed instructions.
Personal protective equipment for handling BC1618
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of BC1618, a novel Fbxo48 inhibitor. As a research chemical with limited publicly available safety data, it is imperative to treat this compound as a substance of unknown toxicity and to adhere to stringent safety protocols. The following procedures are based on best practices for handling novel chemical compounds in a laboratory setting.
Hazard Assessment and Control
A thorough risk assessment must be conducted before commencing any work with this compound. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach assuming high potency and potential hazards is required.
Key Considerations:
-
Primary Routes of Exposure: Inhalation of aerosolized powder, skin contact, eye contact, and ingestion.
-
Engineering Controls: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against accidental exposure.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. This is the minimum requirement and should be supplemented based on the specific procedures and risk assessment.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Double Gloves | Chemically resistant nitrile gloves (e.g., ASTM D6319) | Prevents skin contact and absorption. Double gloving provides an additional layer of protection. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher Respirator | A NIOSH-approved N95 or higher-level respirator | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles and a full-face shield | Protects eyes and face from splashes and airborne particles. |
Physicochemical and Toxicological Data
Quantitative toxicological data for this compound, such as occupational exposure limits (OELs), is not publicly available. The following table provides a summary of known information and assumptions for safe handling.
| Property | Value/Assumption | Handling Implication |
| Physical State | Solid (powder) | Potential for aerosolization; handle in a ventilated enclosure. |
| Solubility | Soluble in DMSO | Use appropriate solvent-resistant gloves and eye protection. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data Not Available | Assume high toxicity. Avoid all routes of exposure. |
| Carcinogenicity | Data Not Available | Treat as a potential carcinogen. |
| Mutagenicity | Data Not Available | Treat as a potential mutagen. |
| In Vivo Observations (Mice) | No obvious toxicity observed at doses of 15 and 30 mg/kg/day in drinking water for 3 months. | This data is from a non-clinical research setting and should not be interpreted as a confirmation of safety in humans. Standard PPE and handling precautions remain mandatory. |
Operational Workflow for Safe Handling
Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure.
Caption: Emergency response procedures for accidental exposure to this compound.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation: All contaminated materials, including gloves, gowns, pipette tips, and excess compound, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS department for specific guidance on handling and disposing of novel research chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
